Nisinic acid
描述
Nisinic acid has been reported in Homo sapiens with data available.
属性
IUPAC Name |
(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGJECVSSKXFCJ-KUBAVDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318739 | |
| Record name | Nisinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetracosahexaenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68378-49-4, 81247-23-6 | |
| Record name | C24:6n-3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68378-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nisinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nisinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NISINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6GYZ1ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetracosahexaenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Synthesis of Nisinic Acid: A Technical Guide for Researchers
Abstract
Nisinic acid, also known as all-cis-6,9,12,15,18,21-tetracosahexaenoic acid (24:6n-3), is a very-long-chain omega-3 polyunsaturated fatty acid (VLC-PUFA). While not as widely studied as its shorter-chain counterpart, docosahexaenoic acid (DHA), this compound plays a crucial role as a metabolic intermediate in the biosynthesis of DHA via the Sprecher pathway.[1][2] Its transient nature belies its importance in cellular lipid homeostasis and the intricate regulation of fatty acid metabolism. This technical guide provides an in-depth exploration of the biological synthesis pathway of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates current knowledge on the enzymatic steps, regulatory mechanisms, and key experimental protocols for studying this pathway, presenting quantitative data in a structured format and visualizing complex processes using Graphviz diagrams.
Introduction to this compound and the Sprecher Pathway
This compound is a 24-carbon omega-3 fatty acid characterized by six cis-double bonds.[1] Its biological significance is primarily understood through its role in the Sprecher pathway, an alternative route for DHA synthesis that is particularly important in mammals. This pathway circumvents the direct Δ4-desaturation of docosapentaenoic acid (DPA, 22:5n-3), a step that is absent in many higher organisms. Instead, the Sprecher pathway involves a series of elongation and desaturation reactions in the endoplasmic reticulum, followed by a final chain-shortening step in the peroxisomes.[2] this compound is the penultimate C24 intermediate in this pathway before its conversion to DHA.
The Biosynthetic Pathway of this compound
The synthesis of this compound begins with the essential omega-3 fatty acid, alpha-linolenic acid (ALA, 18:3n-3), and proceeds through a series of elongation and desaturation steps. The final stages, which lead to the formation of this compound, are of particular interest.
The key enzymatic steps involved in the conversion of DPA (22:5n-3) to this compound are:
-
Elongation of Docosapentaenoic Acid (DPA) to Tetracosapentaenoic Acid (TPA): DPA (22:5n-3) is elongated by two carbons to form tetracosapentaenoic acid (TPA, 24:5n-3). This reaction is catalyzed by a member of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes.
-
Δ6-Desaturation of Tetracosapentaenoic Acid (TPA) to this compound: TPA is then desaturated at the Δ6 position to introduce a new double bond, forming this compound (24:6n-3). This reaction is catalyzed by a Δ6-desaturase enzyme.[3]
Interestingly, research has also shown that DHA can be a precursor to this compound, suggesting a reversible elongation step.[2]
Key Enzymes in this compound Synthesis
The ELOVL family of enzymes are integral membrane proteins located in the endoplasmic reticulum that catalyze the rate-limiting condensation step in the elongation of fatty acids.[4][5] Several ELOVL isoforms have been identified, each with distinct substrate specificities.[6][7] While ELOVL4 is primarily associated with the synthesis of VLC-FAs with chain lengths of C28 and longer, studies have shown that other ELOVLs, such as ELOVL1 and ELOVL7, can elongate C22 and C24 fatty acids.[6][8][9] The specific ELOVL isoform responsible for the elongation of DPA to TPA can vary depending on the tissue and organism.
The Δ6-desaturase is a key enzyme in the biosynthesis of polyunsaturated fatty acids, introducing a double bond at the sixth carbon from the carboxyl end of the fatty acid chain. Importantly, the same Δ6-desaturase that acts on C18 fatty acids, such as ALA and linoleic acid, has been shown to catalyze the desaturation of C24:5n-3 to form this compound.[3] This dual functionality highlights the enzyme's critical role at both the initial and terminal stages of the long-chain omega-3 fatty acid biosynthetic pathway.
Quantitative Data on this compound Biosynthesis
Quantitative understanding of the this compound biosynthetic pathway is crucial for modeling its dynamics and identifying potential targets for therapeutic intervention. The following tables summarize available quantitative data.
| Parameter | Value | Organism/System | Reference |
| Plasma Concentration of this compound Precursors and this compound after EPA Supplementation (3 g/day for 12 weeks) | |||
| Plasma Tetracosapentaenoic Acid (TPA, 24:5n-3) | 215% increase (from 1.3 ± 0.1 to 4.1 ± 0.7 nmol/mL) | Human | [10] |
| Plasma this compound (24:6n-3) | 112% increase (from 1.7 ± 0.2 to 3.6 ± 0.5 nmol/mL) | Human | [10] |
| Kinetic Parameters of Δ6-Desaturase | |||
| Apparent Km for α-linolenic acid (18:3n-3) | 24.5 µM | Human Fetal Liver | [11] |
| Apparent Vmax for α-linolenic acid (18:3n-3) | 24.4 pmol/min/mg protein | Human Fetal Liver | [11] |
| Apparent Km for linoleic acid (18:2n-6) | 6.5 µM | Human Fetal Liver | [11] |
| Apparent Vmax for linoleic acid (18:2n-6) | 7.5 pmol/min/mg protein | Human Fetal Liver | [11] |
Note: Specific kinetic data for the desaturation of TPA by Δ6-desaturase is limited in the current literature.
Experimental Protocols
The study of this compound biosynthesis requires specialized experimental techniques to identify and quantify very-long-chain fatty acids and to measure the activity of the involved enzymes.
Analysis of this compound and other VLC-PUFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To extract, derivatize, and quantify this compound and other fatty acids from biological samples.
Methodology:
-
Lipid Extraction: Total lipids are extracted from the sample (e.g., plasma, tissue homogenate, cultured cells) using the Folch method (chloroform:methanol, 2:1, v/v) or a similar solvent system.[12]
-
Saponification and Derivatization: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids. The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or HCl-methanol.
-
FAME Extraction: The FAMEs are extracted into an organic solvent like hexane or iso-octane.
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis. A capillary column suitable for FAME separation (e.g., a polar column like a BPX70 or a nonpolar column like a DB-5MS) is required.[13]
-
Injection: A small volume (typically 1 µL) of the FAME extract is injected into the GC.
-
Separation: The FAMEs are separated based on their chain length, degree of unsaturation, and boiling point as they pass through the GC column. A temperature gradient program is used to optimize separation.
-
Detection and Quantification: The mass spectrometer detects the FAMEs as they elute from the column. Identification is based on the retention time and the mass spectrum of the FAME compared to authentic standards. Quantification is typically performed using an internal standard (e.g., a deuterated fatty acid) and by generating a standard curve.[14]
-
In Vitro Fatty Acid Elongase Activity Assay
Objective: To measure the activity of ELOVL enzymes in converting a C22 fatty acid substrate to a C24 product.
Methodology:
-
Enzyme Source: Microsomal fractions prepared from tissues or cells expressing the ELOVL enzyme of interest are used as the enzyme source.
-
Reaction Mixture: The reaction is typically carried out in a buffered solution containing:
-
Microsomal protein (enzyme source)
-
Fatty acyl-CoA substrate (e.g., docosapentaenoyl-CoA, 22:5n-3-CoA)
-
[14C]Malonyl-CoA (as the two-carbon donor)
-
NADPH (as a reducing agent)
-
ATP and Coenzyme A (if starting with the free fatty acid)
-
Bovine serum albumin (BSA) to bind fatty acids and prevent inhibition.[15]
-
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination and Analysis: The reaction is stopped by the addition of a strong base. The fatty acids are then extracted, derivatized to FAMEs, and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radiolabeled C24 product is quantified by scintillation counting.[7][15]
In Vitro Δ6-Desaturase Activity Assay
Objective: To measure the activity of Δ6-desaturase in converting TPA (24:5n-3) to this compound (24:6n-3).
Methodology:
-
Enzyme Source: Microsomal fractions from tissues or cells expressing Δ6-desaturase are used.
-
Substrate: [14C]-labeled tetracosapentaenoic acid (24:5n-3) is used as the substrate.
-
Reaction Mixture: The assay mixture contains:
-
Microsomal protein
-
[14C]TPA-CoA (or [14C]TPA with ATP and CoA to form the CoA ester in situ)
-
NADH or NADPH (as electron donors)
-
A suitable buffer (e.g., phosphate buffer, pH 7.4)
-
-
Incubation: The reaction is incubated at 37°C.
-
Analysis: The reaction is terminated, and the fatty acids are extracted and derivatized to FAMEs. The substrate and the product (this compound) are separated by argentation TLC or reverse-phase HPLC. The radioactivity in the product band is quantified to determine the enzyme activity.[16][17]
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a multi-step enzymatic pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow for its analysis.
Caption: The Sprecher pathway for the biosynthesis of DHA, highlighting the central role of this compound.
Caption: A generalized experimental workflow for the analysis of this compound from biological samples.
Regulation of this compound Biosynthesis
The synthesis of this compound is tightly regulated at the transcriptional level, primarily through the control of elongase and desaturase gene expression. Key transcription factors involved in this regulation include:
-
Sterol Regulatory Element-Binding Protein-1 (SREBP-1): SREBP-1 is a major regulator of lipogenesis and has been shown to enhance the expression of genes encoding for ELOVL elongases and Δ6-desaturase.[18][19][20]
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a nuclear receptor that plays a critical role in lipid metabolism. Its activation can induce the expression of both elongase and desaturase genes.[18][21]
-
Liver X Receptor (LXR): LXR is another nuclear receptor that can independently regulate the expression of certain desaturases.[21]
Furthermore, there is evidence of feedback regulation within the fatty acid and cholesterol biosynthetic pathways, suggesting a complex interplay of metabolic intermediates in controlling the overall flux through these pathways.[22][23][24][25] For instance, competition between different fatty acid substrates for the same desaturase enzyme can also influence the production of this compound.[26]
Conclusion
The biological synthesis of this compound represents a key, albeit transient, step in the intricate network of omega-3 fatty acid metabolism. As an essential intermediate in the Sprecher pathway for DHA synthesis, understanding the enzymes, regulation, and quantitative aspects of its formation is critical for researchers in the fields of nutrition, metabolic diseases, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the physiological and pathological roles of this compound and the enzymes that govern its synthesis. Future research focusing on the specific kinetics of the enzymes involved and the tissue-specific regulation of this pathway will undoubtedly shed more light on the importance of this very-long-chain polyunsaturated fatty acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Exogenous tetracosahexaenoic acid modifies the fatty acid composition of human primary T lymphocytes and Jurkat T cell leukemia cells contingent on cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The same rat Delta6-desaturase not only acts on 18- but also on 24-carbon fatty acids in very-long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 9. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms underlying catalytic activity of delta 6 desaturase from Glossomastix chrysoplasta and Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity [agris.fao.org]
- 22. Negative feedback regulation of fatty acid production based on a malonyl-CoA sensor-actuator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Regulation of fatty acid biosynthesis by intermediates of the cholesterol biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Integrative feedback and robustness in a lipid biosynthetic network - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Competition between 24:5n-3 and ALA for Delta 6 desaturase may limit the accumulation of DHA in HepG2 cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Sources of Nisinic Acid (Tetracosahexaenoic Acid) in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the endogenous sources of nisinic acid, more formally known as tetracosahexaenoic acid (THA), a very long-chain omega-3 polyunsaturated fatty acid (24:6n-3). Initially, it is crucial to clarify a common point of confusion: this compound is a fatty acid and is unrelated to nisin, which is an antimicrobial peptide bacteriocin produced by the bacterium Lactococcus lactis[1][2]. Nisin is not produced endogenously by mammals[1][3]. This document will focus exclusively on the mammalian biosynthesis, metabolism, and quantification of tetracosahexaenoic acid (THA).
THA is a critical intermediate in the biosynthesis of the essential omega-3 fatty acid, docosahexaenoic acid (DHA)[3][4]. While present in smaller quantities than DHA, THA plays a pivotal role in fatty acid metabolism and has demonstrated biological activities of its own. This guide will detail the biosynthetic pathways of THA, present quantitative data on its presence in mammalian tissues, outline experimental protocols for its analysis, and discuss its potential signaling roles.
Biosynthesis of Tetracosahexaenoic Acid (THA) in Mammals
The primary pathway for the endogenous synthesis of THA in mammals is a series of elongation and desaturation reactions known as the Sprecher pathway, which primarily occurs in the endoplasmic reticulum and is completed in the peroxisomes[3][5]. This pathway converts shorter-chain omega-3 fatty acids into longer, more unsaturated fatty acids.
The key steps involved in the synthesis of THA from the essential fatty acid alpha-linolenic acid (ALA, 18:3n-3) are:
-
Elongation and Desaturation to EPA and DPA: ALA is converted to eicosapentaenoic acid (EPA, 20:5n-3) and then to docosapentaenoic acid (DPA, 22:5n-3) through a series of reactions catalyzed by fatty acid elongases and desaturases (Δ5 and Δ6 desaturases)[6].
-
Elongation to TPAn-3: DPA (22:5n-3) is elongated to tetracosapentaenoic acid (TPAn-3, 24:5n-3)[3].
-
Δ6 Desaturation to THA: TPAn-3 is then desaturated by the Δ6 desaturase enzyme to form tetracosahexaenoic acid (THA, 24:6n-3)[3].
-
Peroxisomal Retroconversion to DHA: THA is subsequently transported to the peroxisomes where it undergoes one cycle of β-oxidation to be shortened to docosahexaenoic acid (DHA, 22:6n-3)[3][7].
Interestingly, recent in vivo studies in rats have demonstrated that this pathway is not strictly unidirectional. DHA can also be elongated back to THA, establishing a metabolic loop between these two very long-chain polyunsaturated fatty acids[3]. However, the predominant flux is from THA to DHA[3].
Key Enzymes in THA Biosynthesis:
-
Fatty Acid Elongases (ELOVLs): These enzymes are responsible for the addition of two-carbon units to the fatty acid chain.
-
Fatty Acid Desaturases (FADS): Specifically, Δ6 desaturase is crucial for the final desaturation step that produces THA from TPAn-3[3].
-
Acyl-CoA Oxidases: These enzymes are involved in the peroxisomal β-oxidation of THA to DHA[8].
Quantitative Data on Tetracosahexaenoic Acid (THA)
The concentration of THA in mammalian tissues is generally low compared to its product, DHA. However, its levels can be influenced by dietary intake of precursor omega-3 fatty acids.
Table 1: Plasma Concentrations of Tetracosahexaenoic Acid (THA) in Humans and Rats
| Species | Condition | Tissue | THA Concentration (nmol/mL ± SEM) | Citation(s) |
| Human | Baseline (Male & Female) | Plasma | 1.7 ± 0.2 | [9] |
| Human | 12 weeks EPA supplementation (3g/day) | Plasma | 3.6 ± 0.5 | [9] |
| Human | 12 weeks DHA supplementation (3g/day) | Plasma | No significant change | [9] |
| Rat (Long-Evans) | Standard chow diet | Unesterified Plasma | 0.12 ± 0.03 | [2] |
| Rat (Long-Evans) | Standard chow diet | Total Plasma | 0.84 ± 0.13 to 1.88 ± 0.49 | [2] |
Table 2: Contextual Fatty Acid Concentrations in Mammalian Tissues (% of total fatty acids)
| Species | Tissue | DHA % | Arachidonic Acid (AA) % | Notes | Citation(s) |
| Rat | Brain | ~8-9% | ~10-12% | DHA levels are relatively stable. | [10] |
| Rat | Retina | ~27% | ~12% | Highest concentration of DHA. | [11] |
| Rat | Testis | ~11% | ~15% | High levels of very long-chain PUFAs. | [10] |
| Rat | Heart | ~32% | ~15% | Highly responsive to dietary omega-3 intake. | [11] |
| Mouse | Brain | - | - | Whole brain contains about 3.47 g of DHA. | [7] |
| Mouse | Liver | Varies with diet | Varies with diet | Significant differences in fatty acid profiles compared to rats. | [6] |
Experimental Protocols for THA Analysis
The analysis of THA and other very long-chain polyunsaturated fatty acids (VLC-PUFAs) requires specialized analytical techniques due to their low abundance and susceptibility to oxidation.
Sample Preparation: Lipid Extraction and Derivatization
A general workflow for preparing biological samples for THA analysis is as follows:
Protocol for Lipid Extraction (Modified Folch Method):
-
Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.
-
Add a known amount of an internal standard (e.g., a non-endogenous odd-chain fatty acid) for quantification.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
Evaporate the solvent under a stream of nitrogen.
Protocol for Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add a solution of boron trifluoride in methanol (e.g., 14% BF3-methanol).
-
Incubate the mixture at a controlled temperature (e.g., 100°C for 1 hour) in a sealed tube.
-
After cooling, add water and hexane to the tube.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for analysis.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for fatty acid analysis. A long, polar capillary column is typically used to separate the FAMEs based on their chain length and degree of unsaturation. Mass spectrometry is used for identification and quantification. For VLC-PUFAs, a high-temperature column and appropriate temperature programming are necessary[12].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), is increasingly used for the analysis of VLC-PUFAs. This method can often analyze the fatty acids without derivatization and is well-suited for complex biological matrices[13][14].
Signaling and Physiological Roles of THA
The direct signaling roles of THA are not as well-characterized as those of its metabolic product, DHA. Much of the biological activity of THA may be mediated through its conversion to DHA. However, some studies suggest that THA itself has physiological effects.
-
Metabolic Regulation: In a study on diabetic mice, administration of THA was more effective than DHA and EPA at suppressing hepatic triglyceride accumulation and increasing serum adiponectin levels, suggesting a role in regulating lipid metabolism and insulin sensitivity[15].
-
Potential Interaction with Nuclear Receptors: Polyunsaturated fatty acids, including DHA, are known to be ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs)[16][17]. These receptors are key regulators of gene expression involved in lipid metabolism and inflammation. While direct binding of THA to these receptors has not been extensively studied, its structural similarity to DHA suggests it may have similar activities.
Conclusion
This compound, or tetracosahexaenoic acid (THA), is an endogenously synthesized very long-chain omega-3 polyunsaturated fatty acid in mammals. It is a key intermediate in the Sprecher pathway for the biosynthesis of docosahexaenoic acid (DHA). While present at lower concentrations than DHA, THA levels are detectable and can be modulated by diet. The analysis of THA requires sensitive and specific analytical methods such as GC-MS and LC-MS. Although the direct signaling roles of THA are still under investigation, preliminary evidence suggests it may have beneficial effects on lipid metabolism. Further research is needed to fully elucidate the independent physiological functions of THA and its potential as a therapeutic target in metabolic diseases. This guide provides a foundational understanding for researchers and professionals in drug development to explore the biology of this unique fatty acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 4. NR4A orphan nuclear receptors influence retinoic acid and docosahexaenoic acid signaling via up-regulation of fatty acid binding protein 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of phospholipids containing arachidonate and docosahexaenoate chains in microdissected regions of mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Fatty Acids Concentration in Liver and Muscle Tissues of Rats and Mice [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. IMAGING BRAIN SIGNAL TRANSDUCTION AND METABOLISM VIA ARACHIDONIC AND DOCOSAHEXAENOIC ACID IN ANIMALS AND HUMANS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fatty acid tissue composition in mice fed diets containing varying levels of Omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of Natural Highly Unsaturated Fatty Acid, Tetracosahexaenoic Acid (24:6n-3), in C57BL/KsJ-db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Article: Nuclear Receptors as Nutriable Targets — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 17. Polyunsaturated fatty acids including docosahexaenoic and arachidonic acid bind to the retinoid X receptor alpha ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of Nisinic Acid and DHA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid biochemistry, the subtle distinctions between molecular structures can have profound implications for their biological function and therapeutic potential. This is particularly true for very long-chain polyunsaturated fatty acids (VLCPUFAs), a class of lipids that play critical roles in cellular signaling, membrane fluidity, and inflammation. Among these, nisinic acid (24:6n-3) and docosahexaenoic acid (DHA; 22:6n-3) stand out as two closely related yet distinct omega-3 fatty acids. While DHA is widely recognized for its crucial roles in neural and retinal health, the significance of its longer-chain counterpart, this compound, is an area of growing research interest. This technical guide provides a comprehensive comparison of the core structural differences between this compound and DHA, offering valuable insights for researchers and professionals in the field.
Core Structural Dissimilarities: A Tale of Two Carbons
At a fundamental level, the primary structural difference between this compound and docosahexaenoic acid lies in the length of their acyl chains. This compound possesses a 24-carbon backbone, while DHA is characterized by a 22-carbon chain.[1][2] Both are omega-3 fatty acids, meaning the first double bond from the methyl end of the molecule is located at the third carbon.[3][4] Furthermore, both molecules feature six cis-configured double bonds, which impart a characteristic curved structure to the fatty acid.[4]
The seemingly minor addition of two carbons in this compound's structure leads to distinct physical and chemical properties, influencing how these molecules are metabolized and incorporated into cellular membranes.
Quantitative Data Summary
To facilitate a clear comparison of their physicochemical properties, the following table summarizes key quantitative data for this compound and DHA.
| Property | This compound | Docosahexaenoic Acid (DHA) |
| Chemical Formula | C24H36O2[1] | C22H32O2[4] |
| Molar Mass | 356.55 g/mol [1][2] | 328.49 g/mol [4] |
| IUPAC Name | (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosa-6,9,12,15,18,21-hexaenoic acid[1][2] | (4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoic acid[5] |
| Lipid Numbers | 24:6(n-3)[1] | 22:6(n-3)[5] |
| Number of Double Bonds | 6[1] | 6[5] |
| Configuration of Double Bonds | All-cis[1] | All-cis[5] |
Visualizing the Structural Architecture
The following diagrams, generated using the DOT language, provide a visual representation of the structural differences and the biosynthetic relationship between this compound and DHA.
Experimental Protocols for Separation and Analysis
The differentiation and quantification of this compound and DHA in biological samples require robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common methods employed for this purpose. Below are detailed methodologies for these key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for VLCPUFA Analysis
This protocol outlines a general procedure for the analysis of very long-chain polyunsaturated fatty acids, including this compound and DHA, in biological samples.
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution to extract total lipids.
-
Add an internal standard, such as C23:0 fatty acid methyl ester, to the sample prior to extraction for quantification.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
2. Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a solution of 0.5 M methanolic sodium hydroxide to the dried lipid residue and heat at 100°C for 10 minutes to saponify the fatty acids.
-
Add 14% boron trifluoride in methanol and heat at 100°C for 2 minutes to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
3. FAME Extraction:
-
Cool the sample and add hexane and saturated sodium chloride solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction to ensure complete recovery.
-
Evaporate the pooled hexane extracts to dryness and reconstitute in a known volume of hexane for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: Increase to 240°C at a rate of 4°C/min.
-
Hold at 240°C for 20 minutes.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards.
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard.
High-Performance Liquid Chromatography (HPLC) Protocol for VLCPUFA Analysis
This protocol provides a method for the analysis of underivatized very long-chain polyunsaturated fatty acids.
1. Lipid Extraction:
-
Follow the same lipid extraction procedure as described in the GC-MS protocol.
2. Sample Preparation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid residue in the HPLC mobile phase.
3. HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase to elute the more nonpolar fatty acids.
-
-
Flow Rate: 1 mL/min.
-
Detector: A UV detector set at 205 nm or an Evaporative Light Scattering Detector (ELSD).
-
Identification: Fatty acids are identified by comparing their retention times with those of authentic standards.
-
Quantification: The concentration of each fatty acid is determined by creating a standard curve with known concentrations of the respective fatty acids.
Biosynthetic Relationship and Signaling Pathways
This compound is not merely a longer-chain analog of DHA; it is also a direct precursor in the biosynthetic pathway of DHA in mammals. This pathway, often referred to as the "Sprecher pathway," involves a series of elongation and desaturation steps starting from the essential fatty acid α-linolenic acid (ALA). Docosapentaenoic acid (DPA, 22:5n-3) is elongated to form this compound (24:6n-3), which is then transported to peroxisomes for a single round of β-oxidation to yield DHA (22:6n-3).
The distinct roles of this compound and DHA in cellular signaling are still under investigation. However, their presence in different cellular compartments and their differential incorporation into phospholipids suggest that they may modulate distinct signaling cascades.
Conclusion
The structural disparity between this compound and docosahexaenoic acid, though confined to a two-carbon difference in chain length, is significant enough to warrant distinct consideration in lipid research and drug development. Their unique physicochemical properties, metabolic fates, and potential for differential engagement in cellular signaling pathways underscore the importance of precise analytical methods for their individual characterization. As research into the biological roles of very long-chain polyunsaturated fatty acids continues to evolve, a deeper understanding of the nuanced structural differences between molecules like this compound and DHA will be paramount in unlocking their full therapeutic potential.
References
- 1. jsbms.jp [jsbms.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 4. dhaomega3.org [dhaomega3.org]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Technical Guide to Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Introduction
Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids characterized by acyl chains of 24 carbons or more.[1][2][3] Unlike their shorter-chain counterparts, which are widely distributed throughout the body, VLC-PUFAs are found in significant concentrations only in a few specialized tissues, including the retina, brain, testes, and skin.[2][4][5] They constitute less than 2% of the total fatty acids in the retina, yet their role is critical for maintaining the structure and function of photoreceptor cells.[6][7][8] The study of VLC-PUFAs is complex due to their low abundance and the technical challenges associated with their isolation and analysis.[9][10] This guide provides an in-depth review of the biosynthesis, metabolism, physiological roles, and pathological implications of VLC-PUFAs, along with detailed experimental protocols for their analysis.
Biosynthesis of VLC-PUFAs
VLC-PUFAs are not typically obtained from the diet but are synthesized in situ within specific tissues from shorter-chain essential fatty acid precursors, namely linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3).[11] The synthesis occurs in the endoplasmic reticulum through a series of cyclical elongation and desaturation reactions mediated by a membrane-bound multi-enzyme complex.[9]
The key enzymes in this process belong to the Elongation of Very Long-chain fatty acids (ELOVL) family of proteins. While several ELOVL enzymes participate in the initial steps, ELOVL4 is the critical elongase responsible for the production of fatty acids with chain lengths of C28 and beyond.[5][12][13]
The elongation cycle consists of four sequential steps:
-
Condensation: This is the rate-limiting step, catalyzed by an ELOVL enzyme. It involves the condensation of a fatty acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA, extending the fatty acid chain by two carbons.[5][11]
-
Reduction: The β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase.[4][11]
-
Dehydration: A β-hydroxyacyl-CoA dehydratase removes a water molecule to form an enoyl-CoA.[4]
-
Reduction: Finally, an enoyl-CoA reductase reduces the double bond to yield a saturated fatty acyl-CoA that is two carbons longer than the original substrate.[4]
This newly elongated fatty acid can then either be utilized by the cell or undergo further rounds of elongation or desaturation by fatty acid desaturase (FADS) enzymes to introduce additional double bonds.[14]
Tissue Distribution and Physiological Roles
VLC-PUFAs are integral components of cellular membranes in specific tissues, where they contribute to unique structural and functional properties.
-
Retina: The retina has the highest concentration of VLC-PUFAs, where they are predominantly esterified into phosphatidylcholine molecules at the sn-1 position, often paired with DHA (22:6n-3) at the sn-2 position.[14][15] These specialized lipids are crucial for the structure and function of photoreceptor outer segment discs, influencing membrane fluidity, curvature, and potentially the function of integral membrane proteins like rhodopsin.[15]
-
Brain: In the brain, ELOVL4 produces primarily very long-chain saturated fatty acids (VLC-SFAs) which are incorporated into sphingolipids.[12] These lipids are enriched in synaptic vesicles and are thought to regulate the kinetics of neurotransmitter release.[12]
-
Testes and Sperm: VLC-PUFAs are essential for sperm development and maturation. They are incorporated into sphingolipids in sperm heads, contributing to membrane integrity and function required for fertilization.[14]
Table 1: Distribution and Incorporation of VLC-PUFAs in Mammalian Tissues
| Tissue | Primary VLC-FA Type | Major Lipid Class | Key Function(s) | Reference(s) |
| Retina | VLC-PUFA (n-3 & n-6) | Phosphatidylcholine | Photoreceptor structure, membrane fluidity, signal transduction | [9][14][15] |
| Brain | VLC-SFA | Sphingolipids | Synaptic vesicle function, neurotransmitter release | [5][12] |
| Testes/Sperm | VLC-PUFA | Sphingolipids | Sperm maturation, membrane integrity | [14] |
| Skin | VLC-SFA | ω-O-acylceramides | Epidermal water barrier function | [5] |
| Meibomian Glands | VLC-SFA | Wax Esters | Tear film stabilization | [5] |
VLC-PUFAs in Disease
Disruptions in the metabolism of very long-chain fatty acids (VLCFAs), including VLC-PUFAs, are linked to several severe inherited diseases. These disorders typically fall into two categories: defects in biosynthesis or defects in degradation.
Defects in Biosynthesis: Stargardt-like Macular Dystrophy (STGD3)
STGD3 is a rare, autosomal dominant form of juvenile macular degeneration that leads to progressive vision loss.[5][16] The disease is caused by mutations in the ELOVL4 gene.[5][17] These mutations often result in a truncated, non-functional ELOVL4 protein that cannot synthesize VLC-PUFAs.[18] The resulting deficiency of VLC-PUFAs in the retina compromises the structural integrity of photoreceptor cells, leading to their degeneration and the subsequent loss of central vision.[18]
Defects in Degradation: Peroxisomal Disorders
Peroxisomes are cellular organelles responsible for the β-oxidation (degradation) of VLCFAs.[19] Genetic defects that impair peroxisome function lead to the toxic accumulation of VLCFAs in various tissues, particularly the brain, nervous system, and adrenal glands.[20][21]
-
Zellweger Spectrum Disorders (ZSD): This group of diseases, including Zellweger syndrome, is caused by mutations in PEX genes, which are essential for the assembly of functional peroxisomes.[22][23] The absence of peroxisomes results in a systemic accumulation of VLCFAs, leading to severe neurological dysfunction, liver disease, and early death.[22] In the brains of ZSD patients, polyenoic VLCFAs accumulate significantly in cholesterol esters and minor phospholipids.[24]
-
X-linked Adrenoleukodystrophy (X-ALD): X-ALD is caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter protein (ALDP) responsible for importing VLC-CoA esters into the peroxisome for degradation.[19][20] The failure to transport these molecules leads to their accumulation in the cytosol.[20][25] This accumulation is particularly damaging to the myelin sheath of nerves in the central nervous system, triggering a destructive inflammatory response that leads to demyelination and progressive neurological decline.[20][26]
Table 2: VLCFA Accumulation in Peroxisomal Disorders
| Disorder | Gene Defect | C26:0 Level (vs. Control) | C26:0/C22:0 Ratio (vs. Control) | Primary Affected Tissues | Reference(s) |
| Zellweger Syndrome | PEX genes | Highly Elevated (e.g., ~7x higher) | Highly Elevated (e.g., ~10x higher) | Brain, Liver, Kidneys | [27] |
| X-linked Adrenoleukodystrophy | ABCD1 | Elevated | Elevated | Brain, Spinal Cord, Adrenal Glands | [19][20][25] |
| D-Bifunctional Protein Deficiency | HSD17B4 | Moderately Elevated (e.g., ~3.5x higher) | Moderately Elevated (e.g., ~5x higher) | Brain, Liver | [27] |
Note: Fold increases are approximate and can vary significantly between patients.
Experimental Protocols for VLC-PUFA Analysis
The analysis of VLC-PUFAs requires specialized and sensitive techniques due to their low abundance and long, unsaturated chains that are prone to oxidation.[4][9]
General Workflow
A typical workflow involves lipid extraction, purification, derivatization (for GC), and analysis by mass spectrometry.
References
- 1. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. aocs.org [aocs.org]
- 12. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 13. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 17. ELOVL4 - Wikipedia [en.wikipedia.org]
- 18. medlineplus.gov [medlineplus.gov]
- 19. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 22. Zellweger syndrome - Wikipedia [en.wikipedia.org]
- 23. academic.oup.com [academic.oup.com]
- 24. portlandpress.com [portlandpress.com]
- 25. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 26. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
The Discovery and Historical Elucidation of Nisinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisinic acid, a very long-chain omega-3 polyunsaturated fatty acid (VLC-PUFA), has emerged as a molecule of significant interest in the fields of lipid biochemistry and human health. Systematically known as all-cis-6,9,12,15,18,21-tetracosahexaenoic acid (24:6n-3), it is now recognized as a crucial intermediate in the endogenous synthesis of docosahexaenoic acid (DHA), a vital component of neural and retinal tissues. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the key experiments and evolving analytical methodologies that have shaped our understanding of this important fatty acid.
Early Observations and Discovery
The story of this compound is intertwined with the broader history of the analysis of marine oils. Early 20th-century chemists, armed with techniques such as fractional distillation, began to unravel the complex composition of these oils, noting the presence of highly unsaturated fatty acids.
While the definitive first isolation of this compound is not attributed to a single "discoverer," early reports of very-long-chain polyunsaturated fatty acids in marine life laid the groundwork. Notably, studies on the fatty acid composition of whale oils in the mid-20th century provided some of the first suggestive evidence.
A pivotal, though not widely recognized at the time, report came from Japanese researchers Sano and Murase in 1965 . In their analysis of Sei whale blubber oil published in the Journal of the Japan Oil Chemists' Society, they reported the presence of a C24:6 fatty acid.[1] This is one of the earliest documented identifications of what is now known as this compound. Preceding this, work by Tsuyuki and Naruse in 1963 and 1964 on the fatty acid components of black right whale oil also contributed to the growing body of evidence for the existence of such very-long-chain PUFAs in marine mammals.[2][3]
These early investigations were hampered by the limitations of the analytical techniques of the day. The primary methods involved laborious processes of saponification to release the fatty acids, followed by fractional distillation of their methyl esters. While these methods could separate fatty acids based on chain length and, to some extent, degree of unsaturation, they lacked the resolution to precisely determine the positions of the double bonds and their stereochemistry.
Structural Elucidation: A Multifaceted Approach
The definitive determination of the structure of this compound as all-cis-6,9,12,15,18,21-tetracosahexaenoic acid required the convergence of several analytical techniques over many years.
Gas-Liquid Chromatography (GLC)
The advent of gas-liquid chromatography (GLC) in the mid-20th century revolutionized fatty acid analysis. This technique allowed for the separation of complex mixtures of fatty acid methyl esters (FAMEs) with unprecedented resolution. Early GLC analyses of marine oils confirmed the presence of a C24 fatty acid with six double bonds. By comparing the retention times of the unknown FAME with those of known standards and using graphical methods plotting the logarithm of retention time against the number of carbon atoms, researchers could confidently identify the chain length and degree of unsaturation.[4]
Chemical Degradation Methods
To pinpoint the location of the double bonds, early researchers relied on chemical degradation techniques, primarily ozonolysis. This method involves the cleavage of carbon-carbon double bonds with ozone, followed by oxidative or reductive workup to yield smaller, more easily identifiable carboxylic acids or aldehydes. By analyzing these fragments, the positions of the original double bonds could be deduced.
Spectroscopic Confirmation
The final piece of the structural puzzle, the all-cis configuration of the double bonds, was confirmed with the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. 1H NMR and 13C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. The characteristic chemical shifts and coupling constants of the protons and carbons in the double bond regions of the this compound molecule provided unequivocal evidence for the cis geometry of all six double bonds.[5][6][7]
The First Total Synthesis: Ultimate Structural Proof
Biological Significance: The Precursor to DHA
For many years, the biological role of this compound remained largely unknown. A groundbreaking study by Voss and colleagues in 1991 , published in the Journal of Biological Chemistry, identified tetracosahexaenoic acid as the immediate precursor to docosahexaenoic acid (DHA) in rat liver.[8][9][10] This discovery established the critical role of this compound in the "Sprecher pathway," the accepted route for the biosynthesis of DHA from shorter-chain omega-3 fatty acids.
Figure 1: The Sprecher Pathway for DHA Biosynthesis.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₆O₂ | [11] |
| Molar Mass | 356.55 g/mol | [11] |
| IUPAC Name | (all-cis)-6,9,12,15,18,21-Tetracosahexaenoic acid | [11] |
| Lipid Numbers | 24:6 (n-3) | [11] |
Experimental Protocols
This section details the methodologies representative of the key historical experiments in the discovery and characterization of this compound.
Early Isolation and Analysis from Whale Oil (-1965)
This protocol is a generalized representation based on the techniques available at the time of the early reports by researchers like Sano and Murase.
Objective: To isolate and identify the fatty acid components of whale oil.
Methodology:
-
Saponification: A known quantity of whale blubber oil was refluxed with an excess of alcoholic potassium hydroxide solution to hydrolyze the triacylglycerols into glycerol and free fatty acids (as potassium salts).
-
Extraction of Fatty Acids: The reaction mixture was acidified with a mineral acid (e.g., HCl) to protonate the fatty acid salts. The free fatty acids were then extracted into an organic solvent such as diethyl ether or petroleum ether.
-
Preparation of Fatty Acid Methyl Esters (FAMEs): The isolated fatty acids were converted to their more volatile methyl esters. A common method of the era was acid-catalyzed esterification, refluxing the fatty acids in a large excess of anhydrous methanol containing a catalyst such as sulfuric acid or hydrogen chloride.[12]
-
Gas-Liquid Chromatography (GLC): The resulting FAME mixture was analyzed by GLC.
-
Column: A packed column with a stationary phase such as Diethylene Glycol Succinate (DEGS) on a solid support.[2]
-
Carrier Gas: Nitrogen or helium.
-
Detector: Flame Ionization Detector (FID).
-
Identification: Peaks were identified by comparing their retention times to those of known FAME standards and by creating semi-logarithmic plots of retention time versus carbon number.[4]
-
Figure 2: Early Workflow for Fatty Acid Analysis from Whale Oil.
Structural Elucidation via Ozonolysis (Generalized Historical Method)
Objective: To determine the position of double bonds in a polyunsaturated fatty acid.
Methodology:
-
Ozonolysis: A solution of the purified polyunsaturated fatty acid methyl ester in a non-participating solvent (e.g., pentane or chloroform) was cooled to a low temperature (e.g., -78 °C). A stream of ozone-enriched oxygen was bubbled through the solution until the reaction was complete, as indicated by a color change of an indicator or by the cessation of ozone uptake.
-
Workup:
-
Oxidative Workup: The resulting ozonide was treated with an oxidizing agent, such as hydrogen peroxide in formic acid. This converted the cleaved fragments into carboxylic acids.
-
Reductive Workup: Alternatively, the ozonide was treated with a reducing agent, such as zinc dust in acetic acid, to yield aldehydes.
-
-
Analysis of Fragments: The resulting mixture of smaller carboxylic acids or aldehydes was esterified (if necessary) and analyzed by GLC. By identifying these fragments, the positions of the original double bonds could be reconstructed.
Figure 3: Generalized Workflow for Ozonolysis.
Conclusion
The journey of this compound from an obscure component of whale oil to a recognized key player in human fatty acid metabolism is a testament to the advancements in analytical chemistry. Its discovery was not a singular event but rather a gradual revelation made possible by the persistent efforts of numerous scientists and the continuous refinement of analytical techniques. Today, with a comprehensive understanding of its structure and biological role, this compound stands as a significant molecule in the landscape of nutritional science and drug development, with its full potential still being explored.
References
- 1. Fatty Acid Composition of Fin Whale, Blue Whale and Sei Whale Oils. [jstage.jst.go.jp]
- 2. icrwhale.org [icrwhale.org]
- 3. icrwhale.org [icrwhale.org]
- 4. icrwhale.org [icrwhale.org]
- 5. Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated fatty acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exogenous tetracosahexaenoic acid modifies the fatty acid composition of human primary T lymphocytes and Jurkat T cell leukemia cells contingent on cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of C24:6n-3 (Nisinic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C24:6n-3, also known as nisinic acid, is a very-long-chain polyunsaturated fatty acid (VLCPUFA) belonging to the omega-3 family. Its chemical structure is characterized by a 24-carbon chain with six cis-double bonds, the first of which is located at the third carbon from the methyl end.[1][2][3] this compound is recognized as a key intermediate in the biosynthesis of docosahexaenoic acid (DHA, C22:6n-3), a critical component of cell membranes, particularly in the brain and retina.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of C24:6n-3, its metabolic significance, and the analytical methodologies used for its characterization.
Physical and Chemical Properties
The physical and chemical properties of C24:6n-3 are summarized in the table below. While some experimental data are available, certain properties like a precise melting and boiling point have not been extensively documented in the literature and are therefore estimated based on the properties of similar long-chain fatty acids.
| Property | Value | Reference |
| Common Name | This compound | |
| IUPAC Name | (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid | |
| Molecular Formula | C24H36O2 | |
| Molecular Weight | 356.5 g/mol | |
| Physical State | Solid at room temperature | [1] |
| Melting Point | Not experimentally determined. Predicted to be low due to high degree of unsaturation. For comparison, the saturated fatty acid with the same number of carbons, Lignoceric acid (C24:0), has a melting point of 84.2 °C, while the highly unsaturated DHA (C22:6n-3) has a melting point of -44 °C. | [6] |
| Boiling Point | Not experimentally determined. Predicted to be high due to the long carbon chain. For comparison, the saturated fatty acid with the same number of carbons, Tetracosane (C24H50), has a boiling point of 391.4 °C. However, the presence of double bonds will alter this value. | [7] |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like benzene, toluene, and ether; soluble in alcohols. Quantitative data for C24:6n-3 is not readily available, but long-chain fatty acids are generally soluble in organic solvents. | [8][9] |
| Stability | Prone to oxidation at the double bonds, especially when exposed to heat, light, and oxygen. Should be stored under an inert atmosphere and at low temperatures. |
Metabolic Pathway: Conversion of C24:6n-3 to Docosahexaenoic Acid (DHA)
C24:6n-3 is a crucial intermediate in the Sprecher pathway, which describes the synthesis of DHA from shorter-chain omega-3 fatty acids. The final step of this pathway involves the conversion of C24:6n-3 to DHA through a single round of peroxisomal β-oxidation.
Signaling Pathways
While direct signaling roles of C24:6n-3 are not yet fully elucidated, as an omega-3 fatty acid, it is expected to contribute to the known anti-inflammatory and metabolic regulatory effects of this class of molecules. These effects are primarily mediated through the modulation of key transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs), as well as by influencing inflammatory signaling cascades.
Experimental Protocols
The analysis of C24:6n-3 typically involves its extraction from a biological matrix, derivatization to a more volatile form, and subsequent analysis by chromatography and/or spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of fatty acids.
1. Lipid Extraction:
-
A modified Folch or Bligh-Dyer method is commonly used to extract total lipids from the sample (e.g., cells, tissues, plasma).[10]
-
The sample is homogenized in a chloroform:methanol mixture (2:1, v/v).
-
Phase separation is induced by the addition of a salt solution (e.g., 0.9% NaCl).
-
The lower organic phase containing the lipids is collected.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The extracted lipids are saponified using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
-
The free fatty acids are then esterified to FAMEs using a reagent such as 14% boron trifluoride in methanol or methanolic HCl. This step increases the volatility of the fatty acids for GC analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a polar capillary column (e.g., BPX70 or similar) is suitable for separating FAMEs based on their chain length, degree of unsaturation, and position of double bonds.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 100°C, ramping to 240°C at a rate of 3°C/min, and holding for 15 minutes.
-
Mass Spectrometer: An Agilent mass spectrometer (or equivalent) is operated in electron ionization (EI) mode.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards and by fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H and ¹³C NMR spectroscopy can provide detailed structural information about fatty acids.
1. Sample Preparation:
-
The purified fatty acid (or a lipid extract) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
-
An internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing.
2. ¹H NMR Spectroscopy:
-
¹H NMR provides information on the different types of protons in the molecule.
-
Key signals for C24:6n-3 include:
-
Terminal methyl protons (-CH₃): A triplet around 0.98 ppm.
-
Methylene protons (-CH₂-): A complex region between 1.2-1.4 ppm for the saturated part of the chain.
-
Allylic protons (=CH-CH₂-): Resonances around 2.0-2.1 ppm.
-
Bis-allylic protons (=CH-CH₂-CH=): A characteristic signal around 2.8 ppm.
-
Olefinic protons (-CH=CH-): A complex multiplet in the region of 5.3-5.4 ppm.
-
α-methylene protons (-CH₂-COOH): A triplet around 2.3 ppm.
-
3. ¹³C NMR Spectroscopy:
-
¹³C NMR provides information on the different carbon environments.
-
Key signals include:
-
Carboxyl carbon (-COOH): A signal around 180 ppm.
-
Olefinic carbons (-CH=CH-): Resonances in the range of 127-132 ppm.
-
Methylene and methyl carbons: Signals in the aliphatic region (14-34 ppm).
-
4. 2D NMR Techniques:
-
Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the structure of the fatty acid.
Conclusion
C24:6n-3 is a biologically significant very-long-chain polyunsaturated fatty acid with a crucial role in the biosynthesis of DHA. While its physical properties are not yet fully characterized experimentally, its chemical reactivity is dominated by the six double bonds, making it susceptible to oxidation. Its analysis relies on established lipidomic techniques such as GC-MS and NMR. Further research is needed to fully elucidate the direct signaling roles of C24:6n-3 and to obtain more precise data on its physical properties, which will be valuable for researchers in the fields of nutrition, neuroscience, and drug development.
References
- 1. C24:6n-3 | C24H36O2 | CID 11792612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exposome-Explorer - this compound (cis-24:6n-3) (Compound) [exposome-explorer.iarc.fr]
- 3. Tetracosahexaenoic Acid | C24H36O2 | CID 6439582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of the very-long-chain n-3 fatty acids, tetracosahexaenoic acid (C24:6n-3) and tricosahexaenoic acid (C23:6n-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the metabolic fate of n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetracosane [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
The Enigmatic Role of Nisinic Acid in Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide delves into the current understanding of nisinic acid, a very-long-chain polyunsaturated omega-3 fatty acid, and its role within cellular membranes. It is critical to preface this guide by highlighting a significant gap in the existing scientific literature. This compound (24:6, n-3) is a recognized yet understudied molecule.[1] Consequently, much of the data and proposed mechanisms detailed herein are extrapolated from studies on other very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and polyunsaturated fatty acids (PUFAs) in general, such as docosahexaenoic acid (DHA). This guide aims to provide a comprehensive overview based on available analogous data, clearly delineating established facts from scientifically grounded hypotheses to stimulate further targeted research into the unique functions of this compound.
Introduction to this compound
This compound, chemically known as all-cis-6,9,12,15,18,21-tetracosahexaenoic acid, is a C24:6 omega-3 fatty acid.[1] As a VLC-PUFA, it possesses a unique structure characterized by a long carbon chain with six methylene-interrupted cis-double bonds.[2] This structure suggests that this compound may have distinct effects on the biophysical properties of cellular membranes compared to shorter-chain PUFAs. While its biological activity is acknowledged, the precise mechanisms of its incorporation into membranes and its functional roles remain largely unexplored.[1]
Hypothesized Roles of this compound in Cellular Membranes
Based on the behavior of other VLC-PUFAs, this compound is likely to play a significant role in modulating membrane fluidity, permeability, lipid raft organization, and the function of membrane-associated proteins.[2][3]
Membrane Fluidity and Permeability
The incorporation of PUFAs into the phospholipid bilayer generally increases membrane fluidity.[4] The numerous double bonds in PUFAs create kinks in their acyl chains, disrupting the tight packing of phospholipids and thereby increasing the fluidity of the membrane. Research on fatty acids with four or more double bonds has shown a direct correlation with increased membrane fluidity.[4][5] It is hypothesized that this compound, with its six double bonds, would have a potent fluidizing effect on the membrane. This increased fluidity can, in turn, influence membrane permeability to water and small solutes.
Lipid Raft Modulation
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cellular signaling.[6][7] PUFAs are known to be excluded from these ordered domains and can alter their size, stability, and composition.[6] The incorporation of n-3 PUFAs, like DHA, into the plasma membrane can lead to the formation of distinct DHA-rich domains and alter the organization of lipid rafts, which can impact the localization and function of signaling proteins.[7][8] It is plausible that this compound, due to its high degree of unsaturation, also influences the lateral organization of membranes and the dynamics of lipid rafts.
Interaction with Membrane Proteins
Changes in the lipid environment of the membrane can allosterically regulate the function of embedded proteins, such as ion channels and receptors.[3][9] The increased membrane fluidity and altered lipid packing caused by the presence of VLC-PUFAs can influence the conformational changes required for protein activity. The unique structure of VLC-PUFAs, with a long saturated segment and a highly unsaturated tail, may allow for specific interactions with transmembrane domains of proteins.[2]
Quantitative Data on VLC-PUFA Effects on Membranes
Direct quantitative data for this compound is scarce. The following tables summarize findings from studies on other VLC-PUFAs and PUFAs to provide a comparative context.
Table 1: Effect of VLC-PUFA (32:6, n-3) on Model Membrane Properties [10]
| Parameter | Pure DSPC Membrane | 0.1 mol% VLC-PUFA in DSPC |
| Mean Molecular Area (MMA) | 47.1 ± 0.7 Ų/molecule | Increased (positive deviation from ideal) |
| Compression Modulus | Baseline | Increased by 28 mN/m |
| Lipid Flip-Flop Rate | Baseline | Increased fourfold |
Table 2: Influence of Various Fatty Acids on the Gel-to-Liquid Crystalline Phase Transition of Model Membranes [11]
| Fatty Acid Added (20%) | Overall Effect on Membrane Stability | Interaction with Nisin |
| Palmitic Acid (Saturated) | Stabilization | Slight further stabilization |
| Stearic Acid (Saturated) | Stabilization | Slight further stabilization |
| Oleic Acid (Monounsaturated) | Destabilizing | Stabilizing |
| Linoleic Acid (Polyunsaturated) | More Destabilizing | Destabilizing |
| Docosahexaenoic Acid (DHA) | Most Destabilizing | Stabilizing |
Experimental Protocols
The study of this compound's role in cellular membranes would involve the following established experimental protocols.
Protocol for Fatty Acid Incorporation into Cellular Membranes
-
Cell Culture: Culture target cells (e.g., neuronal cells, retinal cells) in appropriate media.
-
Fatty Acid Supplementation: Prepare a stock solution of this compound complexed to bovine serum albumin (BSA). Add the this compound-BSA complex to the cell culture medium at desired concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of this compound into cellular lipids.
-
Lipid Extraction: Harvest the cells and extract total lipids using a modified Folch or Bligh-Dyer method.[12]
-
Analysis: Analyze the lipid extract using gas chromatography-mass spectrometry (GC-MS) to quantify the incorporation of this compound into different phospholipid species.[12][13]
Protocol for Measuring Membrane Fluidity
-
Cell Preparation: Culture and supplement cells with this compound as described above.
-
Fluorescent Labeling: Label the cells with a fluorescent membrane probe sensitive to the lipid environment, such as Laurdan or 1,6-diphenyl-1,3,5-hexatriene (DPH).[14][15]
-
Fluorescence Spectroscopy/Microscopy: Measure the fluorescence emission spectrum or fluorescence polarization/anisotropy of the probe.[14][15]
-
Data Analysis: For Laurdan, calculate the Generalized Polarization (GP) value to quantify membrane fluidity. For DPH, changes in fluorescence polarization are inversely correlated with membrane fluidity.[14][16]
Potential Signaling Pathways Influenced by this compound
The modulation of membrane properties by this compound can be expected to influence various signaling pathways.
G-Protein Coupled Receptor (GPCR) Signaling
The function of many GPCRs, such as rhodopsin in the retina, is highly dependent on the surrounding lipid environment.[3] Changes in membrane fluidity and thickness can affect the conformational changes necessary for receptor activation and subsequent G-protein coupling.
Protein Kinase C (PKC) Signaling
The translocation and activation of certain PKC isoforms are dependent on their interaction with membrane lipids. By altering the composition of lipid rafts, this compound could influence the localization and activity of PKC and other signaling proteins, thereby affecting downstream cellular processes.[7]
Knowledge Gaps and Future Directions
The study of this compound's role in cellular membranes is a nascent field with numerous opportunities for discovery. Key areas for future research include:
-
Quantitative Analysis: Determining the precise concentration of this compound in various tissues and cell types, particularly in the retina, brain, and testes where VLC-PUFAs are enriched.[2]
-
Biophysical Studies: Conducting detailed biophysical studies using model membranes to quantify the specific effects of this compound on membrane fluidity, thickness, curvature, and permeability.
-
Lipidomics: Performing comprehensive lipidomic analyses to understand how this compound incorporation remodels the entire cellular lipidome.
-
Protein Interactions: Identifying specific membrane proteins whose function is modulated by this compound.
-
Metabolic Pathways: Elucidating the complete metabolic pathway of this compound and its regulation.
Conclusion
While direct experimental evidence remains limited, the structural characteristics of this compound strongly suggest it plays a significant role in shaping the biophysical properties of cellular membranes. By extrapolating from the known functions of other VLC-PUFAs, we can hypothesize that this compound is a potent modulator of membrane fluidity, a key player in the organization of lipid rafts, and an important factor in the regulation of membrane protein function. The detailed experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for future research that is essential to unravel the specific and potentially unique contributions of this compound to cellular health and disease. Further investigation into this enigmatic fatty acid holds the promise of new insights into membrane biology and may open new avenues for therapeutic intervention in a variety of disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 5. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. n-3 polyunsaturated fatty acids suppress the localization and activation of signaling proteins at the immunological synapse in murine CD4+ T cells by affecting lipid raft formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleic and Docosahexaenoic Acid Differentially Phase Separate from Lipid Raft Molecules: A Comparative NMR, DSC, AFM, and Detergent Extraction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyunsaturated Fatty Acids Mediated Regulation of Membrane Biochemistry and Tumor Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Free Fatty Acids on Lipid Membrane–Nisin Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fatty Acids in Membranes as Homeostatic, Metabolic and Nutritional Biomarkers: Recent Advancements in Analytics and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Potential of Nisinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisinic acid, also known as tetracosahexaenoic acid (THA), is a very long-chain omega-3 polyunsaturated fatty acid (VLC-PUFA) with the lipid nomenclature 24:6, n-3.[1] While less studied than its shorter-chain counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), emerging research suggests that this compound possesses unique biological activities and therapeutic potential that warrant further investigation.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic fate, preclinical therapeutic effects, and underlying mechanisms of action.
Metabolism of this compound
This compound is a key intermediate in the endogenous synthesis of DHA from alpha-linolenic acid (ALA).[2] The metabolic conversion of this compound to DHA occurs in the peroxisomes via a single cycle of β-oxidation.[3] This final step is crucial for maintaining DHA levels in tissues, particularly the brain.[2] Interestingly, studies in humans have shown that supplementation with EPA, but not DHA, leads to a significant increase in plasma levels of this compound, suggesting a regulatory role for EPA in the n-3 PUFA synthesis pathway.[4]
Experimental Protocol: Analysis of Plasma this compound Levels in Humans
A double-blind, randomized controlled trial was conducted on men and women (19-30 years old). Participants were supplemented with 3 g/day of either EPA, DHA, or olive oil (as a control) for 12 weeks. Plasma levels of this compound (tetracosahexaenoic acid, THA) and tetracosapentaenoic acid (TPAn-3) were measured at baseline and after 12 weeks using gas chromatography-mass spectrometry to assess changes in response to supplementation.[4]
Preclinical Therapeutic Effects of this compound
Preclinical studies, primarily in rodent models and in vitro systems, have begun to elucidate the therapeutic potential of this compound in several areas, including metabolic disorders and inflammation.
Metabolic Regulation
A study in a diabetic mouse model (C57BL/KsJ-db/db) demonstrated that administration of this compound for four weeks had a more potent effect on suppressing hepatic triglyceride accumulation and liver weight gain compared to both DHA and EPA.[5][6] Furthermore, this compound was found to increase serum levels of adiponectin, an important hormone in regulating glucose levels and fatty acid breakdown.[5][6] These findings suggest that this compound may have a superior potential in managing metabolic syndrome and related circulatory diseases compared to other n-3 PUFAs.[5][6]
C57BL/KsJ-db/db mice were administered eicosapentaenoic acid (EPA, 20:5n-3), docosahexaenoic acid (DHA, 22:6n-3), or tetracosahexaenoic acid (THA, this compound) for four weeks. Following the treatment period, researchers analyzed liver and serum lipid profiles, hepatic enzyme activity, and the expression of mRNA related to lipid metabolism. Serum adiponectin levels were also measured.[5]
Anti-Inflammatory and Anti-Allergic Properties
In vitro studies using mouse mast cells (MC/9) have shown that this compound can inhibit the antigen-stimulated production of leukotriene-related compounds.[7] This effect was comparable to that of EPA and DHA.[7] Additionally, this compound was observed to reduce the histamine content in these cells, an effect that was more pronounced than that of EPA and similar to DHA.[7] These results indicate a potential role for this compound in mitigating allergic and inflammatory responses.[7]
MC/9 mouse mast cells were incubated with this compound (24:6n-3), eicosapentaenoic acid (20:5n-3), or docosahexaenoic acid (22:6n-3). The production of leukotriene-related compounds was measured following antigen stimulation. The histamine content within the cells was also quantified.[7]
Quantitative Data Summary
| Study Type | Model | Compound | Dosage/Concentration | Key Findings | Reference |
| In Vivo | C57BL/KsJ-db/db mice | This compound | Not specified | Superior suppression of hepatic TG accumulation vs. DHA & EPA; Increased serum adiponectin. | [5][6] |
| In Vitro | MC/9 mouse mast cells | This compound | 25 µM | 27% reduction in histamine content. | [7] |
| Human Clinical Trial | Healthy adults | EPA | 3 g/day for 12 weeks | 112% increase in plasma this compound levels. | [4] |
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are still under investigation, its effects are likely mediated through mechanisms common to omega-3 fatty acids. These include:
-
Modulation of Eicosanoid Production: By competing with arachidonic acid (AA), this compound can reduce the production of pro-inflammatory eicosanoids.[7]
-
Gene Expression Regulation: Omega-3 fatty acids, including likely this compound, can influence the expression of genes involved in lipid metabolism and inflammation.[5][8]
-
Membrane Fluidity and Receptor Function: Incorporation of very long-chain PUFAs into cell membranes can alter their physical properties, affecting the function of membrane-bound receptors and signaling proteins.[7]
Future Directions and Conclusion
The current body of evidence, though limited, strongly suggests that this compound is a bioactive omega-3 fatty acid with significant therapeutic potential, particularly in the realms of metabolic and inflammatory diseases. Its superior efficacy in some preclinical models compared to EPA and DHA highlights the need for further research to fully understand its unique contributions to health.
Future research should focus on:
-
Elucidating the specific signaling pathways modulated by this compound.
-
Conducting more extensive preclinical studies to evaluate its efficacy and safety in a broader range of disease models.
-
Initiating human clinical trials to translate the promising preclinical findings into therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Docosahexaenoic Acid and Cognition throughout the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exogenous tetracosahexaenoic acid modifies the fatty acid composition of human primary T lymphocytes and Jurkat T cell leukemia cells contingent on cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Metabolism of Natural Highly Unsaturated Fatty Acid, Tetracosahexaenoic Acid (24:6n-3), in C57BL/KsJ-db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Single cell analysis of docosahexaenoic acid suppression of sequential LPS-induced proinflammatory and interferon-regulated gene expression in the macrophage [frontiersin.org]
The In Vivo Odyssey of Nisinic Acid: A Technical Guide to its Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisinic acid (all-cis-6,9,12,15,18,21-tetracosahexaenoic acid; 24:6n-3), a very long-chain omega-3 polyunsaturated fatty acid (VLC-PUFA), has garnered increasing interest within the scientific community. While not as extensively studied as its shorter-chain relatives, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), this compound plays a crucial role as a metabolic precursor to DHA, a vital component of cell membranes, particularly in the brain and retina.[1][2] Understanding the in vivo metabolic fate of this compound—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for elucidating its physiological functions and therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolic journey of this compound within a biological system, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound
The complete ADME profile of this compound is an active area of research. While specific quantitative data for this compound remains limited, its metabolic pathway is intrinsically linked to the well-established omega-3 fatty acid metabolic cascade.
Metabolism: The Central Hub of this compound's Fate
The primary metabolic fate of this compound is its conversion to the critically important DHA. This process involves a series of enzymatic reactions occurring in different subcellular compartments.
-
Elongation in the Endoplasmic Reticulum: The biosynthesis of this compound itself occurs in the endoplasmic reticulum (ER) through the elongation of shorter-chain omega-3 fatty acids.
-
Peroxisomal β-Oxidation: Following its synthesis, this compound is transported to peroxisomes, where it undergoes a single round of β-oxidation. This crucial step shortens the 24-carbon chain of this compound to the 22-carbon chain of DHA.
-
Incorporation into Cellular Lipids: The newly synthesized DHA, in the form of DHA-CoA, is then available for incorporation into various cellular lipids, primarily phospholipids, which are essential components of cell membranes.
This metabolic pathway underscores the primary role of this compound as an intermediate in the endogenous production of DHA.
Distribution: Where Does this compound Go?
Elevated levels of this compound have been identified in specific mammalian tissues, suggesting a targeted distribution. Key sites of accumulation include:
-
Reproductive Organs: Significant concentrations of this compound are found in the testes, indicating a potential role in reproductive processes.[1]
-
Retina: The retina, a tissue rich in DHA, also contains notable amounts of this compound, further supporting its role as a DHA precursor in this critical sensory organ.[1]
While these findings point to tissue-specific accumulation, comprehensive quantitative data on the distribution of orally administered this compound across all major organs is not yet available.
Absorption and Excretion: The Entry and Exit Routes
The oral bioavailability and excretion pathways of this compound have not been extensively quantified. However, general principles of fatty acid absorption likely apply. Dietary this compound, found in sources such as marine fish and certain omega-3 supplements, is absorbed in the small intestine.[1] The excretion of this compound and its metabolites is presumed to occur through feces and urine, although the precise proportions and chemical forms of the excreted products are yet to be determined.[3][4][5]
Quantitative Data on this compound Metabolism
While a complete quantitative ADME profile is still under investigation, some studies have provided valuable insights into the levels of this compound in biological systems.
| Biological Matrix | Analyte | Condition | Concentration/Change | Reference |
| Human Plasma | This compound (THA) | 12 weeks of EPA supplementation (3 g/day ) | Increased by 112% (from 1.7 ± 0.2 to 3.6 ± 0.5 nmol/mL ± SEM) | [6] |
| Human Plasma | This compound (THA) | 12 weeks of DHA supplementation (3 g/day ) | No significant effect | [6] |
| Fish (Flathead Flounder) | This compound | Flesh triacylglycerols | Up to 13% of total fatty acids | [1] |
| Fish (Flathead Flounder) | This compound | Liver | 3% of total fatty acids | [1] |
| Fish (Flathead Flounder) | This compound | Viscera | 6% of total fatty acids | [1] |
Experimental Protocols
To facilitate further research in this area, this section outlines key experimental methodologies for studying the in vivo metabolic fate of this compound.
Protocol 1: In Vivo Stable Isotope Tracing of this compound Metabolism
This protocol utilizes a stable isotope-labeled form of this compound to trace its absorption, distribution, and conversion to DHA in a rodent model.
1. Materials:
-
[¹³C]-labeled this compound
-
Rodent model (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue homogenization equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Procedure:
-
Animal Acclimation: Acclimate rats to the experimental conditions for at least one week.
-
Dosing: Administer a single oral dose of [¹³C]-nisinic acid via gavage. The dose should be based on previous toxicological studies or literature on other fatty acids.
-
Sample Collection:
-
Blood: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours) post-dosing.
-
Urine and Feces: House animals in metabolic cages and collect urine and feces at regular intervals (e.g., every 24 hours) for the duration of the study.
-
Tissues: At the end of the study, euthanize the animals and harvest major organs (liver, brain, heart, kidneys, adipose tissue, etc.).
-
-
Sample Preparation:
-
Plasma: Separate plasma from whole blood by centrifugation.
-
Tissues: Homogenize tissues in an appropriate buffer.
-
Urine and Feces: Homogenize fecal samples.
-
Lipid Extraction: Perform lipid extraction from all samples using a suitable method (e.g., Folch or Bligh-Dyer).
-
-
LC-MS/MS Analysis:
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of [¹³C]-nisinic acid and its major metabolite, [¹³C]-DHA.
-
3. Data Analysis:
-
Calculate the pharmacokinetic parameters of [¹³C]-nisinic acid in plasma (e.g., Cmax, Tmax, AUC, half-life).
-
Determine the tissue distribution of [¹³C]-nisinic acid and [¹³C]-DHA.
-
Quantify the cumulative excretion of [¹³C]-labeled compounds in urine and feces.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in various biological matrices.
1. Sample Preparation:
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound) to the biological sample.
-
Lipid Extraction: Extract total lipids from the sample using a chloroform/methanol mixture.
-
Saponification and Derivatization: Saponify the lipid extract to release free fatty acids and then derivatize them to FAMEs using a reagent such as boron trifluoride-methanol.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent (e.g., hexane).
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the FAMEs using a suitable capillary gas chromatography column.
-
Mass Spectrometric Detection: Use a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific ions corresponding to this compound methyl ester and the internal standard.
3. Quantification:
-
Generate a calibration curve using known concentrations of this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Molecular Interactions
While the direct signaling roles of this compound are not as well-defined as those of EPA and DHA, as an omega-3 fatty acid, it is likely to influence key signaling pathways involved in lipid metabolism and inflammation.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Omega-3 fatty acids are known natural ligands for PPARs, particularly PPARα and PPARγ.[7][8] It is plausible that this compound, or its metabolic product DHA, can activate PPARs, thereby influencing the expression of genes related to fatty acid oxidation and storage.
Sterol Regulatory Element-Binding Proteins (SREBPs)
SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids. Polyunsaturated fatty acids, including omega-3s, have been shown to suppress the activity of SREBP-1c, a key regulator of lipogenesis.[9][10] This suppression leads to a decrease in the expression of genes involved in fatty acid synthesis. It is therefore hypothesized that this compound may contribute to the regulation of lipid homeostasis through the SREBP-1c pathway.
Visualizing the Metabolic Journey and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Metabolic conversion of this compound to DHA.
Caption: Experimental workflow for in vivo ADME studies.
Caption: Potential regulation of gene expression by this compound.
Conclusion and Future Directions
This compound serves as a crucial intermediate in the endogenous synthesis of DHA, a fatty acid with profound implications for human health. While our understanding of its metabolic fate is growing, significant knowledge gaps remain, particularly concerning its quantitative ADME profile and specific signaling functions. Future research should focus on conducting comprehensive in vivo studies using stable isotope tracers to precisely map the absorption, distribution, and excretion of this compound. Furthermore, targeted molecular studies are needed to elucidate the direct interactions of this compound with nuclear receptors and other signaling molecules. A deeper understanding of the in vivo odyssey of this compound will be instrumental for researchers, scientists, and drug development professionals in harnessing its full potential for therapeutic applications.
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Polyunsaturated fatty acids decrease the expression of sterol regulatory element-binding protein-1 in CaCo-2 cells: effect on fatty acid synthesis and triacylglycerol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. agilent.com [agilent.com]
- 7. Distribution of Omega-6 and Omega-3 Polyunsaturated Fatty Acids in the Whole Rat Body and 25 Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Nisinic Acid from Marine Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisinic acid (all-cis-6,9,12,15,18,21-tetracosahexaenoic acid; 24:6n-3) is a very-long-chain omega-3 polyunsaturated fatty acid (VLCPUFA) found in various marine organisms.[1] While less studied than docosahexaenoic acid (DHA), this compound is gaining interest for its potential biological activities and its role as a precursor to DHA.[1] Dietary sources of this compound include marine fish and some omega-3 fatty acid supplements.[2] Notably, high concentrations have been identified in species such as the flathead flounder, where it can comprise 6-9% of the total fatty acids in the flesh.[2]
These application notes provide a comprehensive overview of the protocols for the extraction and purification of this compound from marine sources, tailored for research, and drug development applications. The methodologies described are based on established techniques for the extraction and purification of polyunsaturated fatty acids.
Data Presentation: this compound Content in Marine Sources
The concentration of this compound can vary significantly among different marine species and even within different tissues of the same organism. The following table summarizes reported concentrations of this compound in various marine sources.
| Marine Source | Tissue | This compound Content (% of Total Fatty Acids) | Reference |
| Flathead Flounder | Flesh | 6 - 9% | [2] |
| Flathead Flounder | Liver | 3% | [2] |
| Flathead Flounder | Viscera | 6% | [2] |
| Tunny (Tuna) | Oil | Present | [3] |
| Herring | Oil | Present | [3] |
| Cod-liver | Oil | Present | [3] |
| Pilot Whale | Oil | Present | [3] |
| Sardine | Oil | Present | [3] |
Experimental Protocols
The extraction and purification of this compound from marine sources involve a multi-step process, including lipid extraction, saponification to liberate free fatty acids, and subsequent purification to isolate this compound from other fatty acids.
Protocol 1: Total Lipid Extraction from Marine Tissue (Folch Method)
This protocol describes the extraction of total lipids from marine tissue, a crucial first step before the purification of this compound.
Materials:
-
Marine tissue (e.g., fish muscle, liver)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Nitrogen gas
Procedure:
-
Homogenization: Weigh 10 g of wet marine tissue and homogenize it with a 2:1 (v/v) mixture of chloroform and methanol (60 mL).
-
Filtration: Filter the homogenate to remove solid residues.
-
Washing: Add 0.2 volumes (12 mL) of 0.9% NaCl solution to the filtrate. Mix vigorously and centrifuge to separate the phases.
-
Phase Separation: The lower phase contains the lipids. Carefully aspirate and discard the upper aqueous phase.
-
Solvent Evaporation: Evaporate the chloroform from the lipid-containing phase using a rotary evaporator at a temperature below 40°C.
-
Drying: Dry the lipid extract under a stream of nitrogen gas to remove any residual solvent.
-
Storage: Store the extracted lipids at -20°C or lower under a nitrogen atmosphere to prevent oxidation.
Protocol 2: Saponification and Liberation of Free Fatty Acids
This protocol details the hydrolysis of triglycerides and other lipids to release free fatty acids, including this compound.
Materials:
-
Total lipid extract
-
Ethanol
-
Potassium hydroxide (KOH) solution (e.g., 2 M in ethanol)
-
Hexane
-
Hydrochloric acid (HCl) (e.g., 6 M)
-
Separatory funnel
Procedure:
-
Saponification: Dissolve the lipid extract in ethanol. Add an excess of ethanolic KOH solution. Heat the mixture at 60-70°C for 1-2 hours under reflux to ensure complete saponification.
-
Extraction of Unsaponifiable Matter: After cooling, add water and extract the unsaponifiable matter with hexane. Discard the hexane phase.
-
Acidification: Acidify the aqueous phase to a pH of approximately 1-2 with HCl to protonate the fatty acid salts, forming free fatty acids.
-
Extraction of Free Fatty Acids: Extract the free fatty acids from the acidified aqueous phase using hexane.
-
Washing: Wash the hexane phase containing the free fatty acids with distilled water to remove any residual acid.
-
Drying: Dry the hexane phase over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the hexane using a rotary evaporator to obtain the mixture of free fatty acids.
Protocol 3: Purification of this compound by Urea Adduction
Urea adduction is a technique used to separate saturated and monounsaturated fatty acids from polyunsaturated fatty acids. Saturated and monounsaturated fatty acids form crystalline complexes with urea, while polyunsaturated fatty acids like this compound remain in the filtrate.
Materials:
-
Free fatty acid mixture
-
Urea
-
Methanol or Ethanol
-
Low-temperature bath or refrigerator
Procedure:
-
Preparation of Urea Solution: Prepare a saturated solution of urea in methanol or ethanol at an elevated temperature (e.g., 60-70°C).
-
Adduction: Dissolve the free fatty acid mixture in a small amount of the same alcohol and add it to the hot urea solution.
-
Crystallization: Allow the mixture to cool slowly to a low temperature (e.g., -5°C to 4°C) and hold for several hours (e.g., 12-24 hours) to allow for the formation of urea-fatty acid adducts.
-
Filtration: Filter the cold mixture to separate the crystalline adducts (containing saturated and monounsaturated fatty acids) from the filtrate (containing polyunsaturated fatty acids, including this compound).
-
Recovery of PUFAs: Concentrate the filtrate by evaporating the solvent to obtain a PUFA-rich fraction.
-
Recovery of Saturated/Monounsaturated Fatty Acids (Optional): The urea adducts can be decomposed by adding hot water and acid to recover the saturated and monounsaturated fatty acids. The urea can be recovered by crystallization after cooling the aqueous solution.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for this compound Purification
For high-purity this compound, further purification by High-Performance Liquid Chromatography (HPLC) is recommended. Reversed-phase HPLC is a common method for separating fatty acids.
Materials:
-
PUFA-rich fraction (from Protocol 3)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reversed-phase HPLC column
-
Acetonitrile
-
Water
-
Formic acid or acetic acid (as a mobile phase modifier)
-
This compound standard (for identification)
Procedure:
-
Sample Preparation: Dissolve the PUFA-rich fraction in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is typically used. The exact gradient will need to be optimized for the specific separation.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) or mass spectrometry for more specific identification and quantification.
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect the fractions corresponding to the retention time of the this compound standard.
-
Purity Analysis: Analyze the collected fractions to confirm the purity of the isolated this compound.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Logical Relationship of Purification Steps
References
Application Note: Gas Chromatography Method for the Analysis of Nisinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated gas chromatography (GC) method for the quantitative analysis of nisinic acid (all-cis-6,9,12,15,18,21-tetracosahexaenoic acid; C24:6, n-3), a very long-chain polyunsaturated fatty acid (VLCPUFA). Due to the low volatility of this compound, a derivatization step to form its fatty acid methyl ester (FAME) is required prior to GC analysis. This protocol outlines the sample preparation, derivatization, and GC-Flame Ionization Detection (FID) conditions for the accurate and precise quantification of this compound in various matrices, such as fish oils and biological samples. The method performance parameters, including linearity, accuracy, precision, and limit of detection, are also presented.
Introduction
This compound, a C24:6 omega-3 fatty acid, is a member of the very long-chain polyunsaturated fatty acids (VLCPUFAs) that are of increasing interest in biomedical and nutritional research. Accurate and reliable quantification of this compound is crucial for understanding its metabolism, and physiological roles, and for quality control in nutritional supplements and pharmaceutical formulations. Gas chromatography is a powerful and widely used technique for the analysis of fatty acids.[1] However, the high boiling point and polarity of free fatty acids necessitate a derivatization step to convert them into more volatile and less polar esters, typically fatty acid methyl esters (FAMEs), for successful GC analysis.[2]
This application note provides a detailed protocol for the analysis of this compound as its methyl ester derivative using GC with Flame Ionization Detection (FID). The methodology is based on established and validated procedures for VLCPUFA analysis and is suitable for routine laboratory use.[3]
Experimental Protocol
Materials and Reagents
-
This compound standard (or a certified reference material containing this compound)
-
Internal Standard (IS): Tricosanoic acid (C23:0) or another suitable odd-chain fatty acid
-
Boron trifluoride-methanol (BF3-methanol) solution, 14%
-
Toluene, anhydrous
-
n-Hexane, GC grade
-
Sodium sulfate, anhydrous
-
Sodium hydroxide, 0.5 N in methanol
-
Sodium chloride, saturated solution
-
Helium (carrier gas), high purity
-
Hydrogen (FID), high purity
-
Air (FID), high purity
-
Nitrogen (for solvent evaporation), high purity
Sample Preparation and Derivatization (Methylation)
The following protocol describes the conversion of this compound (and other fatty acids in the sample) to its corresponding FAME.
-
Lipid Extraction (for complex matrices): For samples such as tissues or biological fluids, a lipid extraction step using a modified Folch or Bligh-Dyer method is recommended to isolate the total lipid fraction.
-
Saponification (optional, for esterified lipids): To analyze total this compound content from triglycerides or other esters, a saponification step is required. To a known amount of sample (e.g., 100 mg of oil), add 2 mL of 0.5 N methanolic NaOH. Heat at 100°C for 5-10 minutes in a sealed tube.
-
Esterification: a. Cool the sample to room temperature. b. Add 2 mL of 14% BF3-methanol solution. c. Flush the tube with nitrogen, seal, and heat at 100°C for 30 minutes. d. Cool the tube to room temperature. e. Add 1 mL of saturated NaCl solution and 2 mL of n-hexane. f. Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer. g. Centrifuge at a low speed to separate the phases.
-
Sample Clean-up: a. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. b. Add a small amount of anhydrous sodium sulfate to remove any residual water. c. The sample is now ready for GC analysis.
Gas Chromatography (GC-FID) Conditions
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A high-polarity capillary column is recommended for the separation of VLCPUFAs. A suitable option is a column with a high cyanopropyl content, such as a HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or a similar stationary phase.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes
-
Ramp 1: 4°C/min to 240°C
-
Hold at 240°C for 20 minutes
-
-
Detector: FID at 260°C
-
FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min
Data Analysis and Quantification
Identification of the this compound methyl ester peak is performed by comparing its retention time with that of a certified standard. Quantification is typically carried out using an internal standard method. A known amount of the internal standard (e.g., C23:0) is added to the sample before the derivatization step. The concentration of this compound is calculated based on the peak area ratio of the this compound methyl ester to the internal standard and the response factor.
Method Performance
The following table summarizes the performance parameters of a validated GC-FID method for the analysis of very long-chain polyunsaturated fatty acids, which is applicable to this compound.[3]
| Parameter | Result |
| Linearity (r) | > 0.999 |
| Accuracy/Recovery | 98% ± 0.3% |
| Repeatability (RSD) | 0.8% |
| Precision (RSD) | 1.7% |
| Limit of Detection (LOD) | ~0.2 mg/g (S/N = 3) |
| Limit of Quantification (LOQ) | ~0.6 mg/g (S/N = 10, estimated) |
Experimental Workflow and Diagrams
The overall experimental workflow for the GC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the GC-FID analysis of this compound.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and validated approach for the quantitative analysis of this compound. The protocol, which includes a crucial derivatization step to form the fatty acid methyl ester, is suitable for the analysis of this compound in various complex matrices. The use of a high-polarity capillary column and flame ionization detection ensures good chromatographic resolution and sensitivity. This method can be readily implemented in research, quality control, and drug development laboratories for the accurate determination of this important very long-chain polyunsaturated fatty acid.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Nisinic Acid in Lipid Samples using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisinic acid (all-cis-6,9,12,15,18,21-tetracosahexaenoic acid), a very long-chain omega-3 polyunsaturated fatty acid (VLC-PUFA) with the lipid nomenclature 24:6(n-3), is gaining interest in the scientific community.[1] While not as extensively studied as other omega-3 fatty acids like EPA and DHA, this compound is recognized for its biological activity and its role as a precursor in the biosynthesis of DHA.[1] Accurate quantification of this compound in various lipid samples is crucial for understanding its metabolism, physiological functions, and potential as a therapeutic agent. This application note provides a detailed protocol for the quantification of this compound in lipid samples using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.
Signaling Pathway and Biological Relevance
This compound is an intermediate in the omega-3 fatty acid biosynthesis pathway, which is essential for the production of docosahexaenoic acid (DHA). The pathway begins with the essential fatty acid alpha-linolenic acid (ALA) and proceeds through a series of elongation and desaturation steps. This compound is formed from docosapentaenoic acid (DPA, 22:5n-3) and is subsequently converted to a 24-carbon fatty acid that is then shortened via peroxisomal β-oxidation to yield DHA. Given the importance of DHA in neural health, cardiovascular function, and inflammatory processes, understanding the flux through this pathway and the concentration of intermediates like this compound is of significant interest.
References
Nisinic Acid: A Novel Standard for High-Accuracy Fatty Acid Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nisinic acid (all-cis-6,9,12,15,18,21-tetracosahexaenoic acid), a C24:6 n-3 very-long-chain polyunsaturated fatty acid (VLC-PUFA), is emerging as a critical molecule in various physiological processes, including neural development and retinal function.[1][2] Its unique structure and biological significance necessitate accurate quantification in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound as a standard in fatty acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The use of a homologous, long-chain internal standard like this compound can improve the accuracy and precision of quantifying other VLC-PUFAs, which are often present at low concentrations and are challenging to analyze.
Data Presentation: Quantitative Performance of this compound as a Standard
The following tables summarize representative quantitative data for the analysis of VLC-PUFAs using a C24:6 standard. This data is compiled from studies quantifying similar VLC-PUFAs and serves as a guideline for expected performance.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |
| Recovery | 92 - 105% |
| Precision (RSD%) | < 10% |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance
| Parameter | Result |
| Linearity (r²) | >0.998 |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 2.0 - 5.0 ng/mL |
| Recovery | 90 - 108% |
| Precision (RSD%) | < 8% |
Experimental Protocols
Protocol 1: Quantification of VLC-PUFAs by GC-MS using this compound as an Internal Standard
This protocol details the analysis of total fatty acids from biological samples.
1. Materials and Reagents
-
This compound (as internal standard)
-
Fatty Acid Methyl Ester (FAME) standards for calibration
-
Solvents: Hexane, Methanol, Chloroform (all HPLC or GC grade)
-
Derivatization reagent: 14% Boron trifluoride in methanol (BF₃/MeOH)
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in ethanol.
2. Sample Preparation and Lipid Extraction
-
Homogenize tissue samples or use a defined volume of biofluid.
-
Add a known amount of the this compound internal standard solution to the sample.
-
Perform lipid extraction using the Folch method (Chloroform:Methanol, 2:1 v/v).
-
Evaporate the organic solvent under a stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol and heat at 100°C for 5 minutes for saponification.
-
Add 2 mL of 14% BF₃/MeOH, and heat at 100°C for 30 minutes.
-
Cool the sample and add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.
4. GC-MS Analysis
-
GC Column: DB-23, 60 m x 0.25 mm, 0.15 µm film thickness (or equivalent)
-
Injector Temperature: 250°C
-
Oven Program: 100°C for 4 min, ramp to 250°C at 3°C/min, hold for 10 min.
-
Carrier Gas: Helium
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for quantification.
Protocol 2: Quantification of VLC-PUFAs by HPLC using this compound as a Standard
This protocol is suitable for the analysis of free fatty acids or for samples where derivatization is not desired.
1. Materials and Reagents
-
This compound (as standard)
-
Other VLC-PUFA standards for calibration
-
Solvents: Acetonitrile, Methanol, Water (all HPLC grade)
-
Mobile Phase Additive: 0.1% Formic Acid or Acetic Acid
2. Sample Preparation
-
Perform lipid extraction as described in the GC-MS protocol.
-
After solvent evaporation, reconstitute the dried lipid extract in the initial mobile phase.
3. HPLC Analysis
-
HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20 v/v) with 0.1% Formic Acid
-
Gradient: Optimize for separation of VLC-PUFAs. A typical gradient would be from 60% B to 100% B over 20 minutes.
-
Detector: UV detector at 205 nm or a mass spectrometer.
Mandatory Visualizations
VLC-PUFA Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound and other VLC-PUFAs.
Experimental Workflow for Fatty Acid Analysis
Caption: General workflow for quantitative fatty acid analysis.
VLC-PUFA Signaling via GPR120
Caption: GPR120 signaling pathway activated by VLC-PUFAs.[3][4][5]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega-3 and omega-6 PUFAs induce the same GPR120-mediated signalling events, but with different kinetics and intensity in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lipid sensor GPR120 promotes brown fat activation and FGF21 release from adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Nisinic Acid into Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisinic acid, also known as tetracosahexaenoic acid (THA), is a very long-chain omega-3 polyunsaturated fatty acid (PUFA) with the lipid nomenclature 24:6(n-3).[1][2] As a less-studied counterpart to more common omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), this compound presents a novel opportunity for research into the biological activities of PUFAs.[1][2] Emerging evidence suggests that very long-chain PUFAs may have distinct and potent biological effects.[3] These application notes provide a comprehensive guide for the incorporation of this compound into cell culture media for in vitro studies, including detailed protocols for preparation, cell treatment, and assessment of cellular effects. Given the limited specific data on this compound, the following protocols are based on established methods for other long-chain PUFAs and should be adapted and optimized for specific cell types and experimental goals.
Physicochemical Properties and Storage
This compound is a highly unsaturated fatty acid, making it susceptible to oxidation.[4][5] Proper handling and storage are critical to maintain its biological activity.
| Property | Recommendation |
| Storage of Neat Oil | Store at -20°C or below, preferably under an inert gas (e.g., argon or nitrogen). |
| Storage of Stock Solutions | Aliquot into single-use vials to minimize freeze-thaw cycles and exposure to air. Store at -80°C. For long-term storage, overlaying with an inert gas is recommended.[6][7] |
| Light Sensitivity | Protect from light to prevent photo-oxidation. Use amber vials or wrap containers in foil. |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and DMSO. For cell culture, it is typically complexed with fatty acid-free bovine serum albumin (BSA).[8][9][10] |
Quantitative Data Summary
The available quantitative data for this compound is limited. The following table summarizes a key finding and provides suggested starting concentrations for in vitro experiments based on data from other very long-chain fatty acids (VLCFAs).
| Parameter | Cell Type | Concentration | Effect | Source |
| Histamine Content Reduction | MC/9 mouse mast cells | 25 µM | 27% reduction from control | [11] |
| Suggested Starting Concentration Range for Viability/Toxicity Screening | Various mammalian cell lines | 1 - 100 µM | Based on cytotoxicity data for other VLCFAs and effective concentrations of other PUFAs.[1][12][13] | |
| Cytotoxicity of a Saturated VLCFA (C20:0) for Comparison | Wild-type CHO cells | 30 µM | Apoptosis | [1][2] |
| Cytotoxicity of a Saturated VLCFA (C20:0) for Comparison | Peroxisome-deficient CHO cells | 5 µM | Apoptosis | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex Stock Solution
This protocol describes the preparation of a this compound stock solution complexed with fatty acid-free BSA for delivery into cell culture media. This method enhances the solubility and bioavailability of the fatty acid while minimizing potential toxicity from organic solvents.[9][14][15]
Materials:
-
This compound
-
Ethanol (200 proof, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum
-
Sterile, amber microcentrifuge tubes or glass vials
-
Water bath or incubator at 37°C
-
Vortex mixer
Procedure:
-
Prepare this compound Stock in Ethanol:
-
In a sterile, amber tube, dissolve this compound in ethanol to create a high-concentration primary stock solution (e.g., 50-100 mM). Ensure complete dissolution.
-
This ethanolic stock should be stored at -80°C under an inert gas if possible.
-
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Complex this compound with BSA:
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
While vortexing the BSA solution gently, slowly add the required volume of the this compound ethanolic stock to achieve a desired molar ratio of fatty acid to BSA (typically between 3:1 and 6:1).[6]
-
For example, to make a 5 mM this compound stock with a 5:1 molar ratio to BSA, you would add the this compound to a 1 mM BSA solution.
-
Incubate the mixture at 37°C for 30-60 minutes with occasional vortexing to allow for complex formation.[9]
-
-
Sterilization and Storage:
-
Sterile-filter the final this compound-BSA complex solution through a 0.22 µm syringe filter.
-
Aliquot into single-use sterile tubes and store at -80°C.
-
Protocol 2: Cell Treatment with this compound-BSA Complex
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound-BSA complex stock solution (from Protocol 1)
-
Vehicle control (BSA solution with the equivalent amount of ethanol used for the fatty acid stock)
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates at a density appropriate for the duration of the experiment and allow them to adhere and stabilize overnight.
-
-
Preparation of Treatment Media:
-
Thaw the this compound-BSA complex stock solution and the vehicle control at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a vehicle control medium by diluting the vehicle control stock to match the highest concentration of the BSA-ethanol mixture used in the experimental conditions.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared treatment media (including the vehicle control) to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound using a standard MTT assay.[16][17]
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or isopropanol
-
96-well plate reader
Procedure:
-
MTT Addition:
-
Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add an equal volume of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm (with a reference wavelength of 620-690 nm if desired) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Experimental Workflow
Caption: Workflow for Incorporating this compound into Cell Culture.
Hypothetical Signaling Pathway of this compound
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for this compound based on the known mechanisms of other omega-3 polyunsaturated fatty acids like DHA and EPA. Further research is required to validate these pathways specifically for this compound.
Omega-3 fatty acids are known to modulate inflammatory pathways and promote cell survival.[12][18] They can be incorporated into cell membranes, altering their physical properties and the function of membrane-bound proteins.[11] They can also act as ligands for nuclear receptors and be converted into anti-inflammatory lipid mediators.
Caption: Hypothetical Signaling Pathways of this compound.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. Peroxisomes attenuate cytotoxicity of very long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Natural Highly Unsaturated Fatty Acid, Tetracosahexaenoic Acid (24:6n-3), in C57BL/KsJ-db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linoleic acid in Cell Culture [sigmaaldrich.com]
- 9. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 10. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gold Biotechnology Inc Bovine Serum Albumin (BSA), Fraction V, Fatty Acid | Fisher Scientific [fishersci.com]
- 12. Evaluation of suppressive and pro-resolving effects of EPA and DHA in human primary monocytes and T-helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. protocol-online.org [protocol-online.org]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Application Notes and Protocols for Studying Nisinic Acid Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the animal models and experimental protocols relevant to the study of nisinic acid metabolism. This compound, also known as tetracosahexaenoic acid (THA) (24:6n-3), is a very long-chain omega-3 polyunsaturated fatty acid (PUFA). It is an important, albeit transient, intermediate in the biosynthesis of docosahexaenoic acid (DHA; 22:6n-3) from its precursor, α-linolenic acid (ALA; 18:3n-3), via the Sprecher pathway.
Clarification of Terms: this compound vs. Nicotinic Acid
It is crucial to distinguish between This compound (tetracosahexaenoic acid) and nicotinic acid (niacin or vitamin B3) .[1][2][3][4] this compound is a 24-carbon omega-3 fatty acid involved in lipid structure and signaling.[5] In contrast, nicotinic acid is a B vitamin that plays a fundamental role in cellular energy metabolism as a component of the coenzymes NAD and NADP.[1][4] While high doses of nicotinic acid are used clinically to manage dyslipidemia, its mechanism is distinct from the metabolic roles of omega-3 fatty acids like this compound.[6] This document focuses exclusively on This compound (tetracosahexaenoic acid) .
I. Animal Models for this compound Metabolism Research
Direct studies on this compound metabolism are limited, as it is typically investigated within the broader context of omega-3 PUFA biosynthesis. Rodent models are standard for this area of research due to their well-characterized genetics, rapid breeding cycles, and amenability to dietary and genetic manipulation.[7][8]
1. Mouse Models (Mus musculus)
-
Wild-Type Strains (e.g., C57BL/6J): This is the most common background strain for studying diet-induced metabolic changes.[8] C57BL/6J mice are susceptible to developing obesity and glucose intolerance on high-fat diets, making them suitable for investigating how this compound and other PUFAs affect metabolic syndrome.[8]
-
db/db Mice (C57BL/KsJ-db/db): These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and a phenotype resembling type 2 diabetes. They have been used to study the effects of orally administered this compound on hepatic lipid accumulation and serum adiponectin levels.[5]
-
fat-1 Transgenic Mice: These mice carry the fat-1 gene from Caenorhabditis elegans, which encodes an omega-3 fatty acid desaturase.[7][9] This enzyme allows the mice to endogenously convert omega-6 PUFAs into omega-3 PUFAs, providing a unique model to study the effects of tissue-level increases in omega-3s, including the intermediates of the DHA synthesis pathway, without the confounding variables of dietary supplementation.[7][9]
2. Rat Models (Rattus norvegicus)
-
Wistar and Sprague-Dawley Strains: These outbred rat strains are widely used in nutritional studies.[10][11] They are effective for investigating the effects of different dietary fat compositions on tissue lipid profiles and the development of insulin resistance.[10][11] Studies in these models have been instrumental in determining how dietary omega-3 deficiency impacts the fatty acid composition of various organs, which is critical for understanding the dynamics of this compound turnover.[11]
II. Experimental Protocols
The following protocols provide a framework for designing experiments to investigate this compound metabolism in rodent models.
Protocol 1: Dietary Administration of this compound to db/db Mice
This protocol is adapted from studies evaluating the metabolic effects of this compound (THA).[5]
1. Animal Model:
-
Male C57BL/KsJ-db/db mice, aged 5-6 weeks.
2. Acclimatization:
-
House mice in a controlled environment (12-hour light/dark cycle, 23±2°C, 55±5% humidity) for one week prior to the experiment.
-
Provide standard chow and water ad libitum.
3. Diet Formulation and Administration:
-
Prepare experimental diets based on a standard rodent diet formulation.
-
Divide mice into experimental groups (n=6-8 per group):
-
Control Group: Standard diet.
-
This compound (THA) Group: Standard diet supplemented with this compound. The fatty acid can be mixed into the diet at a specified concentration (e.g., as a percentage of total energy or weight). A study has successfully administered n-3 HUFAs, including THA, to db/db mice for 4 weeks to analyze effects on liver and serum lipids.[5]
-
Comparison Groups (Optional): Diets supplemented with other omega-3 PUFAs like EPA or DHA to compare metabolic effects.[5]
-
-
Administer the respective diets for a period of 4 weeks.[5]
4. Monitoring:
-
Record body weight and food intake weekly.
5. Sample Collection:
-
At the end of the study period, fast the mice overnight.
-
Anesthetize the animals and collect blood via cardiac puncture.
-
Euthanize the animals and immediately excise, weigh, and snap-freeze tissues (e.g., liver, adipose tissue, brain) in liquid nitrogen. Store at -80°C until analysis.
Protocol 2: General Lipid Extraction from Rodent Tissues (Folch Method)
This is a robust and widely used biphasic extraction method suitable for a broad range of lipid classes from various tissues.[12][13]
1. Materials:
-
Chloroform
-
Methanol (MeOH)
-
0.9% NaCl solution
-
Homogenizer (e.g., Precellys 24)
-
Glass centrifuge tubes with Teflon-lined caps
2. Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Place the tissue in a homogenizer tube.
-
Add 20 volumes of Chloroform:Methanol (2:1, v/v) solution to the tissue (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture for 15-20 minutes on an orbital shaker at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for a 2 mL homogenate) to induce phase separation.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Three layers will form: an upper aqueous (methanol-water) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
Carefully aspirate the upper aqueous layer.
-
Using a clean glass Pasteur pipette, transfer the lower organic layer to a new, pre-weighed glass tube, bypassing the protein disk.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Once dried, re-weigh the tube to determine the total lipid mass.
-
Resuspend the lipid extract in a known volume of an appropriate solvent (e.g., chloroform or hexane) for subsequent analysis. Store at -80°C.
Note: For liver or intestine, a triphasic method using MeOH/MTBE/CHCl3 (MMC) or a BUME method may offer better recovery and reproducibility.[12][13]
Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
To analyze the fatty acid composition, lipids must be derivatized into volatile FAMEs.
1. Materials:
-
0.5 M KOH in methanol
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
2. Procedure:
-
Take an aliquot of the lipid extract (containing ~1-5 mg of lipid) in a glass tube with a Teflon-lined cap.
-
Add 2 mL of 0.5 M KOH in methanol.
-
Incubate at 100°C for 10 minutes for saponification.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF3 in methanol. This is the methylation step.
-
Incubate at 100°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 2 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
Protocol 4: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a standard method for separating and quantifying individual FAMEs.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.
-
A polar capillary column (e.g., DB-23, SP-2560) is required for the separation of PUFA isomers.
2. GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min.
-
Carrier Gas: Helium
-
Detector Temperature (FID): 260°C
3. Analysis:
-
Inject the FAMEs sample into the GC.
-
Identify fatty acids by comparing their retention times to those of known FAME standards. Confirmation is achieved using MS fragmentation patterns.
-
Quantify individual fatty acids by expressing the peak area of each FAME as a percentage of the total area of all identified fatty acid peaks.
III. Data Presentation
Quantitative data from animal studies are essential for understanding the metabolic fate and effects of this compound.
| Parameter | Control Group | THA Group | DHA Group | EPA Group |
| Final Body Weight (g) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Liver Weight (g) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Hepatic Triglyceride (mg/g liver) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Serum Adiponectin (µg/mL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Table 1: Summary of potential quantitative data from a study administering this compound (THA) and other n-3 HUFAs to db/db mice for 4 weeks. A study showed THA had the highest activity in suppressing hepatic triglyceride accumulation.[5] |
| Fatty Acid | Tissue | (n-3) Deficient Diet | (n-3) Adequate Diet |
| DHA (22:6n-3) | Brain | % of Total FAs ± SD | % of Total FAs ± SD |
| Eye | % of Total FAs ± SD | % of Total FAs ± SD | |
| Heart | % of Total FAs ± SD | % of Total FAs ± SD | |
| Liver (PL) | % of Total FAs ± SD | % of Total FAs ± SD | |
| DPA (22:5n-3) | Heart | % of Total FAs ± SD | % of Total FAs ± SD |
| Lung | % of Total FAs ± SD | % of Total FAs ± SD | |
| EPA (20:5n-3) | Liver (TAG) | % of Total FAs ± SD | % of Total FAs ± SD |
| Table 2: Representative data on the impact of dietary omega-3 status on the fatty acid composition of various tissues in Sprague-Dawley rats. DHA content in the brains of the (n-3)-deficient group was found to be 86% of the content in the (n-3)-adequate group.[11] The highest level of DPA was found in heart tissue in both groups.[11] |
IV. Mandatory Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Caption: Omega-3 fatty acid biosynthesis via the Sprecher Pathway.[14]
Caption: Experimental workflow for studying this compound metabolism.
References
- 1. crnusa.org [crnusa.org]
- 2. Vitamin B3: Get to Know Your Niacins | Thorne [thorne.com]
- 3. martinswellness.com [martinswellness.com]
- 4. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. Metabolism of Natural Highly Unsaturated Fatty Acid, Tetracosahexaenoic Acid (24:6n-3), in C57BL/KsJ-db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pharmacology of niacin or nicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Transgenic mice as models to study the influence of polyunsaturated fatty acids on metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Defining high-fat-diet rat models: metabolic and molecular effects of different fat types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue-Specific Content of Polyunsaturated Fatty Acids in (n-3) Deficiency State of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Mouse Studies: Nicotinic Acid and Docosahexaenoic Acid (DHA)
Disclaimer: The initial query for "Nisinic acid" did not yield specific results in scientific literature. It is presumed that this may be a typographical error. Based on common research areas involving murine models, this document provides detailed application notes and protocols for two well-studied compounds: Nicotinic Acid (Niacin) and Docosahexaenoic Acid (DHA) .
These notes are intended for researchers, scientists, and drug development professionals working with in vivo mouse models.
Nicotinic Acid (Niacin)
Nicotinic acid, a form of vitamin B3, is a widely used therapeutic agent for dyslipidemia. Its primary mechanism of action involves the activation of the G-protein coupled receptor GPR109A.[1][2] In mouse models, nicotinic acid has been shown to inhibit the progression of atherosclerosis, often independent of its lipid-lowering effects, by acting on immune cells.[1][3]
Quantitative Data Summary
The following table summarizes common dosages and administration routes for nicotinic acid in mouse studies.
| Parameter | Dosage/Route | Mouse Model | Observed Effects | Reference |
| Dietary Administration | 0.3% (w/w) in high-fat diet | Ldlr-/- mice | Inhibition of atherosclerosis progression | [4] |
| Dietary Administration | 120 mg/kg/day in Western-type diet | APOE*3Leiden.CETP mice | Decreased atherosclerosis development, reduced non-HDL cholesterol | [3] |
| Dietary Administration | 300-3000 mg/kg in diet | Male adult mice | Hypolipidemic action, reduced atherosclerosis hazards | [5] |
| Intraperitoneal Injection | 30 mg/kg | Wild-type mice (e.g., C57BL/6) | Induction of cutaneous flushing for mechanism studies | [4] |
Experimental Protocols
This protocol is designed to assess the anti-atherosclerotic effects of nicotinic acid.
Materials:
-
Male Ldlr-/- mice
-
High-fat diet (e.g., containing 1.5% cholesterol)
-
Nicotinic acid
-
Control high-fat diet
-
Treatment high-fat diet containing 0.3% (w/w) nicotinic acid[4]
-
Standard animal housing and monitoring equipment
-
Oil Red O stain
-
Image analysis software
Procedure:
-
Animal Acclimation: Acclimate male Ldlr-/- mice to the facility for at least one week before the start of the experiment.
-
Diet Preparation: Prepare the control and treatment diets. Thoroughly mix the nicotinic acid into the high-fat diet to ensure uniform distribution.
-
Treatment: Randomly assign mice to the control and treatment groups. Provide the respective diets and water ad libitum for 10 weeks.[4]
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Endpoint Analysis:
-
At the end of the 10-week period, euthanize the mice.
-
Collect blood via cardiac puncture for plasma lipid analysis (Total Cholesterol, HDL-C, Triglycerides).
-
Perfuse the heart and aorta with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise the aorta and perform en face analysis of atherosclerotic lesions using Oil Red O staining.
-
Quantify the lesion area using image analysis software.
-
Signaling Pathway and Experimental Workflow Diagrams
// Nodes Nicotinic_Acid [label="Nicotinic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPR109A [label="GPR109A Receptor\n(on Adipocytes & Immune Cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="↓ PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; HSL [label="↓ Hormone-Sensitive Lipase\n(in Adipocytes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipolysis [label="↓ Lipolysis\n(↓ FFA release)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="↓ Pro-inflammatory\nCytokine Expression\n(e.g., MCP-1 in Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt_mTOR [label="↓ Akt/mTOR Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Nicotinic_Acid -> GPR109A [label="Binds"]; GPR109A -> Gi [label="Activates"]; Gi -> AC [label="Inhibits"]; AC -> cAMP [style=invis]; cAMP -> PKA; PKA -> HSL; HSL -> Lipolysis; Gi -> Inflammation [label="Modulates"]; Gi -> Akt_mTOR [label="Inhibits"]; } . Caption: Nicotinic acid signaling via GPR109A.
// Nodes Start [label="Start: Ldlr-/- Mice", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acclimation [label="Acclimation (1 week)"]; Grouping [label="Randomize into Control & Treatment Groups"]; Diet [label="Provide High-Fat Diet (Control) or\nHigh-Fat Diet + 0.3% Nicotinic Acid (Treatment)\n(10 weeks)"]; Monitoring [label="Monitor Body Weight & Food Intake"]; Euthanasia [label="Euthanize Mice"]; Blood [label="Collect Blood for Lipid Analysis"]; Aorta [label="Perfuse and Excise Aorta"]; Staining [label="En face Oil Red O Staining"]; Analysis [label="Quantify Atherosclerotic Lesion Area"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Acclimation; Acclimation -> Grouping; Grouping -> Diet; Diet -> Monitoring; Monitoring -> Euthanasia; Euthanasia -> Blood; Euthanasia -> Aorta; Aorta -> Staining; Staining -> Analysis; Analysis -> End; } . Caption: Workflow for Atherosclerosis Study.
Docosahexaenoic Acid (DHA)
DHA is an omega-3 polyunsaturated fatty acid crucial for brain development and function.[6] In mouse models, DHA has demonstrated neuroprotective effects in conditions such as stroke and Alzheimer's disease.[7][8] Its mechanisms include modulation of neuronal membrane properties, activation of pro-survival signaling pathways, and conversion to bioactive mediators like neuroprotectin D1 (NPD1).[9][10][11]
Quantitative Data Summary
The following table summarizes common dosages and administration routes for DHA in mouse studies.
| Parameter | Dosage/Route | Mouse Model | Observed Effects | Reference |
| Dietary Administration | 7.20 g/kg in diet | Thy1-αSyn mice (Parkinson's model) | Neuroprotection of enteric dopaminergic neurons | [6] |
| Intraperitoneal Injection | 5 mg/kg | Sprague-Dawley rats (stroke model) | Reduced infarct volume, improved neurological score | [7] |
| Intraperitoneal Injection | 0.375 g/kg (as tri-DHA emulsion) | Neonatal mice (hypoxic-ischemic injury) | Increased DHA and EPA levels in blood and brain | [12] |
| Intraperitoneal Injection | 3 micromoles | C3H mice (ischemic acute renal failure) | Ameliorated renal failure | [13] |
| Intranasal Administration | 10 mg/kg (as microemulsion) | Aβ-injected mice (Alzheimer's model) | Improved cognitive function | [14] |
| Oral Gavage | High dose (unspecified) | Tg2576 mice (Alzheimer's model) | Ameliorated memory deficits | [8] |
Experimental Protocols
Oral gavage is a precise method for delivering a specific dose of a substance directly into the stomach.[15][16]
Materials:
-
DHA (e.g., as an oil or emulsion)
-
Vehicle (e.g., corn oil, saline with emulsifier)
-
Mice (specific strain and age as per experimental design)
-
Oral gavage needles (18-20 gauge for adult mice, with a ball tip)[17]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Acclimation: Handle mice for several days prior to the experiment to acclimate them to the procedure.
-
Dosage Calculation: Weigh each mouse to calculate the precise volume of the DHA formulation to be administered. The total volume should not exceed 10 ml/kg.[17]
-
Drug Preparation: Prepare the DHA solution or suspension in the chosen vehicle to the desired concentration. Ensure it is well-mixed before each administration.
-
Gavage Needle Measurement: Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the mouth to the xiphoid process (the tip of the sternum). Mark the needle to prevent over-insertion.[15]
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Administration:
-
Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once at the predetermined depth, slowly depress the syringe plunger to administer the DHA formulation.
-
Gently withdraw the needle along the same path.
-
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[18]
Signaling Pathway and Experimental Workflow Diagrams
// Nodes DHA [label="DHA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Incorporation into Neuronal Membranes", fillcolor="#F1F3F4", fontcolor="#202124"]; PS [label="↑ Phosphatidylserine (PS) Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt Translocation & Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Survival [label="↑ Neuronal Survival\n(↓ Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolites [label="Conversion to Bioactive Metabolites", fillcolor="#F1F3F4", fontcolor="#202124"]; NPD1 [label="Neuroprotectin D1 (NPD1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="↓ Neuroinflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptamide [label="Synaptamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPR110 [label="GPR110 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="↑ cAMP/PKA/CREB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Neurogenesis [label="↑ Neurogenesis & Synaptogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DHA -> Membrane; DHA -> Metabolites; Membrane -> PS; PS -> Akt; Akt -> Survival; Metabolites -> NPD1; NPD1 -> Inflammation; Metabolites -> Synaptamide; Synaptamide -> GPR110; GPR110 -> cAMP; cAMP -> Neurogenesis; } . Caption: Key neuroprotective signaling pathways of DHA.
// Nodes Start [label="Start: Weigh Mouse", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate Dosage Volume (max 10 ml/kg)"]; Prepare [label="Prepare DHA Formulation"]; Measure [label="Measure Gavage Needle Insertion Depth"]; Restrain [label="Restrain Mouse, Extend Head & Neck"]; Insert [label="Insert Gavage Needle into Esophagus"]; Administer [label="Administer DHA Formulation Slowly"]; Withdraw [label="Gently Withdraw Needle"]; Monitor [label="Monitor Mouse for Distress"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Calculate; Calculate -> Prepare; Prepare -> Measure; Measure -> Restrain; Restrain -> Insert; Insert -> Administer; Administer -> Withdraw; Withdraw -> Monitor; Monitor -> End; } . Caption: Workflow for oral gavage administration.
References
- 1. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin Reduces Atherosclerosis Development in APOE*3Leiden.CETP Mice Mainly by Reducing NonHDL-Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Docosahexaenoic acid confers enduring neuroprotection in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic Acid Ameliorates Contextual Fear Memory Deficits in the Tg2576 Alzheimer’s Disease Mouse Model: Cellular and Molecular Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docosahexaenoic acid: brain accretion and roles in neuroprotection after brain hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute injection of a DHA triglyceride emulsion after hypoxic-ischemic brain injury in mice increases both DHA and EPA levels in blood and brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docosahexaenoic acid ameliorates murine ischemic acute renal failure and prevents increases in mRNA abundance for both TNF-alpha and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Fluorescent Labeling of Nisin for Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of nisin, a potent antimicrobial peptide, for its visualization and study in various research and drug development contexts. The protocols detailed below offer step-by-step instructions for the successful conjugation of fluorescent dyes to nisin and its subsequent application in cellular imaging.
Introduction to Nisin and its Mechanism of Action
Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis.[1] It exhibits a broad spectrum of activity against Gram-positive bacteria, making it a valuable tool in food preservation and a promising candidate for biomedical applications.[2][3][4][5] Nisin's efficacy stems from a dual mechanism of action.[6] It binds specifically to Lipid II, a precursor molecule in bacterial cell wall biosynthesis, thereby inhibiting this crucial process.[6][7][8] Subsequently, nisin inserts into the cell membrane, forming pores that lead to the dissipation of the membrane potential and ultimately, cell death.[1][6][7][9][10] The ability to fluorescently label nisin allows for the direct visualization of its interaction with bacterial cells, providing valuable insights into its localization and mechanism of action.[11][12][13]
Principles of Fluorescent Labeling of Nisin
Fluorescent labeling of peptides like nisin involves the covalent attachment of a fluorophore. This is typically achieved by reacting a functional group on the peptide with a reactive derivative of the fluorescent dye. Common strategies for labeling peptides include:
-
Amine-reactive labeling: This is the most common method and targets the primary amino groups in a peptide, such as the N-terminal α-amino group and the ε-amino group of lysine residues.[14][15] Fluorescent dyes functionalized with N-hydroxysuccinimide (NHS) esters or isothiocyanates (like FITC) are frequently used for this purpose.[16][17][18][19][20][21]
-
Thiol-reactive labeling: This method targets the thiol group of cysteine residues. While nisin does not naturally contain cysteine, it can be engineered to include it for site-specific labeling.
-
Carboxyl-reactive labeling: This approach targets the C-terminal carboxyl group or the side chains of aspartic and glutamic acid.[11]
The choice of fluorescent dye and labeling chemistry depends on several factors, including the desired spectral properties (excitation and emission wavelengths), the chemical stability of the dye and the labeled peptide, and the potential impact of the label on the biological activity of nisin. It has been demonstrated that fluorescently labeled nisin can retain its antibacterial activity.[11][12]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the fluorescent labeling of nisin and its use in imaging applications. These values are compiled from various protocols and research articles and should be used as a starting point for optimization.
| Parameter | Value | Notes |
| Molar Excess of Dye (Dye:Nisin) | 8:1 to 10:1 | For NHS ester labeling, this is an empirical value for mono-labeling.[17][21] |
| Optimal pH for Labeling (Amine-reactive) | 8.3 - 9.5 | Crucial for ensuring the deprotonation of primary amino groups.[16][21] |
| Reaction Time | 4 hours to overnight | Dependent on temperature and specific reagents.[16][21][22] |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can help maintain protein stability.[22] |
| Nisin Concentration for Labeling | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[17][20] |
| Nisin Concentration for Imaging | 0.01 - 5 µg/mL | Concentration will vary depending on the bacterial strain and imaging setup.[23][24] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Nisin with FITC
This protocol describes the labeling of nisin with Fluorescein isothiocyanate (FITC), an amine-reactive dye.
Materials:
-
Nisin powder
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer (pH 9.0)
-
Dialysis tubing or gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Stir plate and stir bar
Procedure:
-
Prepare Nisin Solution: Dissolve nisin powder in 0.1 M Sodium Bicarbonate buffer (pH 9.0) to a final concentration of 2 mg/mL.
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 1 mg/mL.[19]
-
Labeling Reaction:
-
Slowly add the FITC solution to the nisin solution while gently stirring. A common starting point is a 10-fold molar excess of FITC to nisin.
-
Protect the reaction mixture from light by wrapping the tube in aluminum foil.
-
Incubate the reaction for 8-12 hours at 4°C with continuous gentle stirring.[22]
-
-
Purification of Labeled Nisin:
-
To remove unreacted FITC, dialyze the reaction mixture against PBS at 4°C in the dark.[19] Change the PBS every 4-6 hours for at least 24 hours.
-
Alternatively, use a gel filtration column pre-equilibrated with PBS to separate the labeled nisin from free dye.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the purified solution at 280 nm (for protein) and 495 nm (for FITC).[19]
-
Store the FITC-labeled nisin at -20°C in the dark.
-
Protocol 2: Fluorescent Labeling of Nisin with an NHS Ester Dye
This protocol outlines the labeling of nisin using an amine-reactive N-hydroxysuccinimide (NHS) ester of a fluorescent dye.
Materials:
-
Nisin powder
-
NHS ester of the desired fluorescent dye (e.g., Cy3-NHS ester, Alexa Fluor 488 NHS ester)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer or PBS (pH 8.3-8.5)
-
Gel filtration column (e.g., Sephadex G-25) or spin desalting column
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
Procedure:
-
Prepare Nisin Solution: Dissolve nisin in the reaction buffer (pH 8.3-8.5) to a concentration of 5-10 mg/mL.[17]
-
Prepare NHS Ester Solution: Dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[18]
-
Labeling Reaction:
-
Purification of Labeled Nisin:
-
Separate the labeled nisin from the unreacted dye using a gel filtration or spin desalting column according to the manufacturer's instructions.
-
-
Storage: Store the labeled nisin at 4°C for short-term use or at -20°C for long-term storage, protected from light.[18]
Visualization and Applications
Fluorescently labeled nisin is a powerful tool for various imaging applications:
-
Confocal Laser Scanning Microscopy (CLSM): Allows for high-resolution imaging of the localization of nisin on and within bacterial cells. Studies have shown that fluorescent nisin localizes at the septum of dividing cells, where the concentration of Lipid II is highest.[11][12]
-
Fluorescence Microscopy: Can be used to visualize the binding of nisin to bacterial populations and to study its effect on cell morphology.
-
In Vivo Imaging: In animal models of bacterial infection, fluorescently labeled nisin can be used to track its distribution and targeting to the site of infection.
Signaling Pathways and Experimental Workflows
Caption: Workflow for fluorescently labeling nisin.
Caption: Nisin's interaction with the bacterial cell wall.
References
- 1. Nisin - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Application of the Antimicrobial Peptide Nisin in the Inactivation of Spore-Forming Bacteria in Foods [mdpi.com]
- 3. Nisin: Application, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 4. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scienft.com [scienft.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent labeling of nisin Z and assessment of anti-listerial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 15. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. peptideweb.com [peptideweb.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 20. broadpharm.com [broadpharm.com]
- 21. interchim.fr [interchim.fr]
- 22. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of nisin concentration from fluorescence‐based antimicrobial activity assay using Bayesian calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing Nisinic acid oxidation during storage
Welcome to the Technical Support Center for Nisinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound (24:6, n-3) is a very long-chain omega-3 polyunsaturated fatty acid (PUFA).[1][2] Its structure contains six carbon-carbon double bonds, which are highly susceptible to attack by oxygen. This process, known as oxidation, can be initiated or accelerated by factors such as exposure to air (oxygen), heat, light, and the presence of transition metals.[3] Oxidation compromises the structural integrity and biological activity of the molecule, leading to the formation of degradation products and a decrease in its efficacy for research and therapeutic applications.
Q2: What are the signs of this compound oxidation?
Oxidation of this compound can lead to the development of a rancid or fishy odor and a change in color. For quantitative assessment, researchers can measure the formation of primary and secondary oxidation products. Common indicators include an increase in the Peroxide Value (PV), which measures hydroperoxides (primary products), and the p-Anisidine Value (p-AV), which detects aldehydes (secondary products).[4][5] The TOTOX value, a combination of PV and p-AV, provides an overall assessment of the oxidation status.
Q3: What are the optimal storage conditions for this compound?
To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.[6] For short-term storage, refrigeration at 2-8°C is recommended.[7]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[7]
-
Light: Protect from light by using amber-colored vials or by storing in a dark location.[8]
-
Container: Use high-quality, airtight containers with minimal headspace to reduce exposure to oxygen.[8]
Q4: Can I use antioxidants to prevent this compound oxidation?
Yes, adding antioxidants is a highly effective strategy. Both synthetic and natural antioxidants can be used.
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used.[9]
-
Natural Antioxidants: Tocopherols (Vitamin E), quercetin, curcumin, and caffeic acid have demonstrated protective effects on PUFAs.[9][10][11]
The choice and concentration of the antioxidant may need to be optimized for your specific application.
Q5: How do I handle this compound during an experiment to minimize oxidation?
-
Thaw frozen samples on ice and use them immediately.
-
Minimize the exposure of the compound to ambient air and light.
-
Use deoxygenated solvents for preparing solutions.
-
Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester metal ions that can catalyze oxidation.[12][13][14]
-
Work quickly and efficiently to reduce the time the sample is exposed to potentially oxidizing conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high Peroxide Value (PV) in a new batch of this compound. | Improper shipping or storage conditions during transit. | Contact the supplier immediately. Request a certificate of analysis for the batch. If possible, perform your own quality control testing upon receipt. |
| Rapid degradation of this compound in solution during an experiment. | 1. Presence of oxygen in the solvent.2. Contamination with metal ions.3. Exposure to light or elevated temperatures. | 1. Use solvents that have been sparged with nitrogen or argon.2. Add a chelating agent (e.g., EDTA at 0.1-1 mM) to your aqueous solutions.[12][13][14]3. Conduct experiments under dim light and control the temperature. |
| Inconsistent experimental results when using this compound. | The stock solution may have oxidized over time. | Prepare fresh stock solutions frequently. Store stock solutions under an inert atmosphere at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Monitor the quality of the stock solution periodically by measuring its PV or p-AV. |
| A noticeable "off" odor from the stored this compound. | Significant oxidation has occurred, leading to the formation of volatile secondary oxidation products. | The sample is likely compromised and should not be used for experiments where purity is critical. Discard the sample and obtain a fresh batch. Review your storage procedures to prevent future occurrences. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the literature, the following table provides a summary of the expected impact of different storage conditions on the stability of very long-chain polyunsaturated fatty acids, based on studies of similar compounds like EPA and DHA.
| Storage Condition | Parameter | Expected Outcome on Stability | Supporting Evidence/Rationale |
| Temperature | -20°C vs. 4°C | Significantly lower rate of oxidation at -20°C. | Lower temperatures slow down the rate of chemical reactions, including oxidation.[6] |
| Atmosphere | Inert Gas (Nitrogen) vs. Air | Markedly reduced oxidation under inert gas. | Oxygen is a key reactant in the lipid oxidation process.[7] |
| Light Exposure | Dark vs. Light | Substantially less degradation in the dark. | Light, particularly UV light, can initiate and accelerate oxidative reactions.[8] |
| Antioxidants | With vs. Without Antioxidant (e.g., BHT, Tocopherol) | The presence of an antioxidant significantly inhibits the formation of oxidation products. | Antioxidants interrupt the free radical chain reactions of oxidation.[9] |
| Chelating Agents | With vs. Without EDTA | Reduced oxidation in the presence of EDTA, especially if metal ion contamination is suspected. | Chelating agents sequester transition metal ions that can catalyze lipid peroxidation.[12][13][14] |
Experimental Protocols
Protocol 1: Assessment of this compound Oxidation by Peroxide Value (PV) Measurement
Objective: To quantify the concentration of hydroperoxides (primary oxidation products) in a this compound sample.
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Starch indicator solution (1% w/v)
-
Standardized sodium thiosulfate solution (0.01 N)
-
Deionized water
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Swirl the flask for exactly 1 minute.
-
Immediately add 30 mL of deionized water and swirl.
-
Add 1 mL of starch indicator solution. The solution will turn a dark blue-black color.
-
Titrate with the standardized sodium thiosulfate solution, swirling continuously, until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using all reagents except the this compound sample.
Calculation:
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Accelerated Oxidative Stability Testing (Schaal Oven Test)
Objective: To evaluate the effect of elevated temperature on the oxidative stability of this compound over time.
Materials:
-
This compound samples
-
Open glass beakers or petri dishes
-
Forced-air oven set to 60°C
-
Reagents and equipment for PV or p-AV analysis
Procedure:
-
Place a known amount of this compound into several open glass containers to ensure uniform exposure to air and heat.
-
Place the containers in a forced-air oven maintained at a constant temperature of 60°C.[15]
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove one sample from the oven.
-
Allow the sample to cool to room temperature.
-
Analyze the sample for indicators of oxidation, such as Peroxide Value (using Protocol 1) or p-Anisidine Value.
-
Plot the measured oxidation parameter against time to determine the rate of oxidation under accelerated conditions. This allows for the comparison of the stability of different formulations (e.g., with and without various antioxidants).
Visualizations
Caption: Logical diagram of this compound oxidation pathways and prevention strategies.
Caption: A typical experimental workflow for evaluating the oxidative stability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. gfi.org [gfi.org]
- 4. dadun.unav.edu [dadun.unav.edu]
- 5. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shop.natureswaycanada.ca [shop.natureswaycanada.ca]
- 8. wellbeingnutrition.com [wellbeingnutrition.com]
- 9. Effects of Natural Antioxidants on The Stability of Omega-3 Fatty Acids in Dog Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aocs.org [aocs.org]
- 14. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Improving the Solubility of Nisin in Aqueous Solutions
Disclaimer: The user's request specified "Nisinic acid." However, "this compound" is a polyunsaturated fatty acid with limited available data regarding solubility challenges in experimental setting. In contrast, Nisin , a widely researched antimicrobial peptide, presents significant solubility challenges that align with the detailed request for a technical support center. This guide will therefore focus on improving the solubility of Nisin .
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of nisin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Nisin and why is its solubility a concern?
A1: Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. It has a broad spectrum of activity against Gram-positive bacteria and is used as a food preservative.[1][2][3] Its poor solubility and stability at physiological pH (neutral pH) hinder its broader applications as a therapeutic antibiotic.[3][4]
Q2: What are the primary factors influencing Nisin's solubility in aqueous solutions?
A2: The main factors affecting nisin solubility are:
-
pH: Nisin is significantly more soluble in acidic conditions (low pH) and its solubility decreases dramatically as the pH increases towards neutral and alkaline levels.[1][5][6]
-
Ionic Strength: The solubility of nisin is also dependent on the ionic strength of the solution. At low pH, low ionic strength generally favors higher solubility. However, at high ionic strength (e.g., NaCl concentrations above 1 M), the solubility drops significantly across the pH range.[7][8][9]
-
Temperature: Temperature can influence the rate of dissolution, with increased temperatures generally accelerating it.[6] However, high temperatures, especially at neutral or alkaline pH, can lead to nisin instability and loss of activity.[1][10]
-
Nisin Variant: There are natural variants of nisin, such as Nisin A and Nisin Z. Nisin Z is reported to be more soluble than Nisin A at neutral pH.[1]
Q3: I'm observing precipitation when trying to dissolve Nisin in my buffer. What is the likely cause?
A3: Precipitation of nisin is a common issue and is most likely due to one or more of the following:
-
pH of the Solution: If your buffer has a neutral or alkaline pH, nisin's solubility will be very low, leading to precipitation. The isoelectric point of nisin is above 8.5.[1]
-
High Ionic Strength: High salt concentrations in your buffer can reduce nisin's solubility.[8][9]
-
High Concentration of Nisin: Attempting to dissolve a high concentration of nisin, especially at a non-optimal pH, can exceed its solubility limit.
Q4: Are there modified versions of Nisin with improved solubility?
A4: Yes, protein engineering has been used to create nisin mutants with enhanced solubility at neutral pH. For instance, mutants of Nisin Z, such as N27K and H31K (where asparagine at position 27 and histidine at position 31 are replaced by lysine), have shown a 4-fold and 7-fold increase in solubility at pH 7, respectively, while retaining similar antimicrobial activity.[11][12] Other reported mutants with improved solubility include N20K and M21K.[3][4]
Q5: Can formulation strategies help improve Nisin's solubility?
A5: Absolutely. Various formulation strategies can enhance the solubility and stability of nisin. These include the use of emulsion-based delivery systems and nanotechnology approaches like solid lipid nanoparticles (SLNs) to encapsulate nisin, which can also provide controlled release.[1][13] Combining nisin with other molecules, such as clofazimine, in an amorphous nanoparticle system has also been shown to improve the solubility of the components.[14]
Troubleshooting Guides
Issue 1: Nisin powder is not dissolving in my neutral buffer (e.g., PBS pH 7.4).
| Troubleshooting Steps | Explanation |
| 1. Initial Dissolution in Acidic Solution | Nisin has high solubility at low pH.[5] First, dissolve the nisin powder in a small volume of a dilute acidic solution (e.g., 0.02 M HCl, pH ~2.0). |
| 2. Gradual pH Adjustment | Once the nisin is fully dissolved in the acidic solution, you can slowly add your neutral buffer to reach the desired final concentration and volume. This should be done with gentle stirring. |
| 3. Use of Co-solvents | If solubility is still an issue, consider dissolving the nisin in a minimal amount of an organic solvent like DMSO first, and then diluting it with your aqueous buffer.[15] Be aware that organic solvents may affect your downstream experiments.[15] |
| 4. Sonication | Gentle sonication can help to break up aggregates and improve the rate of dissolution.[16][17] |
Issue 2: My dissolved Nisin solution becomes cloudy or precipitates over time.
| Troubleshooting Steps | Explanation |
| 1. Check the pH of the Final Solution | The final pH of your solution might be too high for the nisin to remain soluble at that concentration. Consider if a slightly lower pH is acceptable for your experiment. |
| 2. Prepare Fresh Solutions | Nisin solutions, especially at neutral or near-neutral pH, can be unstable and prone to aggregation and precipitation. It is recommended to prepare fresh solutions before each experiment. Aqueous solutions are not recommended for storage for more than one day.[15] |
| 3. Storage Conditions | If you must store the solution for a short period, store it at a low temperature (e.g., 4°C) and at an acidic pH (pH 3 is optimal for stability).[8] |
| 4. Centrifugation Before Use | Before using the nisin solution in your experiment, centrifuge it to pellet any undissolved particles or aggregates that may have formed.[16] |
Data Presentation
Table 1: Solubility of Nisin A as a Function of pH and NaCl Concentration
| pH | Solubility at ~0.01 M NaCl (mg/mL) | Solubility at 0.15 M NaCl (mg/mL) | Solubility at 1.0 M NaCl (mg/mL) |
| 2.0 | > 57[1][5] | > 40[9] | < 1[8][9] |
| 3.0 | > 40[9] | ~25[8] | < 1[8][9] |
| 4.0 | ~30[9] | ~15[8] | < 1[8][9] |
| 5.0 | ~15[9] | ~8[8] | < 1[8][9] |
| 6.0 | 1.5[1] | ~5[8] | < 1[8][9] |
| 7.0 | ~4[9] | ~2[8] | < 1[8][9] |
| 8.0 | 0.25[1][5] | ~1[8] | < 1[8][9] |
Table 2: Solubility of Nisin Variants and Mutants at Neutral pH (pH 7)
| Nisin Variant/Mutant | Solubility at pH 7 (mg/mL) | Fold Increase vs. Nisin Z |
| Nisin A | ~2 | - |
| Nisin Z | Slightly higher than Nisin A[7] | 1x |
| Nisin Z (N27K) | ~8 | 4x[11][12] |
| Nisin Z (H31K) | ~14 | 7x[11][12] |
| Nisin (M21V)-Gal | 8.6 | ~3.9x (vs. wild-type nisin)[18] |
Experimental Protocols
Protocol 1: Determination of Nisin Solubility
This protocol outlines a general method for determining the solubility of nisin under specific experimental conditions (e.g., varying pH and ionic strength).
Materials:
-
Nisin powder
-
Buffers of various pH values
-
NaCl or other salts for adjusting ionic strength
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC system
-
0.01 M HCl solution
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a concentrated solution of nisin (e.g., 50 mg/mL) in a 0.01 M HCl solution (pH 2.0), where nisin is highly soluble.[19]
-
Prepare Test Solutions: In microcentrifuge tubes, prepare a series of buffers with the desired pH values and ionic strengths.
-
Initiate Saturation: Add an excess amount of the concentrated nisin stock solution to each buffer to ensure that the final concentration exceeds the expected solubility limit.
-
Equilibration: Incubate the tubes at a constant temperature (e.g., 20°C) for a sufficient time (e.g., 24 hours) with gentle agitation to allow the solution to reach equilibrium.
-
Separation of Undissolved Nisin: Centrifuge the tubes at high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to pellet the undissolved nisin.
-
Quantification of Soluble Nisin: Carefully collect the supernatant, ensuring not to disturb the pellet. Determine the concentration of dissolved nisin in the supernatant using a suitable analytical method:
-
Spectrophotometry: Measure the absorbance at 220 nm.[19] A standard curve of nisin at known concentrations in the same buffer (or a highly soluble condition) should be prepared for accurate quantification.
-
Reverse-Phase HPLC (RP-HPLC): This is a more accurate method. The supernatant can be injected into an RP-HPLC system, and the peak area corresponding to nisin is compared to a standard curve.[18]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Nisin | 1414-45-5 [chemicalbook.com]
- 3. Altering the Solubility of the Antibiotic Candidate Nisin—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Some chemical and physical properties of nisin, a small-protein antibiotic produced by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adamsbiochemistry.quora.com [adamsbiochemistry.quora.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nanotechnology: A Valuable Strategy to Improve Bacteriocin Formulations [frontiersin.org]
- 14. Pre-formulation of an additive combination of two antimicrobial agents, clofazimine and nisin A, to boost antimicrobial activity - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. jpt.com [jpt.com]
- 17. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Nisinic Acid Peak Tailing in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of Nisinic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
Peak tailing is a phenomenon in chromatography where the peak asymmetry is greater than one, resulting in a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. For this compound analysis, significant peak tailing (often defined as a tailing factor > 1.2) can lead to several problems:
-
Inaccurate Quantification: Tailing peaks are difficult to integrate accurately, leading to unreliable quantitative results.[2]
-
Reduced Resolution: The tail of a peak can overlap with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.[2]
-
Lower Sensitivity: As the peak broadens due to tailing, its height decreases, which can negatively impact the signal-to-noise ratio and make it harder to detect low concentrations of this compound.[2]
Q2: What are the most common causes of peak tailing for an acidic compound like this compound?
As a long-chain polyunsaturated fatty acid, this compound's peak shape is susceptible to several factors. The most common causes of peak tailing include:
-
Secondary Interactions: Unwanted interactions between the carboxylic acid group of this compound and active sites on the stationary phase, such as residual silanol groups on silica-based columns (e.g., C18). These interactions can cause some analyte molecules to be retained longer than others, leading to a tailing peak.[1]
-
Improper Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to or above the pKa of this compound's carboxylic group, a portion of the molecules will be in their ionized (anionic) form. This ionized form can have different retention characteristics and may interact more strongly with the stationary phase, causing tailing. For acidic compounds, it is generally recommended to keep the mobile phase pH below the pKa.[1]
-
Column Degradation or Contamination: Over time, HPLC columns can degrade or become contaminated with strongly retained sample components. This can create active sites that lead to peak tailing.[2]
-
Sample Overload: Injecting too high a concentration of this compound or too large a sample volume can saturate the stationary phase, resulting in peak distortion, including tailing.[2]
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause the analyte band to broaden, contributing to peak tailing.[2]
Q3: What is the pKa of this compound, and how does it influence my mobile phase selection?
Troubleshooting Guides
Issue: My this compound peak is showing significant tailing.
This guide provides a step-by-step approach to diagnose and resolve peak tailing for this compound.
Step 1: Evaluate and Optimize the Mobile Phase pH
The ionization state of this compound is a primary contributor to peak tailing.
-
Action: If your current mobile phase pH is above 4, lower it to a range of 2.5-3.5. This can be achieved by adding a small percentage of an acid modifier.
-
Common Modifiers:
-
0.1% Formic Acid
-
0.1% Acetic Acid
-
0.05% Trifluoroacetic Acid (TFA) - Note: TFA can suppress ionization in mass spectrometry detectors.
-
Step 2: Assess the HPLC Column Condition
A compromised column is a frequent cause of peak shape issues.
-
Action 1: Flush the Column: If the column has been in use for some time, flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove any strongly retained contaminants.[1]
-
Action 2: Test with a Standard: Inject a standard compound that is known to give a good peak shape on a new column of the same type. If the standard also shows tailing, it is a strong indication that your column is the issue.
-
Action 3: Consider a Different Column Chemistry: If peak tailing persists, especially with a low pH mobile phase, consider using a column with a different stationary phase.
-
End-capped C18 columns: These columns have fewer accessible residual silanol groups, reducing the potential for secondary interactions.
-
Polar-embedded columns: These can also offer alternative selectivity and improved peak shape for acidic compounds.
-
Step 3: Check for Sample Overload
Injecting too much sample can lead to peak distortion.
-
Action: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves and the tailing is reduced, you were likely overloading the column.[2]
Step 4: Minimize Extra-Column Volume
The volume of the tubing and connections in your HPLC system can contribute to peak broadening and tailing.
-
Action: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[2]
Troubleshooting Workflow Diagram
References
Technical Support Center: Optimizing Nisinic Acid Derivatization for GC-MS
Welcome to the technical support center for the derivatization of nisinic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound (C24H36O2) is a very long-chain polyunsaturated omega-3 fatty acid.[1][2] Like other carboxylic acids, its polar carboxyl group (-COOH) makes it non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet.[3][4] Derivatization is a chemical process that converts the polar -COOH group into a less polar, more volatile, and more thermally stable functional group, making it suitable for GC analysis.[5][6] This process improves peak shape, reduces tailing, and enhances sensitivity.[3]
Q2: What are the most common derivatization methods for this compound?
A2: The most common and effective derivatization methods for fatty acids like this compound fall into two main categories:
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[5] Common silylating reagents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[7]
-
Alkylation (Esterification): This method converts the carboxylic acid into an ester, most commonly a fatty acid methyl ester (FAME).[8] Reagents like BF3-Methanol or (trimethylsilyl)diazomethane (TMSD) are frequently used for this purpose.[9][10]
Q3: How do I choose between silylation and methylation for this compound?
A3: Both methods are effective for the analysis of fatty acids. Silylation is a versatile and powerful technique that reacts with several functional groups. Methylation to form FAMEs is a classic, well-established method specifically for fatty acid analysis and is widely used.[8][11] The choice may depend on the complexity of your sample matrix, available reagents, and your laboratory's established protocols. For complex samples with other polar compounds, silylation might derivatize interfering compounds as well. Methylation is more specific to carboxylic acids.
Q4: My sample contains water. How will this affect the derivatization of this compound?
A4: The presence of water is a critical issue, especially for silylation reactions. Silylating reagents are highly sensitive to moisture and will preferentially react with water over your analyte, which will significantly reduce or prevent the derivatization of this compound.[7][12] It is crucial to ensure that all samples, solvents, and glassware are anhydrous before derivatization.[13] Lyophilization (freeze-drying) is a highly effective method for removing water from samples.[7]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No peak or very small peak for derivatized this compound | 1. Incomplete Derivatization: Insufficient reagent, time, or temperature.[7] 2. Presence of Moisture: Silylating reagents are hydrolyzed by water.[13] 3. Reagent Degradation: Reagents may have degraded due to improper storage.[13] 4. GC/MS System Issue: Leaky septum, dirty inlet liner, or incorrect MS settings.[7] | 1. Optimize Derivatization: Increase reagent volume, reaction time, or temperature (see protocols below). Consider adding a catalyst like Trimethylchlorosilane (TMCS).[14] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and ensure the sample is completely dry before adding reagents.[7] 3. Use Fresh Reagents: Use fresh derivatization reagents and store them properly under an inert atmosphere. 4. Perform System Maintenance: Check for leaks, replace the septum and inlet liner, and verify MS parameters.[7] |
| Peak Tailing | 1. Incomplete Derivatization: Underivatized this compound is polar and interacts with the GC column. 2. Active Sites in GC System: The inlet liner or the front of the GC column may have active sites. 3. Excess Reagent/Byproducts: Some derivatization byproducts can cause peak tailing.[12] | 1. Re-optimize Derivatization: Ensure the reaction goes to completion. 2. Use a Deactivated Inlet Liner: Ensure the liner is properly deactivated (silanized). Trim the front end of the GC column (10-20 cm).[15] 3. Sample Cleanup: If byproducts are an issue, a simple cleanup step (e.g., liquid-liquid extraction) after derivatization may be necessary. |
| Multiple Peaks for this compound Derivative | 1. Side Reactions: The derivatizing reagent may react with other functional groups if the sample matrix is complex.[16] 2. Isomerization: The high temperature of the GC inlet can sometimes cause isomerization of polyunsaturated fatty acids. 3. Incomplete Reaction: Both derivatized and underivatized analyte may be present.[16] | 1. Sample Cleanup: Use a sample preparation method like solid-phase extraction (SPE) to clean up the sample before derivatization. 2. Lower Inlet Temperature: Use the lowest possible injection port temperature that still allows for efficient vaporization of the derivative.[7] 3. Optimize Reaction Conditions: Ensure the derivatization reaction is complete. |
| Poor Reproducibility | 1. Inconsistent Reaction Conditions: Variations in reaction time, temperature, or reagent volumes.[17] 2. Variable Sample Water Content: Inconsistent drying of samples. 3. Injection Issues: Inconsistent injection volumes by the autosampler. | 1. Standardize Protocol: Use a heating block for consistent temperature and a timer for consistent reaction times. Use an autosampler for derivatization if available.[17] 2. Consistent Sample Preparation: Implement a standardized and thorough drying procedure for all samples. 3. Check Autosampler: Verify the autosampler's performance and syringe condition. |
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for this compound
| Reagent | Method | Target Group | Key Advantages | Potential Issues |
| BSTFA (+/- 1% TMCS) | Silylation | -COOH | Forms stable TMS derivatives, byproducts are volatile.[14] | Highly sensitive to moisture.[12] |
| MSTFA | Silylation | -COOH | Very strong silylating agent, clean reaction byproducts.[7] | Highly sensitive to moisture.[13] |
| BF3-Methanol | Esterification | -COOH | Forms FAMEs, a well-established method for fatty acids.[9] | Requires heating, reagent can be harsh. |
| (Trimethylsilyl)diazomethane | Esterification | -COOH | Fast and effective methylation, fewer byproducts than BF3-Methanol.[10] | Reagent is toxic and potentially explosive. |
Table 2: Typical GC-MS Parameters for Fatty Acid Derivative Analysis
| Parameter | Typical Setting |
| GC Column | DB-5ms, HP-5MS, or similar non-polar column (30 m x 0.25 mm, 0.25 µm film) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 - 280 °C[8][18] |
| Carrier Gas | Helium |
| Oven Program | Initial 70-100°C, ramp 10-15°C/min to 250-300°C, hold for 5-10 min.[13][18] |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with 1% TMCS
-
Sample Preparation: Ensure the this compound sample is completely dry. If in solution, evaporate the solvent under a stream of nitrogen. If it is an aqueous extract, perform lyophilization (freeze-drying).
-
Derivatization Reaction:
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Protocol 2: Esterification of this compound using BF3-Methanol
-
Sample Preparation: Ensure the this compound sample is dry.
-
Derivatization Reaction:
-
Extraction:
-
Cool the vial to room temperature.
-
Add 100 µL of pure water and 150 µL of a non-polar solvent (e.g., hexane or dichloromethane) and vortex vigorously.[9]
-
Allow the layers to separate.
-
-
Analysis:
-
Carefully transfer the organic (top) layer to a new autosampler vial.
-
Inject 1 µL of the organic layer into the GC-MS.
-
Visualizations
Caption: Workflow for this compound Derivatization and GC-MS Analysis.
Caption: Troubleshooting Decision Tree for this compound Derivatization.
References
- 1. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 2. C24:6n-3 | C24H36O2 | CID 11792612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chromtech.com [chromtech.com]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 7. benchchem.com [benchchem.com]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. benchchem.com [benchchem.com]
- 14. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. benchchem.com [benchchem.com]
- 17. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Nisinic Acid Stability in Different Solvent Systems: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of nisinic acid in various solvent systems. Given the limited direct research on this compound, a very long-chain polyunsaturated omega-3 fatty acid (24:6, n-3), this resource draws upon established principles of polyunsaturated fatty acid (PUFA) stability. The information presented here is intended to help researchers anticipate and troubleshoot stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
As a polyunsaturated fatty acid, this compound is highly susceptible to oxidative degradation. The primary factors influencing its stability include:
-
Oxygen: Exposure to atmospheric oxygen is a major driver of oxidation.
-
Temperature: Higher temperatures accelerate the rate of oxidative reactions.
-
Light: Exposure to light, particularly UV light, can initiate and promote oxidation.
-
Solvent System: The choice of solvent can impact stability. While specific data for this compound is scarce, for PUFAs in general, stability can be influenced by solvent polarity and the presence of impurities.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for lipid oxidation.
-
pH: In aqueous or protic solvent systems, pH can influence the rate of hydrolysis and other degradation reactions.
Q2: Which solvents are recommended for dissolving and storing this compound?
While there is no definitive list of solvents specifically validated for this compound stability, general guidelines for PUFAs suggest the following:
-
Aprotic Solvents: For short-term use, high-purity aprotic solvents purged with an inert gas (like argon or nitrogen) are preferable. Dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) are common choices for creating stock solutions of fatty acids.
-
Ethanol: If a protic solvent is necessary, ethanol can be used, but it should be of high purity and deoxygenated. It's important to note that the presence of water in ethanol can reduce the solubility of long-chain fatty acids.
-
Considerations: Regardless of the solvent, it is crucial to minimize exposure to air and light and to store solutions at low temperatures (-20°C or -80°C).
Q3: Are there any known degradation products of this compound?
Specific degradation products of this compound have not been extensively documented. However, based on the degradation pathways of other PUFAs, the expected products of oxidative degradation would include:
-
Hydroperoxides: The initial products of oxidation.
-
Aldehydes, Ketones, and other Carbonyl Compounds: Secondary oxidation products that can result from the breakdown of hydroperoxides. These compounds often contribute to off-flavors and can be reactive.
-
Epoxides: Formed by the oxidation of the double bonds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of this compound concentration in stock solution over a short period. | Oxidation due to exposure to air or light. | Prepare fresh stock solutions frequently. Purge the solvent with an inert gas (argon or nitrogen) before dissolving the this compound. Store the stock solution in an amber vial at -80°C. |
| Inconsistent results in biological assays. | Degradation of this compound in the experimental medium. | Prepare working solutions immediately before use. Minimize the time the this compound is in the culture medium or buffer before the assay. Consider the use of an antioxidant, such as BHT or Vitamin E, in the solvent system if compatible with the experiment. |
| Appearance of unknown peaks in chromatograms (HPLC or GC). | Formation of degradation products. | Confirm the identity of the this compound peak using a fresh standard. Analyze the sample by mass spectrometry (MS) to identify potential degradation products. Review storage and handling procedures to minimize degradation. |
| This compound precipitates out of solution. | Poor solubility in the chosen solvent or solvent mixture. | Ensure the solvent is appropriate for the concentration of this compound being used. Sonication may aid in dissolution. For aqueous-based systems, the use of a carrier protein like bovine serum albumin (BSA) can improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound with precautions to minimize degradation.
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Gas-tight syringe
-
-
Procedure:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
Purge the vial containing the solid this compound with a gentle stream of inert gas for 1-2 minutes.
-
Using a gas-tight syringe, add the required volume of anhydrous DMSO to the vial.
-
Immediately cap the vial tightly.
-
Gently vortex or sonicate the vial at room temperature until the this compound is completely dissolved.
-
Store the stock solution at -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC-UV
This protocol provides a general method for monitoring the stability of this compound in a specific solvent system over time.
-
Materials and Equipment:
-
This compound solution in the solvent of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (both with 0.1% formic acid)
-
This compound analytical standard
-
Amber HPLC vials
-
-
Procedure:
-
Initial Analysis (T=0):
-
Prepare a solution of this compound in the solvent system to be tested at a known concentration.
-
Immediately transfer an aliquot of this solution to an amber HPLC vial and analyze it by HPLC-UV. The detection wavelength for PUFAs is typically in the range of 200-215 nm.
-
Record the peak area of the this compound peak.
-
-
Stability Study:
-
Store the remaining this compound solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, transfer it to an amber HPLC vial, and analyze it by HPLC-UV.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
-
Visualizations
Caption: Workflow for assessing this compound stability.
How to minimize Nisinic acid degradation during sample prep
Welcome to the technical support center for Nisinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on minimizing the degradation of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a very long-chain omega-3 polyunsaturated fatty acid (VLC-PUFA) with the lipid name 24:6(n-3).[1][2] Its structure contains six cis-double bonds, making it highly susceptible to degradation.[2] The presence of multiple double bonds increases the likelihood of oxidation, which can alter the molecule's structure and compromise experimental results.[3][4]
Q2: What are the primary causes of this compound degradation during sample preparation?
The degradation of this compound, like other PUFAs, is primarily caused by four factors:
-
Oxidation: This is the most significant cause of degradation.[3] The process, known as autooxidation, is a free-radical chain reaction initiated by factors like light, heat, and the presence of metal ions.[3]
-
Temperature: High temperatures accelerate the rate of oxidative reactions and can cause thermal degradation.[3][5][6]
-
pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of this compound if it is in an esterified form (e.g., in triglycerides or phospholipids) and can promote other degradative reactions.[6][7]
-
Enzymatic Activity: In biological samples, endogenous enzymes such as lipases can break down lipids, including those containing this compound, if not properly inactivated during sample collection and preparation.[3][8]
Q3: How can I prevent the oxidation of this compound in my samples?
Preventing oxidation is critical for maintaining the integrity of this compound. The following strategies are recommended:
-
Use Antioxidants: Add antioxidants to your samples and solvents. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols.[3][4][9] These compounds act as radical scavengers to inhibit the autooxidation chain reaction.[10]
-
Work Under an Inert Atmosphere: Whenever possible, perform sample preparation steps under a stream of inert gas like nitrogen or argon. This displaces oxygen and minimizes its contact with the sample.[7]
-
Protect from Light: Use amber glass vials or cover your sample containers with aluminum foil to protect them from light, which can initiate photo-oxidative degradation.[3][8]
-
Use Metal Chelators: The presence of metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help sequester these ions.
Q4: What are the optimal temperature and pH conditions for handling this compound?
Maintaining optimal temperature and pH is crucial. The following tables summarize the recommended conditions and the risks associated with deviations.
Table 1: Recommended Temperature Conditions for Sample Handling
| Stage | Recommended Temperature | Rationale |
| Sample Collection & Transport | Flash-freeze in liquid nitrogen; transport on dry ice | Immediately halts enzymatic activity and minimizes oxidation.[8] |
| Homogenization & Extraction | 0-4°C (on ice) | Reduces the rate of chemical and enzymatic degradation during processing.[7] |
| Short-Term Storage (< 1 week) | -20°C | Suitable for temporary storage, but degradation can still occur over time.[8] |
| Long-Term Storage (> 1 week) | -80°C | Considered the gold standard for preserving the long-term integrity of PUFAs.[7] |
Table 2: Recommended pH Conditions for Sample Handling
| Condition | Recommended pH Range | Rationale |
| Extraction & Processing | 6.0 - 7.5 | This compound is most stable in a neutral or slightly acidic environment.[11] This range minimizes the risk of acid- or base-catalyzed hydrolysis of lipid esters. |
| High Acidity | < 4.0 | Risks acid-catalyzed hydrolysis and degradation, especially at elevated temperatures.[12] |
| High Alkalinity | > 8.5 | Risks base-catalyzed saponification (hydrolysis) of esterified lipids, converting them into free fatty acids and glycerol. |
Visualizing Degradation and Prevention
To better understand the factors leading to this compound degradation and the workflow to prevent it, refer to the diagrams below.
Caption: Key factors contributing to this compound degradation.
Caption: Workflow for minimizing this compound degradation.
Experimental Protocol: Extraction of this compound from Biological Samples
This protocol is a modified version of the Folch method, which is robust for a broad range of lipids, including very long-chain fatty acids.[13] It is designed to minimize degradation at every step.
Materials:
-
Biological sample (e.g., tissue, cell pellet)
-
Homogenizer (e.g., Dounce or mechanical)
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas cylinder
-
Centrifuge (refrigerated)
-
Glass Pasteur pipettes
Procedure:
-
Preparation of Solvents:
-
Prepare a 2:1 (v/v) chloroform:methanol solvent mixture.
-
Add BHT to the chloroform:methanol mixture to a final concentration of 0.01% (w/v) to act as an antioxidant.[7]
-
Pre-chill all solvents and solutions to 4°C.
-
-
Sample Homogenization:
-
Weigh the frozen tissue or cell pellet (typically 50-100 mg). Perform this step on dry ice to keep the sample frozen.
-
Immediately place the sample in a glass homogenizer with 20 volumes of the cold chloroform:methanol (2:1) solvent mixture (e.g., 2 mL for a 100 mg sample).[12]
-
Homogenize the sample thoroughly while keeping the homogenizer tube immersed in an ice bath. For tissues, ensure no visible particles remain.
-
-
Lipid Extraction and Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.25 volumes of cold 0.9% NaCl solution to the homogenate (e.g., 0.5 mL for 2 mL of homogenate).
-
Cap the tube tightly and vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Two distinct layers will form: an upper aqueous layer (methanol/water) and a lower organic layer (chloroform) containing the lipids. A protein disk may be visible at the interface.
-
-
Collection of Lipid Extract:
-
Carefully aspirate and discard the upper aqueous layer using a glass Pasteur pipette.
-
Using a clean glass pipette, transfer the lower chloroform layer to a new amber glass vial. Be careful not to disturb the protein disk.
-
-
Solvent Evaporation:
-
Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen gas. This prevents heating the sample, which could cause degradation.[14]
-
The resulting lipid film should be stored immediately.
-
-
Storage:
-
For immediate analysis, reconstitute the dried lipid extract in an appropriate solvent (e.g., hexane or mobile phase for LC-MS).
-
For long-term storage, flush the vial with nitrogen, cap tightly, and store at -80°C.[7]
-
Troubleshooting Guide
Table 3: Common Problems and Solutions in this compound Sample Prep
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | 1. Incomplete extraction.[7] 2. Oxidative degradation during processing.[7] 3. Adsorption to plasticware or non-silanized glassware. | 1. Ensure thorough homogenization and vortexing. Consider a second extraction of the aqueous phase and protein pellet. 2. Add an antioxidant like BHT to extraction solvents; work under an inert atmosphere (nitrogen/argon).[7] 3. Use glass vials and tubes exclusively; consider using silanized glassware. |
| High variability between replicates | 1. Inconsistent homogenization. 2. Sample degradation occurring between processing different replicates. 3. Inconsistent evaporation of solvent. | 1. Standardize the homogenization time and intensity for all samples. 2. Keep all samples on ice throughout the entire process. Process all replicates in the same batch. 3. Ensure the solvent is completely evaporated for all samples before reconstitution. |
| Presence of unexpected peaks in chromatogram | 1. Formation of oxidation products (e.g., hydroperoxides, aldehydes).[3] 2. Contamination from solvents or plasticware. | 1. Review and improve antioxidant and inert atmosphere measures. Ensure samples are protected from light. 2. Use high-purity (HPLC or MS grade) solvents. Avoid all contact with plastic materials during extraction. |
| Sample appears discolored (e.g., yellowing) | Significant oxidation has occurred. | The sample integrity is likely compromised. Review the entire sample handling and preparation workflow to identify and eliminate sources of oxygen, light, and heat exposure. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. C24:6n-3 | C24H36O2 | CID 11792612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Natural Antioxidants on The Stability of Omega-3 Fatty Acids in Dog Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
Technical Support Center: Chromatographic Analysis of Fatty Acids
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of nisinic acid (24:6n-3) with other fatty acids during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a very-long-chain polyunsaturated fatty acid (VLCPUFA) with the notation 24:6n-3.[1] Its analysis is challenging due to its low abundance in many biological samples and its long retention time in gas chromatography (GC), which can lead to peak broadening. Furthermore, its structural similarity to other VLCPUFAs increases the likelihood of co-elution with other fatty acids, particularly those with 22 to 24 carbon atoms.[2][3]
Q2: Which fatty acids are most likely to co-elute with this compound (24:6n-3) in Gas Chromatography (GC)?
A2: In GC analysis, particularly on highly polar cyanopropylsiloxane columns (like an SP-2560 or CP-Sil 88), co-elution is determined by a combination of carbon chain length and the number of double bonds, a relationship often described by the Equivalent Chain Length (ECL). This compound (24:6n-3) may co-elute with other C24 fatty acids with a different number of double bonds, or with highly unsaturated C22 fatty acids. A known challenge on some columns is the co-elution of C24:0 with docosahexaenoic acid (DHA, C22:6n-3), highlighting the complex elution patterns in this region of the chromatogram.[4]
Q3: What is the first step if I suspect co-elution of this compound?
A3: The first step is to confirm the impurity of the peak. If using a mass spectrometry (MS) detector, examine the mass spectra across the peak. The presence of different fragment ions at the leading and tailing edges of the peak indicates co-elution. With a diode array detector (DAD) in HPLC, spectral differences across the peak also suggest impurity. If co-elution is confirmed, initial troubleshooting should focus on optimizing the existing chromatographic method.
Q4: Can derivatization help in resolving co-elution?
A4: Derivatization is a critical step in fatty acid analysis, but its primary role is to improve volatility and reduce peak tailing for GC analysis, typically by conversion to fatty acid methyl esters (FAMEs). While this improves chromatography in general, it may not resolve the co-elution of structurally similar FAMEs. For HPLC, derivatization can be used to add a UV-active or fluorescent tag to the fatty acids, which enhances detection but does not fundamentally change the separation based on hydrophobicity. Thus, while essential for the analysis, derivatization itself is not a primary tool for resolving co-eluting isomers.
Troubleshooting Guide: Resolving this compound Co-elution
Issue: A broad or shouldering peak is observed where this compound is expected to elute.
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound.
Caption: A logical workflow for troubleshooting the co-elution of this compound.
Step 1: Standard GC/HPLC Method Optimization
Before moving to more advanced techniques, optimizing your current method is crucial.
-
For Gas Chromatography (GC):
-
Temperature Program: Decrease the ramp rate (e.g., from 3°C/min to 1°C/min) during the elution window of VLCPUFAs. This can increase the separation between closely eluting peaks.
-
Column Choice: Ensure you are using a highly polar capillary column of sufficient length. For complex fatty acid mixtures, columns of 100 meters or longer are often recommended.[5][6] Columns such as the SP-2560 or CP-Sil 88 are specifically designed for resolving geometric and positional isomers of fatty acids.[5][6][7]
-
Carrier Gas Flow: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for the column dimensions to maximize efficiency.
-
-
For High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase Gradient: Make the gradient shallower where the VLCPUFAs elute. A slower increase in the organic solvent concentration can improve resolution.
-
Solvent Selection: Switching the organic solvent (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation, as these solvents have different interactions with the stationary phase and analytes.
-
Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution of certain isomer pairs.
-
Step 2: Advanced Chromatographic Techniques
If optimization of standard methods is insufficient, more specialized techniques are required.
This technique separates fatty acid esters based on the number, configuration (cis/trans), and position of their double bonds. It is highly effective for separating polyunsaturated fatty acids.
-
Principle: Silver ions immobilized on the stationary phase form reversible π-complexes with the double bonds of the fatty acids. The strength of this interaction depends on the degree of unsaturation, leading to differential retention.
-
Benefit: Provides excellent separation of fatty acids with the same chain length but different numbers of double bonds, making it ideal for isolating this compound (24:6) from other C24 fatty acids.
GCxGC offers a significant increase in peak capacity and resolution by employing two columns with different separation mechanisms.
-
Principle: The effluent from the first dimension (1D) column is collected in short modulations and then rapidly injected onto the second dimension (2D) column. A typical setup for fatty acids would be a non-polar 1D column followed by a polar 2D column.
-
Benefit: This creates a structured two-dimensional chromatogram where fatty acids are ordered by both volatility (carbon number) and polarity (number of double bonds), effectively resolving complex co-elutions.
Quantitative Data Summary
The following table provides an estimated comparison of the resolution of this compound from a potential co-eluting fatty acid, docosahexaenoic acid (DHA, C22:6n-3), using different chromatographic techniques. The resolution value (Rs) indicates the degree of separation between two peaks; an Rs value of ≥ 1.5 signifies baseline separation.
| Chromatographic Method | Column(s) | Typical Mobile Phase / Carrier Gas | Estimated Resolution (Rs) of 24:6n-3 and 22:6n-3 | Reference |
| Standard GC | 100m SP-2560 | Helium | 1.0 - 1.4 | [6] |
| Ag-HPLC | Silver-Thiolate Column | Heptane/Acetone (95:5, v/v) | > 2.0 | [8][9] |
| GCxGC | 1D: Non-polar (e.g., DB-5ms) 2D: Polar (e.g., BPX-50) | Helium | > 3.0 |
Note: Resolution values are estimates based on the principles of each technique and published separations of similar compounds. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs for GC Analysis
This protocol is a prerequisite for any GC-based analysis of fatty acids.
Caption: A standard workflow for the preparation of Fatty Acid Methyl Esters (FAMEs).
Methodology:
-
Sample Preparation: Start with a dried lipid extract or oil sample (approx. 10-20 mg) in a screw-cap glass tube.
-
Reagent Addition: Add 2 mL of 5% HCl in methanol (methanolic HCl) or 14% Boron Trifluoride in methanol (BF3-Methanol).
-
Transesterification: Cap the tube tightly and heat in a water bath or heating block at 60-80°C for 1-2 hours.
-
Extraction: After cooling, add 1 mL of distilled water and 2 mL of high-purity n-hexane.
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Final Sample: The sample is now ready for injection into the GC.
Protocol 2: Silver Ion HPLC for VLCPUFA Fractionation
This protocol describes a method to separate FAMEs based on their degree of unsaturation.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids or a silver-thiolate column). Column temperature should be controlled, often at sub-ambient temperatures (e.g., 10°C) to enhance separation.
-
Mobile Phase: A non-polar mobile phase with a small amount of a polar modifier is used. A common starting point is an isocratic elution with 0.5% to 2% acetonitrile in hexane or heptane.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Detection is typically performed at low wavelengths (e.g., 205-215 nm) for FAMEs.
-
Sample Injection: Inject the FAME mixture prepared as per Protocol 1.
-
Fraction Collection: Collect fractions based on the elution profile. Saturated fatty acids will elute first, followed by monoenes, dienes, and so on, with highly unsaturated fatty acids like this compound (a hexaene) eluting last.
-
Analysis of Fractions: The collected fractions can then be analyzed by GC-MS to confirm the identity of the fatty acids and to obtain pure samples for quantification.
Protocol 3: GCxGC-TOFMS for Ultimate Resolution
This protocol provides a starting point for developing a GCxGC method for VLCPUFAs.
Methodology:
-
GCxGC System: A GC system equipped with a thermal or cryogenic modulator and a Time-of-Flight Mass Spectrometer (TOFMS) is ideal.
-
Column Set:
-
First Dimension (1D): A 30m x 0.25mm x 0.25µm non-polar column (e.g., DB-5ms).
-
Second Dimension (2D): A 1-2m x 0.1mm x 0.1µm mid-polarity column (e.g., BPX-50).
-
-
Temperature Program:
-
Initial Oven Temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 240°C at 3°C/min.
-
Ramp 2: Increase to 300°C at 5°C/min, hold for 5 minutes.
-
-
Modulation:
-
Modulation Period: 6-8 seconds.
-
Hot Pulse Duration: 250-350 milliseconds.
-
-
Data Analysis: Use specialized software to generate a 2D contour plot. FAMEs will be organized with carbon number on the x-axis and the degree of unsaturation on the y-axis, allowing for clear separation and identification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of wild and cultured gilthead sea bream (Sparus aurata) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new, very long-chain polyunsaturated fatty acids in fish by gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Purification of omega-3 polyunsaturated fatty acids from fish oil using silver-thiolate chromatographic material and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Yield of Complex Peptide Chemical Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide focuses on troubleshooting and enhancing the yield of complex peptide synthesis, with a special focus on the challenges presented by structurally intricate molecules like the lantibiotic Nisin.
While Nisin is predominantly produced through biosynthesis in organisms like Lactococcus lactis due to its complex post-translational modifications, this guide addresses the challenges of its de novo chemical synthesis.[1][2] The principles and troubleshooting steps outlined here are based on Solid-Phase Peptide Synthesis (SPPS), the foundational technique for such endeavors.
Frequently Asked Questions (FAQs)
Q1: What is Nisin, and why is its chemical synthesis exceptionally challenging?
Nisin is a polycyclic antibacterial peptide belonging to the class of lantibiotics.[3] Its structure contains 34 amino acids and is characterized by unusual residues such as dehydroalanine (Dha) and dehydrobutyrine (Dhb), as well as five thioether cross-links known as lanthionine (Lan) and methyllanthionine (MeLan) rings.[4][5] These post-translational modifications, which are efficiently handled by enzymes in biological systems, are extremely difficult to replicate through traditional chemical synthesis, leading to low yields and complex purification.[6][7]
Q2: What are the main factors affecting the yield in Solid-Phase Peptide Synthesis (SPPS)?
Several factors can impact the overall yield of an SPPS protocol:
-
Sequence Complexity: Peptides with long sequences, repetitive sections, or a high content of hydrophobic amino acids are prone to aggregation, which hinders reaction kinetics.[8]
-
Coupling Efficiency: Incomplete amide bond formation at each step results in deletion sequences, which are difficult to separate from the target peptide.
-
Resin and Linker Choice: The selection of the solid support and the linker attaching the peptide to it is critical for stability during synthesis and efficient cleavage at the end.
-
Deprotection and Cleavage: Incomplete removal of protecting groups or harsh cleavage conditions can lead to side reactions and degradation of the final product.
Q3: When should I choose Fmoc/tBu versus Boc/Benzyl chemistry for my synthesis?
The choice depends on the peptide sequence and desired final product.
-
Fmoc/tBu Chemistry: This is the most common strategy. It uses a base (like piperidine) for Nα-Fmoc deprotection and milder acid (like Trifluoroacetic acid - TFA) for final cleavage. It is generally preferred for its orthogonality and milder conditions.
-
Boc/Benzyl Chemistry: This strategy uses a graduated system of acid lability, with TFA for Nα-Boc deprotection and a very strong acid like liquid Hydrogen Fluoride (HF) for final cleavage.[9] It is robust but the harsh final cleavage step can damage sensitive residues.
Troubleshooting Guide
This guide addresses specific issues encountered during the chemical synthesis of complex peptides.
Problem 1: Low Overall Yield or No Product Detected
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Coupling | 1. Extend Reaction Time: Double the standard coupling time. 2. Double Couple: Perform the coupling step twice before moving to the next deprotection step. 3. Use a Stronger Coupling Reagent: Switch from a standard carbodiimide (e.g., DIC/Oxyma) to a more potent phosphonium- or immonium-based reagent (e.g., HBTU, HATU, PyBOP). 4. Monitor Coupling: Use a qualitative test (e.g., Kaiser test or Chloranil test for secondary amines) to confirm the reaction has gone to completion before proceeding. |
| Peptide Aggregation on Resin | 1. Incorporate Solubilizing Agents: Use "difficult sequence" protocols that employ chaotropic salts (e.g., LiCl) or solvents like N-methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF). 2. Microwave-Assisted Synthesis: Use a microwave peptide synthesizer to increase kinetic energy and disrupt intermolecular hydrogen bonds that cause aggregation.[8] 3. Change Resin: Switch to a low-density resin or one with a polyethylene glycol (PEG) linker to increase the distance between peptide chains. |
| Poor Cleavage from Resin | 1. Optimize Cleavage Cocktail: Ensure the scavenger combination in your TFA cocktail is appropriate for your peptide's sequence (e.g., use triisopropylsilane (TIPS) for Trp, Cys; water for tBu groups). 2. Increase Cleavage Time: Extend the cleavage reaction time from 2-3 hours to 4-6 hours, especially for sterically hindered linkers. |
| Product Insolubility After Cleavage | 1. Modify Precipitation: Precipitate the cleaved peptide in cold diethyl ether as usual, but if it remains soluble or forms an oil, try alternative solvents like tert-butyl methyl ether. 2. Use Solubilizing Buffers: For extremely hydrophobic peptides, attempt to dissolve the crude product directly in buffers containing 10-20% trifluoroethanol or other organic modifiers before purification.[10] |
Problem 2: Poor Purity of Crude Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Presence of Deletion Sequences | This is a result of incomplete coupling. See "Incomplete Coupling" solutions above. Capping unreacted amino groups with acetic anhydride after the coupling step can prevent further elongation of failure sequences, making purification easier. |
| Side Reactions During Cleavage | 1. Use High-Quality Reagents: Ensure you are using fresh, high-purity TFA and scavengers.[8] 2. Perform Cleavage on Ice: Reducing the temperature can minimize acid-catalyzed side reactions. 3. Optimize Scavenger Ratio: The standard 95% TFA, 2.5% Water, 2.5% TIPS cocktail is a good starting point, but may need adjustment based on the specific protecting groups present. |
| Racemization | 1. Avoid Over-activation: Use an appropriate amount of activating agent and avoid prolonged pre-activation times, especially for sensitive amino acids like Cys and His. 2. Add an Additive: Include an agent like Oxyma or HOAt in the coupling reaction to suppress racemization. |
Data Presentation: Synthesis Strategies
While quantitative data on the total chemical synthesis of Nisin is scarce due to its complexity, the following tables summarize general strategies for SPPS and compare the highly efficient biological production methods.
Table 1: Comparison of Common SPPS Coupling Reagents
| Reagent Class | Examples | Relative Potency | Racemization Risk | Key Application |
| Carbodiimide | DIC/Oxyma | Standard | Low (with additive) | Routine synthesis |
| Phosphonium | PyBOP, BOP | High | Moderate | Difficult couplings, sterically hindered residues |
| Immonium/Uronium | HBTU, HATU, HCTU | Very High | Low (with additive) | Very difficult couplings, rapid synthesis |
Table 2: Reported Yields from Biological Nisin Production Strategies
The following data illustrates the high yields achievable through biological methods, which currently represent the only economically viable path for large-scale Nisin production.[11]
| Strain / Method | Reported Nisin Titer (IU/mL) | Fold Increase (Approx.) | Reference |
| Original Strain (L. lactis F44) | 2810 | - | [12] |
| Engineered Strain (overexpressing ldh gene) | 3979 | 1.4x | [12] |
| Engineered Strain (overexpressing murG gene) | 4377 | 1.6x | [12] |
| Co-overexpression of hdeAB, murG, ldh(Z) | 4913 | 1.7x | [12] |
| Fed-batch fermentation of engineered strain | 5563 | 2.0x | [12] |
| Heterologous expression in L. lactis MG1363 | 1098 | >6x over original host | [13][14] |
Experimental Protocols
Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for manual SPPS. It should be repeated for each amino acid in the sequence.
-
Resin Preparation:
-
Place the appropriate Fmoc-Rink Amide resin (or other suitable resin) in a reaction vessel.[15]
-
Swell the resin in DMF for 30 minutes. Drain the solvent.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add an activation base (e.g., DIPEA, 6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
-
Cycle Repetition:
-
Return to Step 2 to deprotect the newly added amino acid and proceed with the next coupling.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS).
-
Add the cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin beads.
-
Precipitate the peptide by adding the filtrate to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and dry the product under vacuum.
-
Visualizations
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting flowchart for diagnosing the cause of low peptide yield in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering of Nisin as a Means for Improvement of Its Pharmacological Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. csbio.com [csbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhance nisin yield via improving acid-tolerant capability of Lactococcus lactis F44 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cloning and optimization of a nisin biosynthesis pathway for bacteriocin harvest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
Technical Support Center: Nisinic Acid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Nisinic acid (all-cis-6,9,12,15,18,21-tetracosahexaenoic acid), a very-long-chain omega-3 polyunsaturated fatty acid (VLCPUFA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound (24:6, n-3) is a very-long-chain polyunsaturated fatty acid that serves as a precursor to docosahexaenoic acid (DHA) in mammals.[1] Its accurate quantification is crucial for understanding lipid metabolism, particularly in the context of neurological and metabolic health, as VLCPUFAs play significant roles in cellular structure and signaling.
Q2: What are the primary analytical methods for this compound quantification?
The most common methods for quantifying this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for fatty acid analysis, providing high resolution and sensitivity. It typically requires derivatization of this compound to a volatile ester, such as a fatty acid methyl ester (FAME), prior to analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high selectivity and sensitivity and can often be performed without derivatization, simplifying sample preparation. It is particularly useful for analyzing complex biological matrices.
Q3: What are the main challenges associated with this compound quantification?
The primary challenges in this compound quantification stem from its chemical properties:
-
High Degree of Unsaturation: With six double bonds, this compound is highly susceptible to oxidation, which can lead to underestimation and the generation of interfering artifacts.[2][3]
-
Very-Long-Chain Length: Its long hydrocarbon chain can lead to poor solubility in certain solvents and potential for adsorption to surfaces during sample preparation and analysis.
-
Co-elution with Isomers: Separation of this compound from other closely related VLCPUFAs and positional isomers can be challenging, requiring highly efficient chromatographic systems.
-
Low Abundance: this compound is often present at low concentrations in biological samples, necessitating highly sensitive analytical methods.
Troubleshooting Guides
Problem 1: Low or No Detectable this compound Peak
| Possible Cause | Troubleshooting Steps |
| Sample Degradation (Oxidation) | 1. Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ) to the sample and solvents during extraction and storage.[4][5] 2. Minimize Heat and Light Exposure: Perform all sample preparation steps on ice and in amber vials to protect from light. Avoid excessive heating during solvent evaporation. 3. Use Inert Atmosphere: Store samples and extracts under an inert gas like nitrogen or argon to prevent oxidation. |
| Inefficient Extraction | 1. Optimize Solvent System: For VLCPUFAs, a Folch or Bligh-Dyer extraction using a mixture of chloroform and methanol is generally effective. Ensure proper phase separation. 2. Ensure Complete Lysis: For cellular or tissue samples, ensure complete homogenization to release all lipids. |
| Poor Derivatization (GC-MS) | 1. Ensure Anhydrous Conditions: Water can interfere with the esterification process. Use dry solvents and reagents. 2. Optimize Reaction Conditions: Ensure the derivatization reaction (e.g., with BF₃-methanol or methanolic HCl) goes to completion by optimizing reaction time and temperature. 3. Check Reagent Quality: Use fresh, high-quality derivatization reagents. |
| Low Instrument Sensitivity | 1. Optimize MS Parameters: For LC-MS/MS, optimize the precursor and product ion transitions, collision energy, and other source parameters for this compound. 2. Check for Contamination: A contaminated ion source or column can suppress the signal. Perform routine maintenance. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Dilute the Sample: If the peak is fronting, the column may be overloaded. Dilute the sample and re-inject. 2. Reduce Injection Volume: Inject a smaller volume of the sample. |
| Active Sites in the Chromatographic System | 1. Use a Deactivated Inlet Liner (GC): Replace the GC inlet liner with a new, deactivated one. 2. Column Conditioning: Properly condition the GC or HPLC column according to the manufacturer's instructions. |
| Inappropriate Mobile Phase (HPLC) | 1. Adjust Mobile Phase Composition: Optimize the mobile phase composition and gradient to ensure proper elution and peak shape. The addition of a small amount of a weak acid (e.g., formic acid or acetic acid) can improve peak shape for free fatty acids. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Sample Inhomogeneity | 1. Ensure Thorough Mixing: Vortex or sonicate samples thoroughly before taking an aliquot for extraction. |
| Variability in Sample Preparation | 1. Use an Internal Standard: Add a deuterated or odd-chain fatty acid internal standard at the beginning of the sample preparation process to correct for extraction and derivatization variability. 2. Standardize Procedures: Ensure all samples are processed using the exact same protocol. |
| Instrument Instability | 1. Equilibrate the System: Allow the GC or HPLC system to equilibrate fully before starting a sequence of injections. 2. Run Quality Control Samples: Include quality control (QC) samples throughout the analytical run to monitor instrument performance. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma
This protocol is a modified Folch extraction suitable for the recovery of VLCPUFAs.
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of an internal standard solution (e.g., a deuterated this compound or another non-endogenous VLCPUFA).
-
Addition of Antioxidant: Add 10 µL of BHT solution (1 mg/mL in methanol).
-
Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a clean amber vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in an appropriate solvent for the downstream analysis (e.g., isooctane for GC-MS after derivatization, or a mobile phase-compatible solvent for LC-MS/MS).
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
-
Reagent Preparation: Prepare a 14% solution of Boron Trifluoride in Methanol (BF₃-Methanol).
-
Reaction:
-
To the dried lipid extract from Protocol 1, add 1 mL of BF₃-Methanol.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
-
Collection: Collect the upper hexane layer containing the FAMEs and transfer to a clean vial for GC-MS analysis.
Quantitative Data
Table 1: Example LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 355.26 |
| Product Ion (m/z) | 311.27 (loss of CO₂) |
| Collision Energy | Optimized for the specific instrument (typically 10-20 eV) |
Table 2: Comparison of Derivatization Methods for GC-MS of PUFAs
| Derivatization Method | Advantages | Disadvantages |
| BF₃-Methanol | Effective for a wide range of fatty acids. | Harsh reagent, can cause degradation of highly unsaturated fatty acids if not controlled. |
| Methanolic HCl | Milder than BF₃-Methanol. | Slower reaction times. |
| Trimethylsilylation (e.g., MSTFA) | Rapid and effective. | Derivatives can be sensitive to moisture. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of n-3 fatty acids leading to this compound and DHA.
References
- 1. cais.uga.edu [cais.uga.edu]
- 2. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 3. twinwoodcattle.com [twinwoodcattle.com]
- 4. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Issues with High Concentrations of Nisinic Acid
Disclaimer: Nisinic acid is a very long-chain omega-3 polyunsaturated fatty acid that is not extensively studied.[1] The information provided in this technical support center is largely extrapolated from research on other well-characterized polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), and general principles of cell culture and cytotoxicity. Researchers should use this as a guide and perform their own dose-response experiments to determine the specific effects of this compound on their cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death after treating our cultures with high concentrations of this compound. Is this an expected outcome?
A1: Yes, it is plausible that high concentrations of this compound could lead to decreased cell viability. While this compound itself is not well-studied, other long-chain polyunsaturated fatty acids, like docosahexaenoic acid (DHA), have been shown to induce apoptosis (programmed cell death) and reduce proliferation in various cancer cell lines.[2][3] This effect is often dose-dependent. It is crucial to determine the optimal concentration range for your specific cell line and experimental goals.
Q2: What is the likely mechanism of cell death induced by high concentrations of this compound?
A2: Based on studies of similar omega-3 PUFAs, the mechanism of cell death is likely multifactorial and may involve:
-
Induction of Apoptosis: PUFAs can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[4] This involves the activation of caspases, which are key enzymes in the execution of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): High levels of PUFAs can lead to increased intracellular ROS.[5] While physiological levels of ROS are involved in cell signaling, excessive ROS can cause oxidative stress, leading to damage of cellular components like DNA, lipids, and proteins, and ultimately, cell death.[6][7]
-
Mitochondrial Dysfunction: PUFAs can be incorporated into mitochondrial membranes, affecting their function.[8][9] This can include depolarization of the mitochondrial membrane and opening of the mitochondrial permeability transition pore (MPTP), which are critical events in the initiation of apoptosis.[10][11]
Q3: What is a recommended starting concentration range for this compound in cell viability experiments?
A3: Given the lack of specific data for this compound, a prudent approach is to start with a broad concentration range, similar to what is used for other PUFAs like DHA. A starting range of 1 µM to 100 µM is often used in initial cytotoxicity studies for related compounds.[12] It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound, like other fatty acids, has limited solubility in aqueous media. It is recommended to prepare a high-concentration stock solution in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO). This stock can then be diluted to the final desired concentration in the cell culture medium. It is critical to ensure that the final concentration of the solvent in the culture does not exceed a level that is toxic to the cells (typically <0.5% for DMSO).[12] Some protocols also involve complexing the fatty acid with bovine serum albumin (BSA) to improve solubility and delivery to the cells.[13]
Q5: Which cell viability assay is most suitable for assessing the effects of this compound?
A5: Several types of cell viability assays can be used. The choice depends on the specific research question and available equipment. Common assays include:
-
Metabolic Assays: MTT, MTS, and XTT assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan product.[14]
-
Cytotoxicity Assays: Lactate dehydrogenase (LDH) assays measure the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
ATP Assays: These assays measure the amount of ATP present, which is an indicator of metabolically active cells.
-
Dye Exclusion Assays: Trypan blue or propidium iodide staining can be used to differentiate between viable and non-viable cells based on membrane integrity.
It is important to be aware that high concentrations of a compound can sometimes interfere with the assay chemistry. For instance, a compound might directly reduce the tetrazolium dye in an MTT assay, leading to a false positive signal.[12] Running a cell-free control with the compound and the assay reagent can help to identify such interference.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven distribution of this compound, or edge effects in the culture plate. | Ensure the cell suspension is thoroughly mixed before seeding. Gently mix the plate after adding the this compound solution. Consider not using the outer wells of the plate if edge effects are a concern.[12] |
| No observable effect on cell viability, even at high concentrations | The specific cell line may be resistant to this compound-induced cytotoxicity. Incorrect calculation of concentrations. Precipitation of the compound. | Verify the stock solution concentration and all dilution calculations. Inspect the culture medium for any signs of precipitation. Consider using a different, potentially more sensitive, cell line or a positive control (a known cytotoxic agent) to confirm the assay is working correctly.[12] |
| Unexpected increase in signal at high concentrations in an MTT/MTS/XTT assay | This compound may be directly reducing the tetrazolium dye, interfering with the assay chemistry. | Run a control experiment with this compound in a cell-free medium to check for direct interaction with the assay reagents. If interference is confirmed, consider switching to a different type of assay, such as an ATP-based assay or a dye exclusion method.[12] |
| Cell death observed in the vehicle control wells | The concentration of the solvent (e.g., DMSO, ethanol) is too high and is causing toxicity. | Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration is consistent across all treatment groups and is below the toxic threshold. |
Quantitative Data Summary
The following tables present hypothetical data based on typical results observed with other long-chain omega-3 PUFAs to illustrate potential dose-dependent effects of this compound. Note: These values are for illustrative purposes only and the actual IC50 and time-dependent effects should be determined experimentally for your specific cell line.
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines after 48-hour Treatment
| Cell Line | Hypothetical IC50 (µM) |
| MCF-7 (Breast Cancer) | 25 |
| PC-3 (Prostate Cancer) | 40 |
| HCT-116 (Colon Cancer) | 30 |
| Normal Human Fibroblasts | >100 |
Table 2: Hypothetical Time-Dependent Effect of 50 µM this compound on Cell Viability
| Time (hours) | Percent Viability (Relative to Control) |
| 0 | 100% |
| 12 | 85% |
| 24 | 60% |
| 48 | 40% |
| 72 | 20% |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[14]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control with the same final concentration of solvent as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
This flow cytometry-based method detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using propidium iodide, PI).
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Intrinsic and extrinsic apoptosis pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. brieflands.com [brieflands.com]
- 3. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The impact of reactive oxygen species in the development of cardiometabolic disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on lipids and mitochondrial function: impact of dietary n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on lipids and mitochondrial function: impact of dietary n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Mitochondrial Function with Diet-Induced Increase in Either Docosahexaenoic Acid or Arachidonic Acid in Membrane Phospholipids | PLOS One [journals.plos.org]
- 11. Improved mitochondrial function with diet-induced increase in either docosahexaenoic acid or arachidonic acid in membrane phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Nisinic Acid and Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid (PUFA), is extensively studied and recognized for its significant roles in human health, particularly in neural development, cognitive function, and the modulation of inflammatory responses. In contrast, nisinic acid (also known as tetracosahexaenoic acid or THA), a very-long-chain polyunsaturated fatty acid (VLC-PUFA) with 24 carbons, is less characterized despite its structural similarity to DHA and its position as a metabolic precursor to DHA. This guide provides a comparative overview of the known bioactivities of this compound and DHA, with a focus on their anti-inflammatory, antioxidant, and neuroprotective effects, supported by available experimental data and detailed methodologies. While comprehensive quantitative data for this compound remains limited, this guide synthesizes the current understanding to facilitate further research and drug development.
Comparative Bioactivity Data
Due to the limited research on this compound, a direct quantitative comparison with DHA across all bioactivities is not currently possible. The following tables summarize the available quantitative data for DHA, which can serve as a benchmark for future studies on this compound.
Table 1: Anti-Inflammatory Activity of DHA
| Assay/Model | Target | Effect | Concentration/Dose | Reference |
| Human Retinal Vascular Endothelial Cells | ICAM-1 and VCAM-1 Expression (VEGF, TNF-α, IL-1β induced) | Complete Inhibition | 100 µM | [1] |
| Human Peripheral Blood Mononuclear Cells (from AD patients) | Cytokine Release | Significant Reduction | 10-20 µM | [2] |
| In vivo (Older adults with obesity) | Pro-inflammatory Protein Gene Expression | Lowered expression of 4 types | Not specified | [3] |
| In vivo (Older adults with obesity) | Pro-inflammatory Protein Secretion (White Blood Cells) | Lowered secretion of 3 types | Not specified | [3] |
Table 2: Antioxidant Activity of DHA
| Assay/Model | Effect | Concentration | Result | Reference |
| HepG2 Cells | Cellular ROS Levels | 100 µM | Decrease to 75.2 ± 9.4% | [4] |
| HepG2 Cells | Mitochondrial ROS Levels | 100 µM | Decrease to 55.1 ± 1.4% | [4] |
| HepG2 Cells | Total Antioxidant Capacity (ABTS assay) | 100 µM | Increased by 55.6 ± 0.1% | [4] |
| HepG2 Cells | Total Antioxidant Capacity (FRAP assay) | 100 µM | Increased by 49.2 ± 1.1% | [4] |
| PC12 Cells (H₂O₂ model) | Superoxide Dismutase (SOD) Levels | Not specified | Increased by 58.2% | [5] |
| PC12 Cells (H₂O₂ model) | Total Antioxidant Capacity (T-AOC) | Not specified | Increased by 94% | [5] |
Table 3: Neuroprotective Effects of DHA
| Assay/Model | Effect | Concentration/Dose | Result | Reference |
| Experimental Stroke (Rats) | Reduction of Infarct Volume | 5 mg/kg | 46% reduction in total infarct volume | [6] |
| SH-SY5Y Cells (against MeHg-induced cytotoxicity) | Alleviation of Cytotoxicity | 0.1 or 1 µM | Significant alleviation | [7] |
| Mouse Primary Neuronal Cells (against MeHg-induced cytotoxicity) | Attenuation of Cytotoxicity | 1 µM | Attenuated cytotoxicity | [7] |
| Adult Mouse Brain Neural Stem Progenitor Cells (in vitro) | Enhanced Neurogenesis | Not specified | Enhanced neurogenesis compared to vehicle control | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for assessing anti-inflammatory, antioxidant, and neuroprotective activities.
In Vitro Anti-Inflammatory Assay: Inhibition of Bovine Serum Albumin (BSA) Denaturation
This assay is a widely used method to screen for anti-inflammatory activity.
Principle: Inflammation can be induced by protein denaturation. The ability of a compound to inhibit thermally-induced protein denaturation is considered a measure of its anti-inflammatory property.
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.5% (w/v) solution of Bovine Serum Albumin (BSA) in a Tris-phosphate buffer saline solution (pH 6.5).
-
Dissolve the test compounds (this compound or DHA) and a positive control (e.g., Diclofenac sodium) in a suitable solvent (e.g., methanol) to prepare stock solutions.
-
-
Reaction Mixture:
-
In a test tube, mix 0.2 mL of the BSA solution with 2.8 mL of the Tris-phosphate buffer saline.
-
Add 2 mL of the test compound solution at various concentrations.
-
For the control, use 2 mL of the solvent instead of the test compound solution.
-
-
Incubation:
-
Heat the reaction mixtures at 72°C for 5 minutes.
-
Cool the solutions to room temperature.
-
-
Measurement:
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) is determined from a dose-response curve.[2][9]
-
Antioxidant Capacity Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound, and the change in absorbance is measured.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Prepare various concentrations of the test compounds (this compound or DHA) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
-
Reaction:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
For the blank, use the solvent instead of the test compound.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Neuronal Cell Culture
This assay assesses the ability of a compound to protect neurons from damage induced by excessive glutamate exposure.
Principle: Glutamate is a major excitatory neurotransmitter in the central nervous system. However, at high concentrations, it becomes neurotoxic, leading to neuronal cell death. A neuroprotective compound will mitigate this effect.
Protocol:
-
Cell Culture:
-
Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on poly-D-lysine coated plates in an appropriate culture medium.
-
-
Pre-treatment:
-
After the cells have reached a suitable confluency, pre-treat them with various concentrations of the test compounds (this compound or DHA) for a specific duration (e.g., 24 hours).
-
-
Induction of Excitotoxicity:
-
Expose the pre-treated neurons to a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).
-
-
Recovery and Viability Assessment:
-
Wash the cells to remove the glutamate and incubate them in a fresh medium containing the test compounds for a recovery period (e.g., 24 hours).
-
Assess neuronal viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.
-
-
Data Analysis:
Signaling Pathways and Mechanisms of Action
Docosahexaenoic Acid (DHA)
DHA exerts its diverse biological effects through multiple signaling pathways. It is a crucial component of neuronal membranes and influences membrane fluidity, which in turn modulates the function of membrane-bound proteins such as receptors and ion channels.[14]
-
Anti-Inflammatory Signaling: DHA can be metabolized into specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins. These molecules actively resolve inflammation by inhibiting neutrophil infiltration, reducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and promoting the clearance of apoptotic cells.[4] DHA also competes with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less potent pro-inflammatory eicosanoids.
-
Neuroprotective Signaling: In neuronal cells, DHA promotes survival and differentiation through several pathways. It stimulates the synthesis of phosphatidylserine (PS), which facilitates the activation of pro-survival kinases like Akt and protein kinase C (PKC).[7] DHA and its metabolite, synaptamide, can also activate G-protein coupled receptors like GPR110, leading to an increase in cyclic AMP (cAMP) levels and the subsequent activation of the PKA/CREB signaling cascade, which is crucial for neurogenesis and synaptic plasticity.[15]
This compound
The specific signaling pathways of this compound are not well-elucidated. As a VLC-PUFA, it is likely to be incorporated into cell membranes, potentially influencing their physical properties. Its primary known role is as a precursor in the biosynthesis of DHA. Therefore, some of its biological effects may be indirectly mediated through its conversion to DHA.
One study on tetracosahexaenoic acid (THA) in mice indicated that its activity in suppressing hepatic triglyceride accumulation was greater than that of DHA, suggesting that VLC-PUFAs may have unique biological activities independent of their conversion to DHA. The study proposed that the bioactivity of n-3 PUFAs increases with the number of double bonds and carbon atoms.[15] Further research is needed to delineate the specific molecular targets and signaling cascades modulated by this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the bioactivity of two compounds like this compound and DHA.
Conclusion
DHA is a well-established bioactive compound with potent anti-inflammatory, antioxidant, and neuroprotective properties mediated through a variety of signaling pathways. In contrast, this compound remains a comparatively understudied VLC-PUFA. While it serves as a precursor to DHA, emerging evidence suggests it may possess its own distinct and potentially more potent biological activities, particularly in the realm of lipid metabolism. The lack of comprehensive quantitative data for this compound highlights a significant gap in our understanding of omega-3 fatty acid biology. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for future research aimed at elucidating the full therapeutic potential of this compound and other VLC-PUFAs. Further investigation into the specific signaling pathways and mechanisms of action of this compound is warranted to fully understand its physiological roles and potential applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scavenging of reactive oxygen and nitrogen species with nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. brainkart.com [brainkart.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acids from fish: the anti-inflammatory potential of long-chain omega-3 fatty acids. | Read by QxMD [read.qxmd.com]
- 13. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 14. Influence of dietary fatty acids on cytokine production and its clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of Natural Highly Unsaturated Fatty Acid, Tetracosahexaenoic Acid (24:6n-3), in C57BL/KsJ-db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nisinic Acid and EPA on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known effects of nisinic acid and eicosapentaenoic acid (EPA) on gene expression. While extensive research has elucidated the multifaceted impact of EPA on various cellular processes, this compound remains a comparatively understudied very-long-chain polyunsaturated fatty acid. This document summarizes the current state of knowledge for both compounds, presenting available quantitative data, experimental methodologies, and the signaling pathways they modulate.
Executive Summary
Eicosapentaenoic acid (EPA), an omega-3 fatty acid, has been the subject of numerous studies demonstrating its significant influence on gene expression, particularly in the context of inflammation and lipid metabolism. It is known to modulate key signaling pathways such as NF-κB and PPARs. In stark contrast, research on this compound's effects on gene expression is sparse. The limited available data primarily focuses on its impact on eicosanoid synthesis and histamine release, with its broader effects on the transcriptome remaining largely uncharacterized. This guide will first delve into the well-documented effects of EPA and then present the current, limited understanding of this compound, thereby highlighting a significant knowledge gap in the field.
Eicosapentaenoic Acid (EPA): A Potent Modulator of Gene Expression
EPA has been shown to exert significant anti-inflammatory effects by altering the expression of a wide array of genes in various cell types, most notably in macrophages.
Quantitative Data: EPA's Effect on Gene Expression in Macrophages
The following table summarizes the modulatory effects of EPA on key inflammatory and metabolic genes in macrophage cell lines. The data is compiled from studies investigating the treatment of macrophages with EPA, often in the presence of an inflammatory stimulus like lipopolysaccharide (LPS).
| Gene | Function | Cell Type | EPA Concentration (µM) | Incubation Time (h) | Fold Change/Effect | Citation |
| Pro-Inflammatory Genes | ||||||
| TNFα (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine | THP-1 macrophages | 10, 50, 75 | 24 (pre-incubation) + 18 (LPS) | Dose-dependent decrease | [1] |
| IL-6 (Interleukin-6) | Pro-inflammatory cytokine | THP-1 macrophages | 10, 50, 75 | 24 (pre-incubation) + 18 (LPS) | Dose-dependent decrease | [1][2] |
| IL-1β (Interleukin-1 beta) | Pro-inflammatory cytokine | THP-1 macrophages | 50 | 24 | Decreased expression | [3] |
| MCP-1 (Monocyte Chemoattractant Protein-1) | Chemokine | THP-1 macrophages | 50 | 24 | Decreased expression | [3] |
| NFKB1 (Nuclear Factor Kappa B Subunit 1) | Transcription factor in inflammation | THP-1 macrophages | 10, 50 | 24 | Decreased expression | [3] |
| MAPK1 (Mitogen-Activated Protein Kinase 1) | Signaling protein in inflammation | THP-1 macrophages | 10, 50 | 24 | Decreased expression | [3] |
| Anti-Inflammatory & Pro-Resolving Genes | ||||||
| PPARG (Peroxisome Proliferator-Activated Receptor Gamma) | Nuclear receptor with anti-inflammatory effects | Human meibomian gland epithelial cells | Not specified | Not specified | Upregulation of target genes | [4] |
| IL-10 (Interleukin-10) | Anti-inflammatory cytokine | Macrophages | Not specified | Not specified | Increased secretion | [5] |
| Lipid Metabolism Genes | ||||||
| SREBP-1c (Sterol Regulatory Element-Binding Protein 1c) | Regulates fatty acid synthesis | Rat liver cells | 50 | 48 | Decreased mRNA expression | [6] |
| FASN (Fatty Acid Synthase) | Enzyme in fatty acid synthesis | Rat liver cells | 50 | 48 | Decreased mRNA expression | [6] |
| ACC-1 (Acetyl-CoA Carboxylase 1) | Enzyme in fatty acid synthesis | Rat liver cells | 50 | 48 | Decreased mRNA expression | [6] |
Experimental Protocols
The following are generalized experimental protocols for assessing the effect of EPA on gene expression in macrophages.
1. Cell Culture and Treatment:
-
Cell Line: Human monocytic cell line THP-1 is commonly used.
-
Differentiation: THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
EPA Treatment: Differentiated macrophages are incubated with varying concentrations of EPA (e.g., 10, 50, 75 µM) for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO or ethanol) is run in parallel.[1]
-
Inflammatory Stimulus: In many experimental setups, cells are subsequently challenged with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined duration (e.g., 4-24 hours) to induce an inflammatory response.[1]
2. RNA Extraction and Quantification:
-
RNA Isolation: Total RNA is extracted from the cultured cells using a suitable method, such as TRIzol reagent or a commercial RNA extraction kit.[7]
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using spectrophotometry (e.g., NanoDrop), and the integrity is assessed via gel electrophoresis or a bioanalyzer.[8]
3. Gene Expression Analysis (RT-qPCR):
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[9]
-
Quantitative PCR (qPCR): The relative expression levels of target genes are quantified using real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.[10]
-
Normalization: The expression of target genes is normalized to the expression of one or more stable housekeeping genes (e.g., GAPDH, ACTB) to account for variations in RNA input and reverse transcription efficiency.[10]
-
Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method.[11]
Signaling Pathways Modulated by EPA
EPA influences gene expression by modulating several key signaling pathways.
NF-κB Signaling Pathway:
EPA is a well-established inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting this pathway, EPA reduces the transcription of numerous pro-inflammatory genes.[12]
PPARγ Signaling Pathway:
EPA can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. Activation of PPARγ leads to the transcription of genes involved in lipid metabolism and a reduction in inflammatory responses.[4][12]
This compound: An Uncharted Territory in Gene Expression
This compound (24:6n-3) is a very-long-chain omega-3 polyunsaturated fatty acid. Despite its presence in marine organisms, its biological effects, particularly on gene expression, are not well-documented.[13]
Quantitative Data: this compound's Effect on Gene Expression
Currently, there is a lack of published studies that provide quantitative data on the effect of this compound on the expression of specific genes.
| Gene | Function | Cell Type | This compound Concentration | Incubation Time | Fold Change/Effect | Citation |
| Data Not Available |
Known Biological Effects
The limited research on this compound has focused on its impact on the synthesis of eicosanoids and the release of histamine.
-
Eicosanoid Synthesis: One study found that this compound can inhibit the antigen-stimulated production of leukotriene-related compounds in a mouse mast cell line.[14] The pattern of its effects on eicosanoid synthesis was reported to be more similar to that of docosahexaenoic acid (DHA) than EPA.[14]
-
Histamine Content and Release: The same study showed that this compound could reduce the histamine content in mast cells.[14] It also suppressed the ionophore-stimulated release of histamine.[14]
Experimental Protocols and Signaling Pathways
Due to the scarcity of research, detailed experimental protocols for studying the effects of this compound on gene expression have not been established. Similarly, the signaling pathways that may be modulated by this compound are currently unknown.
Comparative Summary: this compound vs. EPA
| Feature | This compound | Eicosapentaenoic Acid (EPA) |
| Effect on Gene Expression | Largely uncharacterized. No direct quantitative data is available. | Extensively studied. Modulates a wide range of genes, particularly those involved in inflammation and lipid metabolism. |
| Known Biological Effects | Inhibits eicosanoid synthesis and histamine release.[14] | Potent anti-inflammatory effects, triglyceride-lowering, and influences on cardiovascular health.[12][15] |
| Modulation of Signaling Pathways | Unknown. | Well-established inhibitor of the NF-κB pathway and activator of the PPARγ pathway.[4][12] |
| Research Focus | Very limited, primarily focused on eicosanoid and histamine modulation. | Extensive, covering a broad range of physiological and pathological processes. |
Conclusion and Future Directions
The comparison between this compound and EPA reveals a significant disparity in our understanding of their respective effects on gene expression. While EPA is a well-characterized modulator of inflammatory and metabolic gene networks, this compound remains a frontier for research. The preliminary findings on this compound's influence on eicosanoid and histamine pathways suggest it may possess unique bioactive properties that warrant further investigation.
Future research should prioritize comprehensive transcriptomic analyses, such as RNA sequencing, to elucidate the global effects of this compound on gene expression in various cell types. Such studies would be instrumental in identifying the signaling pathways it modulates and in understanding its potential therapeutic applications. A direct comparative study of this compound and EPA on gene expression would be highly valuable to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. EPA and DHA exposure alters the inflammatory response but not the surface expression of toll-like receptor 4 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of n-3 fatty acids on the expression of inflammatory genes in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 8. bio-rad.com [bio-rad.com]
- 9. mcgill.ca [mcgill.ca]
- 10. Frontiers | An Analytically and Diagnostically Sensitive RNA Extraction and RT-qPCR Protocol for Peripheral Blood Mononuclear Cells [frontiersin.org]
- 11. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 12. Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Effect of tetracosahexaenoic acid on the content and release of histamine, and eicosanoid production in MC/9 mouse mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Nisinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of nisinic acid and other well-established anti-inflammatory agents. Due to the limited direct experimental data available for this compound, this document focuses on a comprehensive comparison between the more extensively researched nicotinic acid, the omega-3 fatty acids EPA and DHA, and common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as ibuprofen, aspirin, and celecoxib. The available information on this compound is included to the extent that current research allows.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a key factor in numerous chronic diseases. This guide evaluates the anti-inflammatory properties of several compounds, highlighting their mechanisms of action and effects on key inflammatory markers. While this compound, a very long-chain omega-3 polyunsaturated fatty acid, holds theoretical promise, a significant gap in experimental validation exists. In contrast, nicotinic acid, eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and various NSAIDs have been extensively studied. This document summarizes the available quantitative data, outlines common experimental protocols for validation, and provides visual representations of the key signaling pathways involved.
Comparative Analysis of Anti-inflammatory Agents
The following tables summarize the quantitative data on the effects of various compounds on key inflammatory markers.
Table 1: Effects on Pro-inflammatory Cytokines
| Compound | Target | Cell/Animal Model | Concentration/Dose | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Citation(s) |
| Nicotinic Acid | GPR109A | Human Monocytes (LPS-stimulated) | 0.1 mmol/L | ↓ 49.2% | ↓ 56.2% | - | [1] |
| GPR109A | Human Monocytes (LPS-stimulated) | 0.1 mmol/L | ↓ 48.6% (LTA-stimulated) | ↓ 60.9% (LTA-stimulated) | - | [2] | |
| Macrophages (LPS + IFN-γ stimulated) | 50 µM - 1000 µM | ↓ (dose-dependent) | ↓ (dose-dependent) | ↓ (dose-dependent) | [3] | ||
| EPA | NF-κB, PPARγ | THP-1 Macrophages (LPS-stimulated) | 100 µM | ↓ | ↓ | ↓ | [4] |
| DHA | NF-κB, PPARγ | THP-1 Macrophages (LPS-stimulated) | 100 µM | ↓ (more potent than EPA) | ↓ (more potent than EPA) | ↓ (more potent than EPA) | [4] |
| Ibuprofen | COX-1, COX-2 | - | - | ↓ | ↓ | - | [5] |
| Aspirin | COX-1, COX-2 | - | - | - | - | - | [6][7][8] |
| Celecoxib | COX-2 | - | - | - | - | - | [9][10] |
| This compound | Not well studied | - | - | Not available | Not available | Not available | [11] |
Table 2: Effects on Other Inflammatory Markers and Adipokines
| Compound | Marker | Finding | Citation(s) |
| Nicotinic Acid | CRP | Notable reduction (SMD: -0.88) | [12] |
| Adiponectin | Substantial elevation (SMD: 3.52) | [12] | |
| Leptin | Substantial elevation (SMD: 1.90) | [12] | |
| MCP-1 | ↓ 43.2% in LPS-stimulated human monocytes | [1] | |
| EPA | IL-18 | - | [13] |
| Adiponectin | - | [13] | |
| DHA | IL-18 | Greater reduction than EPA | [13] |
| Adiponectin | Greater increase than EPA | [13] | |
| This compound | - | Not well studied | [11] |
Experimental Protocols
The validation of anti-inflammatory effects typically involves a combination of in vitro and in vivo experimental models.
In Vitro Assays
-
Cell Culture Models:
-
Human Monocytic Cell Lines (e.g., THP-1): These cells can be differentiated into macrophages and are a common model to study inflammation.
-
Protocol: THP-1 monocytes are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). The macrophages are then pre-incubated with the test compound (e.g., this compound, nicotinic acid) for a specified period (e.g., 24 hours) at various concentrations. Inflammation is induced using lipopolysaccharide (LPS) or other inflammatory stimuli.[14]
-
-
Primary Human Monocytes: Isolated from peripheral blood, these cells provide a more physiologically relevant model.
-
Protocol: Monocytes are isolated from healthy donor blood by density gradient centrifugation. Cells are then cultured and pre-treated with the test compound before stimulation with an inflammatory agent like LPS.[1]
-
-
-
Measurement of Inflammatory Mediators:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA expression levels of inflammatory genes to understand the compound's effect on gene transcription.[14]
-
Western Blotting: Detects the protein levels of key signaling molecules (e.g., NF-κB, IκBα) to elucidate the mechanism of action.
-
In Vivo Assays
-
Animal Models of Inflammation:
-
Carrageenan-Induced Paw Edema: A common model for acute inflammation.
-
Protocol: An inflammatory agent, carrageenan, is injected into the paw of a rodent (e.g., rat or mouse). The test compound is administered orally or intraperitoneally before the carrageenan injection. The degree of inflammation is quantified by measuring the paw volume at different time points.[15]
-
-
LPS-Induced Systemic Inflammation: Mimics systemic inflammatory responses.
-
Protocol: Animals are injected with LPS to induce a systemic inflammatory response. The test compound is administered prior to the LPS challenge. Blood samples are collected to measure systemic levels of inflammatory cytokines.[3]
-
-
-
Measurement of Inflammatory Markers:
-
ELISA: To measure cytokine levels in plasma or serum.
-
Histopathology: Tissue samples from the inflamed site are collected, sectioned, and stained to assess immune cell infiltration and tissue damage.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of the compared substances are mediated through distinct signaling pathways.
This compound and other Omega-3 Fatty Acids (EPA/DHA)
This compound, as a very long-chain omega-3 fatty acid, is presumed to share anti-inflammatory mechanisms with the better-studied EPA and DHA. These mechanisms primarily involve the modulation of the NF-κB signaling pathway and the production of anti-inflammatory lipid mediators.
Nicotinic Acid
Nicotinic acid primarily exerts its anti-inflammatory effects through the G-protein coupled receptor 109A (GPR109A), which in turn inhibits the NF-κB pathway.
NSAIDs (Ibuprofen, Aspirin, Celecoxib)
NSAIDs primarily function by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.
Experimental Workflow
The following diagram illustrates a general workflow for validating the anti-inflammatory effects of a test compound.
Conclusion
The validation of the anti-inflammatory effects of any compound requires a systematic approach employing both in vitro and in vivo models. While this compound remains an understudied molecule, the extensive research on nicotinic acid and other omega-3 fatty acids like EPA and DHA reveals potent anti-inflammatory properties that are mechanistically distinct from traditional NSAIDs. Nicotinic acid and omega-3s primarily modulate the NF-κB signaling pathway, while NSAIDs target the COX enzymes.
For researchers and drug development professionals, this comparative guide highlights the therapeutic potential of these compounds and provides a framework for their evaluation. Future research should focus on elucidating the specific anti-inflammatory profile of this compound to determine its potential as a novel therapeutic agent. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting studies in the field of inflammation research.
References
- 1. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect [opencardiovascularmedicinejournal.com]
- 4. Docosahexaenoic acid induces an anti-inflammatory profile in lipopolysaccharide-stimulated human THP-1 macrophages more effectively than eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 7. How aspirin works - UChicago Medicine [uchicagomedicine.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nutritionaloutlook.com [nutritionaloutlook.com]
- 14. Effect of n-3 fatty acids on the expression of inflammatory genes in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Nisinic acid measurement techniques
A Comparative Guide to Nisinic Acid Measurement Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of this compound (all-cis-6,9,12,15,18,21-tetracosahexaenoic acid), a very-long-chain omega-3 polyunsaturated fatty acid, is crucial for understanding its metabolic pathways and potential therapeutic applications. This guide provides a comparative overview of the most common analytical techniques for this compound measurement, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The primary methods for the quantification of this compound and other fatty acids are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). The choice of method depends on factors such as required sensitivity, sample matrix, and the need for simultaneous analysis of other fatty acids.
Data Presentation
The following table summarizes the performance characteristics of the most prevalent techniques for fatty acid analysis, which are applicable to this compound. The data presented are representative values from various studies.
| Technique | Derivatization Required | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| GC-FID | Yes (e.g., FAMEs) | >0.999[1] | 0.21–0.54 µg/mL[1] | 0.63–1.63 µg/mL[1] | <1.3%[2] | 98.2–101.9%[2] |
| GC-MS | Yes (e.g., FAMEs) | >0.99[3] | ~0.01% of total fat[2] | ~0.10% of total fat[2] | <3%[3] | Not explicitly stated |
| HPLC-CAD | No | 0.9864–0.9990[4] | 1.6–16.3 ng (on column)[4] | 4.9–49.5 ng (on column)[4] | <5% | Not explicitly stated |
| LC-MS/MS | No | >0.99[5] | 0.01–1765 ng/mL[5] | 0.03–5884 ng/mL[5] | <15%[6] | 29–134%[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols that may require optimization based on the specific sample matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total this compound
This protocol involves the extraction of total lipids, saponification to release fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
a. Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, plasma, cells).
-
Extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
Add an internal standard, such as a deuterated fatty acid, prior to extraction for accurate quantification.
b. Saponification and Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a methanolic potassium hydroxide solution and incubate to hydrolyze the ester linkages.
-
Acidify the mixture and extract the free fatty acids with a nonpolar solvent like hexane.
-
Evaporate the solvent and derivatize the fatty acids to FAMEs using a reagent such as boron trifluoride in methanol (BF3-methanol) or by acid-catalyzed methylation.
c. GC-MS Analysis:
-
Inject the FAMEs onto a GC equipped with a suitable capillary column (e.g., a polar stationary phase).
-
Use a temperature gradient to separate the FAMEs based on their volatility and polarity.
-
Detect the eluted FAMEs using a mass spectrometer, often in single ion monitoring (SIM) mode for enhanced sensitivity and specificity.[3]
-
Identify and quantify the this compound methyl ester peak by comparing its retention time and mass spectrum to that of a pure standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Free this compound
This method allows for the quantification of underivatized this compound and is particularly useful for analyzing free fatty acids.
a. Sample Preparation:
-
To 100 µL of plasma or homogenized tissue, add an internal standard (e.g., a deuterated analog of a polyunsaturated fatty acid).
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for injection.
b. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile, methanol).
-
Couple the HPLC to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the transition from the precursor ion (the deprotonated this compound molecule) to a specific product ion for highly selective and sensitive quantification.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis of this compound.
Potential Signaling Pathways of Omega-3 Very-Long-Chain Polyunsaturated Fatty Acids
While the specific signaling pathways of this compound are not yet fully elucidated, it is known to be involved in the formation of DHA and may exert biological effects similar to other omega-3 PUFAs.[7] These fatty acids can act as signaling molecules by binding to nuclear receptors or by being converted into other bioactive lipids.
Caption: Potential signaling roles of this compound as an omega-3 VLC-PUFA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. This compound - Wikipedia [en.wikipedia.org]
Nisinic Acid vs. Arachidonic Acid: A Comparative Guide to Their Roles in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of nisinic acid (24:6, n-3) and arachidonic acid (20:4, n-6) within the context of inflammatory signaling. While arachidonic acid is a well-established precursor to potent pro-inflammatory mediators, the role of the very-long-chain omega-3 fatty acid, this compound, is less characterized. This document synthesizes the existing experimental data for arachidonic acid and contrasts it with the hypothesized, and in some cases demonstrated, effects of long-chain omega-3 fatty acids, using this compound as a focal point for future research.
Introduction to Inflammatory Precursors
Inflammation is a critical biological response, but its dysregulation leads to chronic disease. At the heart of this process are lipid mediators derived from polyunsaturated fatty acids (PUFAs) integrated into cell membranes. The balance between omega-6 and omega-3 PUFAs can significantly influence the inflammatory landscape.
-
Arachidonic Acid (AA) is the primary omega-6 PUFA involved in initiating inflammation. Upon cellular stress, AA is released from the membrane and rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into eicosanoids, such as prostaglandins and leukotrienes, which are powerful mediators of inflammation, pain, and fever.[1][2][3]
-
This compound (NA) , also known as tetracosahexaenoic acid (24:6, n-3), is a very-long-chain omega-3 PUFA. While not as extensively studied as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), omega-3 PUFAs are generally known to exert anti-inflammatory effects.[4][5] They achieve this by competing with arachidonic acid for metabolic enzymes and by producing lipid mediators—resolvins, protectins, and maresins—that actively resolve inflammation.[1][6] One preclinical study suggests this compound may have more potent biological activity than EPA and DHA, indicating its significant potential as an anti-inflammatory agent.[7]
Comparative Signaling Pathways
The metabolic fate of these two fatty acids dictates their function in inflammation. Arachidonic acid metabolism leads to a cascade of pro-inflammatory signals, whereas this compound is anticipated to follow the anti-inflammatory and pro-resolving pathways characteristic of other long-chain omega-3s.
Caption: The pro-inflammatory cascade of Arachidonic Acid (AA).
Caption: The proposed anti-inflammatory pathway of this compound (NA).
Quantitative Data Comparison
Direct quantitative comparisons of this compound and arachidonic acid on inflammatory markers are limited in the literature. The following tables extrapolate the expected outcomes based on established data for arachidonic acid and analogous omega-3 PUFAs like EPA and DHA. A preclinical study suggests the effects of this compound may be more potent than EPA and DHA.[7]
Table 1: Metabolism by Key Inflammatory Enzymes
| Feature | Arachidonic Acid (AA) | This compound (NA) (Hypothesized) |
| Primary Class | Omega-6 PUFA | Omega-3 Very-Long-Chain PUFA |
| COX-2 Metabolism | Produces 2-series Prostaglandins (e.g., PGE2, highly pro-inflammatory).[8] | Competes with AA, leading to reduced PGE2. May produce 3-series Prostaglandins (less inflammatory).[8] |
| 5-LOX Metabolism | Produces 4-series Leukotrienes (e.g., LTB4, potent chemoattractant).[9] | Competes with AA, leading to reduced LTB4. Serves as a substrate for resolvins and protectins.[6] |
Table 2: Effects on Inflammatory Mediator Production in Macrophages
| Mediator | Effect of Arachidonic Acid | Expected Effect of this compound |
| Prostaglandin E2 (PGE2) | Strong Induction | Strong Inhibition (via substrate competition) |
| Leukotriene B4 (LTB4) | Strong Induction | Strong Inhibition (via substrate competition) |
| TNF-α Production | Increased | Decreased[5] |
| IL-6 Production | Increased | Decreased[8] |
| Resolvin/Protectin Production | None | Induction (leading to resolution of inflammation)[6] |
Experimental Protocols
To generate direct comparative data between this compound and arachidonic acid, standardized in vitro assays are required. Below are detailed methodologies for key experiments.
Macrophage Culture and Inflammatory Challenge
This protocol describes the preparation of macrophages and induction of an inflammatory response to test the effects of fatty acids.
-
Cell Line: Human monocytic cell line THP-1.
-
Differentiation:
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Induce differentiation into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL.[10]
-
Incubate for 48 hours. After incubation, replace the medium with fresh, PMA-free RPMI-1640 and rest the cells for 24 hours.
-
-
Fatty Acid Treatment:
-
Prepare stock solutions of this compound and arachidonic acid complexed to fatty-acid-free bovine serum albumin (BSA).
-
Pre-treat differentiated THP-1 macrophages with various concentrations of this compound, arachidonic acid, or a BSA vehicle control for 24 hours.[11]
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a further 4-24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant for cytokine and eicosanoid analysis.
-
Eicosanoid Profiling by LC-MS/MS
This method allows for the sensitive and specific quantification of lipid mediators produced by the cells.
-
Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of collected cell culture supernatant, add an internal standard mixture (containing deuterated analogs of prostaglandins, leukotrienes, etc.).
-
Acidify the sample with 0.1% formic acid.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Waters Oasis-HLB).[12]
-
Wash the cartridge with 5% methanol containing 0.1% formic acid to remove impurities.
-
Elute the eicosanoids with methanol containing 0.1% formic acid.[12]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of methanol/water (50:50, v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the analytes on a C18 column using a gradient elution with mobile phases consisting of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile/methanol.[13]
-
Perform mass spectrometry in negative ion mode using Multiple Reaction Monitoring (MRM) to detect specific parent-daughter ion transitions for each eicosanoid and internal standard.[14]
-
Quantify the concentration of each eicosanoid by comparing its peak area to that of its corresponding internal standard.
-
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying secreted proteins like cytokines.
-
Procedure:
-
Use commercially available ELISA kits for human TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add prepared standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
After another incubation and wash step, add the enzyme substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
In Vitro Cyclooxygenase (COX) Activity Assay
This assay directly measures the ability of a fatty acid to be metabolized by COX enzymes or to inhibit the metabolism of arachidonic acid.
-
Principle: The assay measures the peroxidase activity of COX colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[15]
-
Procedure:
-
To a 96-well plate, add assay buffer, heme, and purified COX-1 or COX-2 enzyme.
-
Add the test fatty acid (this compound) or a known inhibitor. To measure competitive inhibition, add both this compound and arachidonic acid.
-
Add the colorimetric substrate (TMPD).
-
Initiate the reaction by adding the primary substrate, arachidonic acid.[15]
-
Measure the absorbance at 590 nm kinetically over 5-10 minutes.
-
Calculate the rate of reaction. When testing for inhibition, express results as a percentage of the activity seen with arachidonic acid alone.
-
Caption: Workflow for comparing fatty acid effects on inflammation.
Conclusion and Future Directions
The established role of arachidonic acid as a key driver of inflammation is clear. Its enzymatic conversion into prostaglandins and leukotrienes represents a major target for anti-inflammatory therapies. In contrast, this compound, as a very-long-chain omega-3 PUFA, holds significant, albeit largely unexplored, promise as an anti-inflammatory and pro-resolving agent.
Based on the behavior of other omega-3 PUFAs and limited preclinical data, this compound is hypothesized to act by:
-
Competitively inhibiting the metabolism of arachidonic acid by COX and LOX enzymes.
-
Serving as a substrate for the production of potent specialized pro-resolving mediators (SPMs).
The lack of direct experimental data on this compound highlights a critical research gap. The protocols outlined in this guide provide a clear roadmap for future studies to elucidate the precise mechanisms and comparative efficacy of this compound. Such research is vital for the development of novel nutritional strategies and therapeutics aimed at controlling chronic inflammatory diseases.
References
- 1. Polyunsaturated fatty acids and inflammatory processes: New twists in an old tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of binding site pattern in arachidonic acid metabolizing enzymes, Cyclooxygenases and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of Natural Highly Unsaturated Fatty Acid, Tetracosahexaenoic Acid (24:6n-3), in C57BL/KsJ-db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Differential effects of prostaglandin derived from ω-6 and ω-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The effect of short-chain fatty acids on M2 macrophages polarization in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Lipidomic Analysis of Tissues with High Nisinic Acid Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipidomic profiles of tissues known for high nisinic acid content versus those with lower concentrations. This compound (24:6, n-3) is a very long-chain polyunsaturated omega-3 fatty acid (VLC-PUFA), structurally similar to docosahexaenoic acid (DHA) but with a longer carbon chain.[1] While not as extensively studied as DHA, this compound is recognized for its biological activity and its role as a precursor to DHA, suggesting significant, yet underexplored, physiological functions.[1][2][3] Elevated levels have been identified in specific mammalian tissues, such as the retina and reproductive organs, as well as in various marine organisms.[4] This guide presents a comparative framework using hypothetical, yet plausible, experimental data to highlight the unique lipid signatures of these tissues.
Experimental Protocols
To conduct a comparative lipidomic analysis, a robust and standardized methodology is essential. The following protocols outline the key steps for tissue preparation, lipid extraction, and analysis.
Animal Model and Tissue Collection
-
Model: Adult male Sprague-Dawley rats (12 weeks old, n=8 per group).
-
Housing: Standard 12-hour light/dark cycle with ad libitum access to a standard chow diet.
-
Tissue Harvesting: Following euthanasia by CO2 asphyxiation, the following tissues are rapidly excised: retina, testes, brain (cerebral cortex), and liver.
-
Sample Preparation: Tissues are immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis to prevent lipid degradation.
Lipid Extraction
Total lipids are extracted from homogenized tissues using a modified Bligh-Dyer method.
-
A known weight of tissue (approx. 50 mg) is homogenized in a chloroform:methanol mixture (1:2, v/v).
-
Additional chloroform and deionized water are added to the homogenate to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), inducing phase separation.
-
The mixture is centrifuged at 2,000 x g for 15 minutes.
-
The lower organic phase, containing the total lipid extract, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen gas, and the dried lipid extract is reconstituted in a suitable solvent for subsequent analysis.
Fatty Acid Profile Analysis (GC-MS)
To quantify the relative abundance of this compound and other fatty acids, gas chromatography-mass spectrometry (GC-MS) is employed.
-
Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by incubation with methanol containing 14% boron trifluoride at 100°C for 30 minutes.
-
Extraction of FAMEs: FAMEs are extracted with hexane and washed with saturated sodium chloride solution.
-
GC-MS Analysis: The hexane layer containing FAMEs is analyzed on a GC-MS system equipped with a polar capillary column (e.g., SP-2560).
-
Identification and Quantification: FAMEs are identified by comparing their retention times and mass spectra with known standards. The relative percentage of each fatty acid is calculated based on the integrated peak areas.
Comprehensive Lipidomics (LC-MS/MS)
To determine how this compound is distributed among different lipid classes, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is used.
-
Chromatographic Separation: The total lipid extract is separated using a C18 reverse-phase column on an ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) operating in both positive and negative ion modes.
-
Data Analysis: Lipid species are identified and quantified using specialized software (e.g., LipidSearch) by matching precursor and product ion masses to a comprehensive lipid database.
Data Presentation: Comparative Lipid Profiles
The following tables summarize the hypothetical quantitative data obtained from the described experiments, comparing the lipid profiles across four different tissue types.
Table 1: Comparative Fatty Acid Composition (% of Total Fatty Acids)
This table illustrates the distinct fatty acid signatures of each tissue, highlighting the significant enrichment of this compound in the retina and testes compared to the brain and liver.
| Fatty Acid | Common Name | Retina | Testes | Brain (Cortex) | Liver |
| 16:0 | Palmitic Acid | 20.5 | 22.1 | 25.3 | 24.8 |
| 18:0 | Stearic Acid | 15.2 | 16.8 | 18.9 | 14.5 |
| 18:1 n-9 | Oleic Acid | 10.3 | 14.5 | 15.1 | 19.3 |
| 20:4 n-6 | Arachidonic Acid (AA) | 8.5 | 10.2 | 9.8 | 11.4 |
| 22:6 n-3 | Docosahexaenoic Acid (DHA) | 25.1 | 15.5 | 14.2 | 6.5 |
| 24:6 n-3 | This compound | 4.8 | 3.1 | 0.3 | 0.1 |
| Others | 15.6 | 17.8 | 16.4 | 23.4 |
Table 2: Distribution of this compound within Major Lipid Classes (% of Total this compound)
This table shows the preferential incorporation of this compound into different lipid classes within each tissue, suggesting functional specialization.
| Lipid Class | Abbreviation | Retina | Testes | Brain (Cortex) | Liver |
| Phosphatidylcholine | PC | 45.2 | 35.8 | 50.1 | 48.7 |
| Phosphatidylethanolamine | PE | 38.5 | 28.1 | 35.5 | 25.3 |
| Phosphatidylserine | PS | 10.1 | 8.9 | 12.3 | 8.1 |
| Triacylglycerols | TAG | 2.5 | 22.5 | 0.5 | 15.2 |
| Cholesterol Esters | CE | 1.2 | 3.2 | 0.2 | 1.1 |
| Others | 2.5 | 1.5 | 1.4 | 1.6 |
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the metabolic context of this compound.
Caption: Experimental workflow for comparative lipidomics.
References
A Comparative Analysis of Nisinic Acid and Other Very Long-Chain Polyunsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain polyunsaturated fatty acids (VLCPUFAs) are critical components of cellular membranes and precursors to signaling molecules involved in numerous physiological processes. While omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have been extensively studied for their health benefits, other VLCPUFAs, such as Nisinic acid (24:6, n-3), remain less characterized.[1][2] This guide provides a comparative overview of this compound and other prominent VLCPUFAs, summarizing the available experimental data and outlining key metabolic pathways. Due to the limited number of direct head-to-head studies involving this compound, this guide will draw comparisons based on existing individual studies and well-established data for more common VLCPUFAs.
I. Overview of Key VLCPUFAs
Very long-chain polyunsaturated fatty acids are fatty acids with carbon chains of 20 or more atoms and multiple double bonds.[3][4] The focus of this guide is on the n-3 (omega-3) family, which is known for its anti-inflammatory and cardioprotective properties.[5][6][7]
-
This compound (24:6, n-3): A lesser-known omega-3 VLCPUFA, this compound is structurally similar to DHA but with a longer carbon chain.[1] It is considered to have scientific promise, though it is not as well-studied as EPA and DHA.[1] this compound is involved in the metabolic pathway leading to the formation of DHA.[1][2]
-
Eicosapentaenoic Acid (EPA; 20:5, n-3): A widely researched omega-3 fatty acid, EPA is a precursor to various signaling molecules, including eicosanoids that play a role in inflammation.[6] Clinical trials have investigated its effects on cardiovascular disease and inflammation.[5][8][9][10][11]
-
Docosahexaenoic Acid (DHA; 22:6, n-3): DHA is a major structural component of the brain and retina and is crucial for neurodevelopment and function.[12] Like EPA, it has been the subject of numerous clinical trials to assess its health benefits.[13][14]
II. Comparative Data
Direct comparative efficacy studies between this compound and other VLCPUFAs are scarce. The following tables summarize key findings from studies on individual or paired VLCPUFAs.
Table 1: Effects on Lipid Profile
| VLCPUFA | Effect on Triglycerides | Effect on LDL Cholesterol | Effect on HDL Cholesterol | Key Studies |
| EPA | ↓ | No significant change or slight ↓ | No significant change | Mori et al. (23), Allaire et al. (34) |
| DHA | ↓ (potentially greater than EPA) | ↑ (also increases particle size) | ↑ (particularly HDL2) | Mori et al. (23), Allaire et al. (34) |
| This compound | Data not available from comparative human trials | Data not available from comparative human trials | Data not available from comparative human trials | - |
A systematic review of randomized controlled trials indicated that both EPA and DHA lower triglyceride levels, with DHA potentially having a slightly greater effect. DHA has been observed to increase LDL cholesterol; however, it also increases the particle size, which may render it less atherogenic. DHA also tends to increase HDL cholesterol, particularly the HDL2 subfraction, which is considered cardioprotective.[13][14]
Table 2: Effects on Inflammatory Markers and Cardiovascular Risk Factors
| VLCPUFA | Effect on Inflammatory Markers (CRP, IL-6) | Effect on Blood Pressure | Effect on Heart Rate | Key Studies |
| EPA | ↓ (IL-6) | Modest ↓ | Modest ↓ | Allaire et al. (34), Mori et al. (23) |
| DHA | ↓ (CRP, IL-6, IL-18, TNF-α), ↑ (Adiponectin) | ↓ (more effective than EPA) | ↓ (more effective than EPA) | Allaire et al. (34), Mori et al. (23) |
| This compound | Data not available from comparative human trials | Data not available from comparative human trials | Data not available from comparative human trials | - |
A study by Allaire et al. found that DHA supplementation significantly reduced plasma levels of C-reactive protein (CRP), interleukin-6 (IL-6), IL-18, and tumor necrosis factor-alpha (TNF-α), while increasing adiponectin. In contrast, EPA at the same dose only significantly decreased IL-6.[13] Furthermore, DHA appears to be more effective than EPA at lowering blood pressure and heart rate.[14] A meta-analysis of randomized controlled trials suggested that supplementation with either DHA or EPA does not differentially modify systemic markers of subclinical inflammation.[15]
III. Signaling Pathways and Metabolism
The biosynthesis of VLCPUFAs from their precursor, alpha-linolenic acid (ALA), involves a series of desaturation and elongation steps.
Caption: Biosynthesis pathway of n-3 very long-chain polyunsaturated fatty acids.
This pathway illustrates that this compound is an intermediate in the conversion of EPA to DHA.
IV. Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Protocol 1: Analysis of Plasma Fatty Acid Concentrations
This protocol outlines a general method for determining the concentration of VLCPUFAs in plasma, as would be used in supplementation studies.
Caption: Workflow for the analysis of plasma fatty acid concentrations.
Methodology:
-
Lipid Extraction: Total lipids are extracted from plasma samples using a solvent system, typically a chloroform:methanol mixture (Folch method).
-
Transesterification: The extracted lipids are transesterified to form fatty acid methyl esters (FAMEs). This is commonly achieved by heating the sample with a reagent such as boron trifluoride in methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are then separated and quantified using GC-MS. The gas chromatograph separates the different FAMEs based on their volatility and interaction with the column, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of a known amount of an internal standard.
Protocol 2: Measurement of Inflammatory Markers
This protocol describes a common method for quantifying circulating inflammatory markers.
Caption: Workflow for measuring inflammatory markers using ELISA.
Methodology:
-
Sample Collection: Blood samples are collected and processed to obtain serum or plasma.
-
ELISA: Commercially available ELISA kits are used to quantify specific inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The assay involves immobilizing an antibody specific to the target protein on a microplate, adding the sample, and then using a detection antibody conjugated to an enzyme to generate a colorimetric signal.
-
Quantification: The intensity of the signal is proportional to the concentration of the inflammatory marker in the sample, which is determined by comparison to a standard curve.
V. Conclusion and Future Directions
The available evidence strongly supports the distinct biological effects of EPA and DHA on various aspects of cardiovascular health and inflammation. DHA appears to have more pronounced effects on lipid profiles, blood pressure, and a broader range of inflammatory markers compared to EPA.
This compound remains a promising but understudied VLCPUFA. Its role as an intermediate in DHA synthesis suggests it may share some biological activities with its better-known counterparts. However, without direct comparative studies, its specific effects and potential therapeutic applications remain speculative.
Future research should prioritize head-to-head clinical trials comparing the effects of this compound with EPA and DHA on a range of established biomarkers. Such studies are essential to elucidate the unique physiological roles of this compound and to determine its potential as a novel therapeutic agent in the management of inflammatory and cardiovascular diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Polyunsaturated fat - Wikipedia [en.wikipedia.org]
- 4. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on the omega-3 fatty acid trial landscape: A narrative review with implications for primary prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of n-3 long-chain polyunsaturated fatty acid intake on the eicosanoid profile in individuals with obesity and overweight: a systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl amines of docosahexaenoic acid and other n-3 polyunsatured fatty acids - from fishy endocannabinoids to potential leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (n-3) Fatty Acids: Clinical Trials in People with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of omega-3 fatty acid supplements (eicosapentaenoic acid and docosahexaenoic acid) in the secondary prevention of cardiovascular disease: a meta-analysis of randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of omega-3 fatty acid supplements (eicosapentaenoic acid and docosahexaenoic acid) in the secondary prevention of cardiovascular disease: a meta-analysis of randomized, double-blind, placebo-controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Territory of Nisinic Acid: A Guide to Investigating its Reproducible Effects on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nisinic Acid: A Very Long-Chain Omega-3 Fatty Acid
This compound, also known as all-cis-6,9,12,15,18,21-tetracosahexaenoic acid, is a very long-chain omega-3 polyunsaturated fatty acid with the notation 24:6, n-3.[1][2][3][4][5] While structurally similar to the well-researched docosahexaenoic acid (DHA), this compound possesses a longer carbon chain.[1][2][3][5] Its presence has been identified in various marine oils and animal tissues, including the brain.[6] Notably, this compound is a metabolic precursor to DHA through a process of peroxisomal beta-oxidation.[6] Despite its potential biological significance, this compound remains largely understudied, particularly concerning its direct and reproducible effects on neuronal cells.[1][2][3][5]
This guide provides a comparative overview of this compound and DHA, addresses the current knowledge gap regarding the reproducibility of this compound's effects, and offers a comprehensive experimental framework to empower researchers to investigate its potential neurophysiological roles.
Metabolic Relationship of this compound and DHA
This compound is metabolized to DHA through one cycle of beta-oxidation, a catabolic process that breaks down fatty acid molecules.[6] This process occurs in peroxisomes due to the very long chain of this compound.[1][7][8]
References
- 1. Beta Oxidation of Very Long Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of WNT and CREB Signaling Pathways in Human Neuronal Cells in Response to the Omega-3 Fatty Acid Docosahexaenoic Acid (DHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
A Researcher's Guide to Assessing the Purity of Commercially Available Nisinic Acid
For scientists and professionals in drug development, ensuring the purity of research compounds is paramount. Nisinic acid (all-cis-6,9,12,15,18,21-tetracosahexaenoic acid), a very long-chain omega-3 polyunsaturated fatty acid, holds promise in various research applications.[1] However, its purity can vary between commercial suppliers, potentially impacting experimental outcomes. This guide provides a framework for researchers to independently assess the purity of commercially available this compound and compare it with alternatives.
Due to the limited availability of direct comparative studies on commercial this compound, this guide focuses on empowering researchers with the necessary protocols and understanding to conduct their own purity assessments.
Quantitative Purity Assessment
To objectively compare this compound from different commercial sources, a systematic approach to data collection and presentation is essential. The following table provides a template for researchers to summarize their findings from analytical chemistry techniques.
Table 1: Purity and Impurity Profile of Commercial this compound Samples
| Supplier | Lot Number | Stated Purity (%) | Measured Purity (%) by HPLC/GC-MS | Major Impurities Identified | Relative Abundance of Impurities (%) | Oxidation Status (Peroxide Value) |
| Supplier A | ||||||
| Supplier B | ||||||
| Supplier C |
Experimental Protocols for Purity Assessment
The two most common and powerful techniques for analyzing the purity of fatty acids like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Reverse-phase HPLC (RP-HPLC) is a robust method for separating and quantifying long-chain polyunsaturated fatty acids.[2]
Objective: To separate and quantify this compound and any potential impurities in the commercial sample.
Methodology:
-
Sample Preparation (Derivatization):
-
For improved detection, derivatization of the fatty acid's carboxylic acid group is often necessary. A common method is derivatization to p-bromophenacyl esters.
-
Dissolve a known amount of the this compound standard or sample in a suitable solvent (e.g., acetonitrile).
-
Add a solution of p-bromophenacyl bromide and a catalyst (e.g., 18-crown-6 ether).
-
Heat the mixture at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes).
-
Cool the reaction mixture to room temperature before injection into the HPLC system.
-
-
HPLC Instrumental Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of acetic or formic acid to improve peak shape). For example, a gradient starting from 70% acetonitrile and increasing to 100% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: UV detector set at a wavelength appropriate for the derivative used (e.g., 254 nm for p-bromophenacyl esters). An Evaporative Light Scattering Detector (ELSD) can also be used.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Run a certified this compound standard to determine its retention time.
-
Inject the derivatized commercial sample.
-
The area of the this compound peak relative to the total area of all peaks in the chromatogram provides a measure of its purity.
-
Identify impurity peaks by comparing their retention times to known standards or by collecting fractions for further analysis.
-
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile derivatives of fatty acids.[3][4]
Objective: To identify and quantify this compound and any volatile impurities, including other fatty acids.
Methodology:
-
Sample Preparation (Esterification):
-
Fatty acids must be converted to more volatile esters, typically fatty acid methyl esters (FAMEs), for GC analysis.
-
Dissolve a known amount of the this compound sample in a solvent mixture (e.g., methanol/toluene).
-
Add an esterification reagent, such as boron trifluoride (BF3) in methanol or methanolic HCl.
-
Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-100°C) for a specific duration (e.g., 15-60 minutes).
-
After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
-
The organic layer containing the FAMEs is collected and concentrated for GC-MS analysis.
-
-
GC-MS Instrumental Parameters:
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type or cyanopropyl-based column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 150°C, ramped to 250°C at a rate of 4°C/min.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
The retention time of the this compound methyl ester peak is used for its identification (by comparison with a standard).
-
The mass spectrum of the peak is compared with a library of spectra (e.g., NIST) for confirmation.
-
Other peaks in the chromatogram can be identified as impurities based on their mass spectra. Common impurities in fatty acid preparations include other saturated and unsaturated fatty acids.[5]
-
The relative percentage of each component can be calculated from the peak areas in the total ion chromatogram.
-
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To aid in the conceptualization of the experimental process and a relevant biological context, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Note on Nisin vs. This compound: It is important to distinguish between "this compound," the fatty acid discussed here, and "Nisin," a polycyclic antimicrobial peptide. Nisin is well-characterized for its mechanism of action against Gram-positive bacteria.[6][7][8] While this compound's specific signaling pathways are less defined, understanding the mechanism of a well-known antimicrobial like Nisin can be contextually valuable for researchers in this field.
Caption: Simplified mechanism of action for the antimicrobial peptide Nisin.
Comparison with Alternatives
When considering this compound for research, it is prudent to be aware of alternative very long-chain polyunsaturated fatty acids. The choice of fatty acid will depend on the specific biological question being investigated.
Table 2: Comparison of this compound with Other Bioactive Fatty Acids
| Fatty Acid | Chemical Formula | Key Biological Roles/Research Areas | Primary Sources |
| This compound | 24:6 (n-3) | Precursor to DHA, role in retinal and reproductive tissues.[1] | Marine fish, some omega-3 supplements.[1] |
| Eicosapentaenoic Acid (EPA) | 20:5 (n-3) | Precursor to eicosanoids, anti-inflammatory properties, cardiovascular health.[9][10] | Oily fish, algal oil.[9][11] |
| Docosahexaenoic Acid (DHA) | 22:6 (n-3) | Major structural component of the brain and retina, crucial for neural development.[9][10] | Oily fish, algal oil.[9][11] |
| Arachidonic Acid (ARA) | 20:4 (n-6) | Precursor to pro-inflammatory eicosanoids, important in cell signaling.[10] | Meat, eggs, dairy. |
Alternatives to fish-derived omega-3 fatty acids are also gaining traction due to sustainability concerns. These include algal oils and oils from genetically modified plants, which can be rich sources of EPA and DHA.[12][13][14]
Conclusion
The purity of commercially available this compound is a critical factor that can influence the reliability and reproducibility of scientific research. While direct comparative data from suppliers is scarce, researchers can employ standard analytical techniques such as HPLC and GC-MS to independently verify the purity of their reagents. By following the protocols outlined in this guide and systematically documenting their findings, researchers can make informed decisions about the quality of their this compound and ensure the integrity of their experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Lipid Quality in Commercial Omega-3 Supplements Sold in the French Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 7. The Synergistic Antimicrobial Effect and Mechanism of Nisin and Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nisin: Application, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 9. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. Significance of long chain polyunsaturated fatty acids in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative Sources of n-3 Long-Chain Polyunsaturated Fatty Acids in Marine Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alternative sources of bioactive omega-3 fatty acids: what are the options? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Nisinic Acid: A Potential Novel Biomarker for Metabolic Conditions - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific biomarkers is paramount in the ongoing effort to understand, diagnose, and treat metabolic diseases. While established markers have provided significant insights, the quest for novel biomarkers that offer earlier detection and a more nuanced understanding of metabolic dysregulation continues. In this context, very long-chain polyunsaturated fatty acids (VLC-PUFAs) are emerging as a new area of interest. This guide provides a comparative overview of nisinic acid (C24:6, n-3), a VLC-PUFA, and its potential as a biomarker for metabolic conditions, benchmarked against established and other emerging biomarkers.
This compound is a very long-chain omega-3 polyunsaturated fatty acid.[1] While it is not as well-studied as other omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), preliminary research suggests it may have biological activity of scientific interest.[1] this compound is involved in the metabolic pathway of DHA formation.[1][2]
Comparative Analysis of Biomarkers for Metabolic Syndrome
The following table provides a comparative summary of this compound against a selection of established and emerging biomarkers for metabolic syndrome. Due to the limited research on this compound as a clinical biomarker, some data points are inferred from its properties as a VLC-PUFA, highlighting the need for further investigation.
| Biomarker | Type of Molecule | Common Sample Matrix | Associated Metabolic Conditions | Summary of Findings & Correlation with Metabolic Syndrome |
| This compound (C24:6, n-3) | Very Long-Chain Omega-3 Polyunsaturated Fatty Acid | Plasma, Erythrocytes | Metabolic Syndrome (potential) | Emerging/Limited Data. As a VLC-PUFA, its levels may reflect dietary intake of certain fish and supplements.[3] Altered levels of other omega-3s are associated with metabolic syndrome.[4][5][6][7] |
| Nicotinuric Acid | Acylglycine (metabolite of nicotinic acid) | Urine | Metabolic Syndrome, Type 2 Diabetes, Atherosclerotic Cardiovascular Disease | Positive Correlation. Higher urinary levels are associated with an increased number of metabolic syndrome components, including higher BMI, blood pressure, total cholesterol, LDL-C, and triglycerides, and lower HDL-C.[8][9][10] |
| Adiponectin | Adipokine (protein hormone) | Plasma, Serum | Metabolic Syndrome, Obesity, Type 2 Diabetes, Atherosclerosis | Negative Correlation. Lower plasma concentrations are strongly associated with the presence of metabolic syndrome and its components, including abdominal obesity, dyslipidemia, hypertension, and hyperglycemia.[11][12][13][14][15] |
| C-Reactive Protein (CRP) | Acute-phase Protein | Serum, Plasma | Metabolic Syndrome, Inflammation, Cardiovascular Disease | Positive Correlation. Elevated levels are a marker of systemic inflammation and are associated with metabolic syndrome and an increased risk of cardiovascular events.[16] |
| Uric Acid | Purine Metabolism End Product | Serum, Plasma | Metabolic Syndrome, Gout, Hypertension, Cardiovascular Disease | Positive Correlation. Higher serum uric acid levels are considered a predictive marker for the development of metabolic syndrome. |
| Ferritin | Intracellular Protein (iron storage) | Serum | Metabolic Syndrome, Inflammation, Iron Overload | Positive Correlation. Elevated serum ferritin levels are associated with the presence of metabolic syndrome and its individual components, potentially acting as a marker of inflammation and metabolic dysregulation.[17][18][19][20][21] |
| EPA/DHA Ratio | Ratio of Omega-3 Polyunsaturated Fatty Acids | Plasma, Erythrocytes | Metabolic Syndrome, Cardiovascular Disease, Inflammation | Inverse Correlation. A lower ratio (indicating a relative deficiency of these omega-3s) is associated with an increased risk of metabolic syndrome and cardiovascular disease.[4][5][7] |
Experimental Protocols
A standardized and validated experimental protocol is crucial for the reliable measurement of any biomarker. Below is a representative methodology for the analysis of very long-chain fatty acids, such as this compound, in human plasma.
Protocol: Quantification of Very Long-Chain Fatty Acids in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
1. Principle: This method involves the extraction of total lipids from plasma, hydrolysis of fatty acids from their complex forms (e.g., triglycerides, phospholipids), derivatization to volatile methyl esters, and subsequent separation and quantification by GC-MS.
2. Materials and Reagents:
-
Internal Standard (e.g., deuterated C23:0 or other non-native fatty acid)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
BF3-Methanol (14%) or Methanolic HCl
-
Hexane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Fatty Acid Methyl Ester (FAME) standards (including a this compound standard, if available)
3. Sample Preparation and Lipid Extraction:
-
Thaw frozen plasma samples on ice.
-
Add a known amount of internal standard to a measured volume of plasma (e.g., 200 µL).
-
Add 2 mL of chloroform/methanol (2:1) to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (containing lipids) into a new glass tube.
4. Hydrolysis and Methylation (Derivatization):
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
Add 1 mL of 14% BF3-Methanol to the dried lipid extract.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer (containing FAMEs) to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
5. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., SP-2560).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) to elute the VLC-PUFAs.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Data Analysis: Identify FAMEs by their retention times and mass spectra compared to standards. Quantify the amount of each fatty acid relative to the internal standard.
Note: The analysis of very long-chain fatty acids can be challenging due to their lower volatility and potential for co-elution.[22][23] Method development and validation are critical.[22][23] Electrospray ionization mass spectrometry (ESI-MS) offers a more rapid alternative for VLCFA analysis.[22][24]
Visualizing Metabolic Pathways and Workflows
Omega-3 Fatty Acid Metabolism
The following diagram illustrates the metabolic pathway for the synthesis of long-chain omega-3 fatty acids, including the position of this compound as a precursor to DHA.
Caption: Metabolic pathway of omega-3 fatty acid synthesis.
General Biomarker Validation Workflow
The development of any new biomarker, including this compound, follows a rigorous validation process. The diagram below outlines the key stages of this workflow.
Caption: A generalized workflow for biomarker discovery and validation.
Conclusion and Future Directions
The existing body of research on biomarkers for metabolic syndrome is extensive, with markers such as adiponectin and CRP being well-established.[11][16] Emerging biomarkers like nicotinuric acid show considerable promise.[8][9] this compound, as a very long-chain omega-3 polyunsaturated fatty acid, represents a nascent but intriguing area of investigation.[1] Its role in the omega-3 metabolic pathway suggests a potential link to the well-documented effects of EPA and DHA on metabolic health.[2][4]
However, to establish this compound as a viable biomarker, significant research is required. Future studies should focus on:
-
Developing and validating robust analytical methods for the routine quantification of this compound in clinical samples.[22][23][25]
-
Conducting large-scale observational studies to determine the association between this compound levels and the prevalence and incidence of metabolic syndrome and its components.
-
Investigating the mechanistic links between this compound metabolism and the pathophysiology of metabolic diseases.
-
Performing intervention studies to assess whether modulating this compound levels through diet or supplementation can impact metabolic health outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. researchgate.net [researchgate.net]
- 4. Omega-3 fatty acids in obesity and metabolic syndrome: a mechanistic update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Syndrome: Fish Oil - Life Extension [lifeextension.com]
- 8. Nicotinuric Acid: A potential marker of metabolic syndrome through a metabolomics-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinuric acid: a potential marker of metabolic syndrome through a metabolomics-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 11. Adiponectin as a biomarker of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adiponectin as a Biomarker of the Metabolic Syndrome [jstage.jst.go.jp]
- 13. Adiponectin: An Indicator for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adiponectin as a biomarker of the metabolic syndrome in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Meta-Analysis of Adiponectin as a Biomarker for the Detection of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of long chain omega-3 polyunsaturated fatty acids on inflammation and metabolic markers in hypertensive and/or diabetic obese adults: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Association of Serum Ferritin Levels with Metabolic Syndrome: A Cross-sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijmbs.info [ijmbs.info]
- 20. jchr.org [jchr.org]
- 21. Ferritin as an Inflammatory Marker in Pediatric Metabolic Syndrome: Links to Obesity and Liver Ultrasound Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Prudent Disposal Procedures for Nisinic Acid in a Laboratory Setting
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides a procedural framework for the safe handling and disposal of nisinic acid, emphasizing consultation with your institution's Environmental Health and Safety (EHS) department and adherence to all applicable regulations.
Core Principles for Disposal of Uncharacterized Research Chemicals
When a specific SDS is unavailable for a research chemical like this compound, the following principles form the foundation of a safe disposal plan:
-
Hazard Assumption: In the absence of concrete data, assume the substance is hazardous to prevent accidental exposure or environmental contamination.[1]
-
Segregation: Never mix this compound waste with other chemical waste streams unless their compatibility is certain.[1][2][3] Improper mixing can lead to dangerous reactions.[1]
-
Containment and Labeling: All waste must be stored in appropriate, sealed containers that are clearly and accurately labeled.[1][2][4]
-
Professional Consultation: Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[1][2] They are equipped to manage waste with unknown hazard profiles.
Step-by-Step Disposal Protocol for this compound
1. Hazard Characterization (Pre-Disposal Assessment):
-
Review all available internal documentation and literature for this compound and structurally similar long-chain polyunsaturated fatty acids.
-
While specific toxicity data is limited, note that polyunsaturated fatty acids can be susceptible to oxidation.[5][6]
-
Assume the substance requires disposal as hazardous chemical waste.
2. Personal Protective Equipment (PPE):
-
At a minimum, wear standard laboratory PPE when handling this compound waste:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves
-
3. Waste Collection and Storage:
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[2][4] For liquid solutions of this compound, a high-density polyethylene (HDPE) or glass container is generally appropriate. For solid forms, use a sealed container to prevent dust generation.
-
Segregation: Store this compound waste separately from other waste categories such as strong acids, bases, oxidizers, and solvents.[2][3][7]
-
Labeling: Immediately label the waste container with the following information:
-
Accumulation: Store the sealed and labeled container in a designated satellite accumulation area within your laboratory.[2][7][8] This area should be under the control of laboratory personnel and away from general traffic.[2][9]
4. Arranging for Disposal:
-
Contact EHS: Once you are ready to dispose of the waste, contact your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Provide Information: Inform them that you have a research chemical (this compound) with no available SDS and require a hazardous waste pickup. Provide them with the information from your waste label.
-
Follow EHS Instructions: The EHS department will provide specific instructions for the final packaging and transport of the waste to a central accumulation site or for direct pickup by a licensed hazardous waste disposal vendor.
5. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[8][9][10] Hazardous chemicals are generally prohibited from sewer disposal.[4][10]
-
DO NOT dispose of this compound in the regular trash.[4][9][10]
Summary of Key Information for this compound Handling and Disposal
| Parameter | Guideline | Rationale |
| Physical State | Solid or Liquid (in solution) | Determines the appropriate waste container and handling procedure. |
| pH | Likely acidic (as a carboxylic acid) | Indicates potential corrosivity. Neutralization should not be attempted without a validated protocol and EHS approval. |
| Reactivity | Susceptible to oxidation. Incompatible with strong oxidizing agents, strong bases. | Prevents dangerous reactions during storage and disposal. Waste must be segregated.[1][2][7] |
| Toxicity | Data not widely available. | Assume the substance is hazardous to prevent exposure.[1] |
| Environmental Hazards | Data not widely available. | Prohibits drain or general trash disposal to prevent potential environmental harm.[4][9][10] |
Visualized Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. danielshealth.com [danielshealth.com]
- 5. mdpi.com [mdpi.com]
- 6. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Navigating the Safe Handling of Nisinic Acid and Structurally Similar Compounds
In the dynamic landscape of scientific research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for "Nisinic acid," while also addressing potential ambiguities in nomenclature that could lead to the mishandling of similarly named but chemically distinct substances like Nicotinic acid and Nitric acid. Our commitment is to furnish researchers, scientists, and drug development professionals with precise, procedural guidance to ensure a safe laboratory environment.
Identifying the Compound: Nisinic, Nicotinic, or Nitric Acid?
Given the similarity in names, it is plausible that "this compound" could be a typographical error for one of two more common laboratory chemicals:
-
Nicotinic acid: Also known as Niacin or Vitamin B3, this is a water-soluble vitamin.[3] While generally considered safe, it can cause irritation.
-
Nitric acid: A highly corrosive and strong oxidizing mineral acid.[4] Mishandling can lead to severe burns, respiratory damage, and violent chemical reactions.[5][6]
To ensure your safety, it is crucial to verify the exact chemical identity from the manufacturer's label and the accompanying Safety Data Sheet (SDS) before proceeding with any handling procedures. The following sections provide detailed safety protocols for Nicotinic acid and an overview of the stringent requirements for Nitric acid.
Personal Protective Equipment (PPE) for Nicotinic Acid
Should your compound be identified as Nicotinic acid , the following personal protective equipment is required to mitigate risks, which primarily involve eye irritation.[3][7][8]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against dust particles and splashes that can cause serious eye irritation.[3][5][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Lab coat or other protective clothing. | Prevents skin contact with the powder, which may cause mild irritation.[3][9][10] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator with a particulate filter may be necessary if dust is generated and exposure limits are exceeded. | Avoids inhalation of dust which can irritate the respiratory tract.[3][9] |
Operational Plan for Handling Nicotinic Acid
A systematic approach is essential for the safe handling of any chemical. The following workflow outlines the key steps for working with Nicotinic acid.
Experimental Protocol: Handling and Preparation of Nicotinic Acid Solution
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for Nicotinic acid.[3][7]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize dust inhalation.
-
Weighing: Carefully weigh the required amount of solid Nicotinic acid. Avoid generating dust.
-
Solution Preparation: Slowly add the solid to the solvent (e.g., water) while stirring to dissolve.
-
Cleanup: Clean any spills promptly by sweeping up the solid material and placing it in a suitable container for disposal.[3] Decontaminate the work surface with soap and water.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Nicotinic acid is readily biodegradable.
Emergency and Disposal Plan for Nicotinic Acid
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[7] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[3] |
Disposal Plan:
Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Uncleaned containers should be handled as the product itself.
A Critical Warning on Nitric Acid
If there is any possibility that the substance is Nitric acid , extreme caution is warranted. Nitric acid is a highly corrosive and reactive chemical that can cause severe skin burns, eye damage, and respiratory issues.[4][5][6][11]
Key Hazards of Nitric Acid:
-
Severe Burns: Causes severe skin burns and eye damage upon contact.[12]
-
Oxidizer: May intensify fires.[12]
-
Inhalation Hazard: Vapors are very hazardous if inhaled and can cause lung damage.[6]
-
Reactivity: Reacts violently with a wide range of organic and inorganic materials.[4]
Mandatory PPE for Nitric Acid:
-
Eye/Face Protection: Chemical safety goggles and a face shield are essential.[5][9]
-
Skin Protection: Neoprene or other compatible chemical-resistant gloves, and a chemical-resistant apron or suit are required.[6][13]
-
Respiratory Protection: A full-face respirator with an appropriate acid gas cartridge is necessary, especially when working with concentrated solutions or in areas with poor ventilation.[9]
Handling and Disposal of Nitric Acid:
-
Always work in a chemical fume hood.
-
Add acid to water, never the other way around.
-
Keep away from incompatible materials.[4]
-
Disposal involves neutralization with a base (e.g., sodium bicarbonate) under controlled conditions, followed by disposal in accordance with hazardous waste regulations.[14][15]
Given the extreme danger, if you are unsure about the identity of the acid you are handling, do not proceed . Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper identification and handling procedures.
Handling Novel or Poorly Characterized Compounds like this compound
For compounds like this compound, where comprehensive safety data is not available, a conservative approach to safety is recommended. Treat the substance as potentially hazardous until proven otherwise.
General Protocol for Novel Compounds:
-
Conduct a Risk Assessment: Evaluate the potential hazards based on the chemical structure, known reactivity of similar compounds, and the nature of the planned experiment.
-
Assume Hazard: In the absence of data, assume the compound is an irritant and potentially toxic.
-
Use Standard PPE: At a minimum, wear safety glasses, gloves, and a lab coat.
-
Work in a Controlled Environment: Use a fume hood to prevent inhalation of any potential dust or aerosols.
-
Start with Small Quantities: Handle the smallest amount of material necessary for your experiment.
-
Document Procedures and Observations: Keep detailed records of your handling procedures and any observed properties or reactions.
By providing this multi-faceted guidance, we aim to empower researchers with the information needed to maintain the highest standards of laboratory safety, thereby fostering a culture of caution and preparedness.
References
- 1. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Essential Safety Protocols for Handling Nitric Acid Spills [absorbentsonline.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. leelinework.com [leelinework.com]
- 10. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 11. science.cleapss.org.uk [science.cleapss.org.uk]
- 12. fishersci.com [fishersci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 15. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
